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  • Product: hexahydro-2H-cyclopenta[b]furan-2-one
  • CAS: 5745-61-9

Core Science & Biosynthesis

Foundational

Hexahydro-2H-cyclopenta[b]furan-2-one: Scaffold Architecture, Mechanistic Synthesis, and Applications in Prostaglandin Development

Executive Summary Hexahydro-2H-cyclopenta[b]furan-2-one is a highly privileged, cis-fused bicyclic scaffold that serves as the structural foundation for some of the most complex and physiologically vital lipid mediators...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydro-2H-cyclopenta[b]furan-2-one is a highly privileged, cis-fused bicyclic scaffold that serves as the structural foundation for some of the most complex and physiologically vital lipid mediators in pharmacology. Most prominently recognized as the core framework of the "Corey lactone," this molecule is the linchpin in the total synthesis of prostaglandins and synthetic prostacyclin analogs (e.g., iloprost). This technical guide provides an in-depth analysis of the scaffold's physicochemical properties, the causality behind its synthetic assembly, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Structural and Physicochemical Properties

The architecture of hexahydro-2H-cyclopenta[b]furan-2-one consists of a cyclopentane ring fused to a γ-lactone (tetrahydrofuran-2-one)[1]. The cis-fusion of these two five-membered rings creates a rigid, concave-convex geometry. This topological asymmetry is highly advantageous in asymmetric synthesis, as it sterically shields the endo face of the molecule, forcing incoming reagents to attack exclusively from the more accessible exo face.

Table 1: Physicochemical Properties of Hexahydro-2H-cyclopenta[b]furan-2-one

PropertyValue
IUPAC Name 3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
CAS Registry Number 5745-61-9
Molecular Formula C₇H₁₀O₂
Molar Mass 126.15 g/mol
Topological Polar Surface Area (TPSA) 26.3 Ų
Complexity 142

Data sourced from 1[1].

Mechanistic Role in Prostaglandin Synthesis

The unmodified hexahydro-2H-cyclopenta[b]furan-2-one scaffold is the direct precursor to the 2 ((3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one)[2]. In the synthesis of prostaglandins (PGs), the γ-lactone ring serves a dual purpose:

  • Stereocontrol Element: It locks the relative stereochemistry of the cyclopentane substituents.

  • Latent Functional Group: The lactone is eventually reduced to a lactol, which undergoes a Wittig olefination to append the upper α-chain of the prostaglandin, while the hydroxymethyl group is oxidized and functionalized to form the lower ω-chain[3].

Pathway A Cyclopentadiene (Starting Material) B Hexahydro-2H-cyclopenta[b]furan-2-one (Bicyclic Scaffold) A->B Cycloaddition C Corey Lactone Diol (Chiral Intermediate) B->C Prins Reaction D Prostaglandins (e.g., Iloprost) C->D Wittig Olefination

Fig 1. Mechanistic pathway from simple dienes to complex prostaglandins via the bicyclic lactone.

Experimental Protocol: Synthesis of the Bicyclic Scaffold

The following protocol outlines the robust, step-by-step synthesis of the functionalized hexahydro-2H-cyclopenta[b]furan-2-one scaffold. As a Senior Application Scientist, I emphasize that a reliable protocol must be self-validating; therefore, in-process controls (IPCs) are embedded within each step to ensure mechanistic fidelity[4].

Workflow Step1 Step 1: [2+2] Cycloaddition Form strained cyclobutanone Step2 Step 2: Baeyer-Villiger Oxidation Ring expansion to lactone Step1->Step2 Step3 Step 3: Prins Reaction Hydroxymethylation at C4 Step2->Step3 Step4 Step 4: Zinc Reduction Dehalogenation & Finalization Step3->Step4

Fig 2. Step-by-step synthetic workflow for the substituted hexahydro-2H-cyclopenta[b]furan-2-one.

Step 1: [2+2] Cycloaddition
  • Objective: Construct the initial bicyclic framework.

  • Procedure: React freshly distilled cyclopentadiene with dichloroacetyl chloride in the presence of triethylamine (Et₃N) at 0 °C. The in situ generation of dichloroketene rapidly undergoes a[2+2] cycloaddition with the diene.

  • Causality: Dichloroketene is highly electrophilic. The bulky chlorine atoms dictate a specific approach trajectory, ensuring the formation of the endo-adduct.

  • Self-Validation: Monitor via FT-IR. The successful formation of the cyclobutanone intermediate is confirmed by a highly distinct, strained C=O stretch at ~1800 cm⁻¹ .

Step 2: Baeyer-Villiger Oxidation
  • Objective: Relieve ring strain and form the γ-lactone.

  • Procedure: Treat the cyclobutanone intermediate with an oxidant such as peracetic acid or5 in a buffered aqueous solution[5].

  • Causality: The peroxy acid attacks the carbonyl, forming a Criegee intermediate. The profound angular strain of the four-membered ring thermodynamically drives the selective migration of the more substituted carbon, yielding the stable five-membered γ-lactone[4].

  • Self-Validation: The reaction is complete when the FT-IR carbonyl peak shifts from ~1800 cm⁻¹ down to 1750–1770 cm⁻¹ , confirming relaxation into the hexahydro-2H-cyclopenta[b]furan-2-one skeleton[6].

Step 3: Prins Reaction & Step 4: Zinc Reduction
  • Objective: Introduce the necessary stereocenters and functional groups for the Corey lactone diol.

  • Procedure: The intermediate is resolved using optically active phenethylamine, followed by a Prins reaction with polyformaldehyde under acidic conditions. Finally, the dichloro-groups are removed via reduction using zinc dust in an aqueous organic medium[4][7].

  • Causality: The rigid, concave shape of the cis-fused bicyclic scaffold sterically shields the endo face. Consequently, the electrophilic attack by the oxocarbenium ion during the Prins reaction occurs exclusively from the less hindered exo face, establishing the requisite trans relative stereochemistry[4].

  • Self-Validation: ¹H-NMR analysis will reveal the disappearance of the highly deshielded alpha-chloro protons and the emergence of a broad singlet corresponding to the newly formed primary hydroxyl group.

Analytical Characterization Signatures

Accurate characterization of the hexahydro-2H-cyclopenta[b]furan-2-one scaffold is paramount. Below is a consolidated table of the definitive analytical signatures used to verify the structural integrity of the synthesized lactone[6][8].

Table 2: Key Analytical Signatures (NMR & IR)

Analytical MethodCharacteristic Signals / PeaksStructural Assignment
FT-IR Spectroscopy 1750–1770 cm⁻¹Strong γ-lactone C=O stretching
¹H-NMR (CDCl₃) δ 4.90–5.10 (m, 1H)Bridgehead proton (C6a) adjacent to lactone oxygen
¹H-NMR (CDCl₃) δ 2.50–2.80 (m, 2H)Lactone methylene protons (C3)
¹³C-NMR (CDCl₃) δ 176.0–178.0 ppmLactone carbonyl carbon (C2)

Conclusion

The hexahydro-2H-cyclopenta[b]furan-2-one scaffold is a masterclass in synthetic design. By leveraging the inherent geometric constraints of its cis-fused rings, chemists can predictably control the stereochemical outcomes of subsequent functionalizations. Understanding the causality behind its synthesis—from the strain-relief of the Baeyer-Villiger oxidation to the facial selectivity of the Prins reaction—empowers drug development professionals to optimize the production of critical prostaglandin-based therapeutics.

References

  • Source: nih.
  • Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)
  • (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)
  • Source: nih.
  • Source: google.
  • Source: rsc.
  • Source: google.

Sources

Exploratory

1H and 13C NMR chemical shifts for hexahydro-2H-cyclopenta[b]furan-2-one

Structural Elucidation of Hexahydro-2H-cyclopenta[b]furan-2-one: An In-Depth Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary Hexahydro-2H-cyclopenta[b]furan-2-one is the foundational bicyclic scaffold of Core...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Hexahydro-2H-cyclopenta[b]furan-2-one: An In-Depth Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

Hexahydro-2H-cyclopenta[b]furan-2-one is the foundational bicyclic scaffold of Corey lactone derivatives, serving as a critical chiral intermediate in the total synthesis of prostaglandin analogs such as latanoprost and bimatoprost[1],[2]. The molecule consists of a cyclopentane ring cis-fused to a γ -lactone (tetrahydrofuran-2-one). For drug development professionals and synthetic chemists, precise nuclear magnetic resonance (NMR) characterization of this scaffold is non-negotiable. This whitepaper provides an authoritative breakdown of the 1 H and 13 C NMR chemical shifts of this system, detailing the physical causality behind the spectral data and establishing a self-validating experimental protocol for structural confirmation.

Mechanistic Causality in NMR Chemical Shifts

The NMR chemical shifts of the hexahydro-2H-cyclopenta[b]furan-2-one system are governed by three primary physical phenomena: ring strain, electronegativity (inductive effects), and spatial geometry.

  • 13 C Carbonyl Shift ( γ -Lactone): The C2 carbonyl carbon typically resonates at δ 177.7 ppm. This downfield shift relative to unstrained acyclic esters is a direct consequence of the 5-membered γ -lactone ring strain. The constrained bond angles alter the hybridization and electron density around the carbonyl carbon, deshielding the nucleus.

  • Bridgehead Deshielding: The C6a carbon, which is directly bonded to the lactone oxygen, experiences significant deshielding via the inductive effect, resonating at δ 86.3 ppm. Conversely, the adjacent bridgehead carbon, C3a, resonates upfield at δ 35.9 ppm, reflecting its purely aliphatic environment despite the constrained cis-fused geometry.

  • 1 H Coupling Constants ( 3JHH​ ): The cis-fusion of the cyclopentane and furan rings locks the dihedral angle between the bridgehead protons (H-3a and H-6a). According to the Karplus equation, this specific dihedral angle (typically near 0–30° in cis-5,5-fused systems) results in a distinct coupling constant ( J≈4.0−7.5 Hz), which is critical for distinguishing it from the trans-isomer[3].

Quantitative Data: NMR Chemical Shift Tables

The following tables summarize the chemical shifts for the parent unsubstituted bicyclic system and a representative functionalized Corey lactone derivative.

Table 1: 13 C NMR Chemical Shifts for cis-Hexahydro-2H-cyclopenta[b]furan-2-one (75 MHz, CDCl 3​ )

PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Assignment Notes
C2 C=O (Quaternary)177.7Deshielded by γ -lactone ring strain and oxygen electronegativity.
C6a CH (Methine)86.3Strongly deshielded by direct attachment to the lactone ring oxygen.
C3 CH 2​ (Methylene)37.8 α -position to the carbonyl group.
C3a CH (Methine)35.9Bridgehead carbon, cis-fused junction.
C4 CH 2​ (Methylene)33.5Aliphatic cyclopentyl ring carbon.
C6 CH 2​ (Methylene)33.4Aliphatic cyclopentyl ring carbon.
C5 CH 2​ (Methylene)23.3Most shielded, furthest from electron-withdrawing groups.

Table 2: 1 H NMR Chemical Shifts for a Corey Lactone Derivative (400 MHz, CDCl 3​ ) Data for (3aR,4S,5R,6aS)-5-(Dimethyl(phenyl)silyl)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one[3].

Proton(s)Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment
H-6a 4.88dt, J = 4.0, 7.2Bridgehead proton adjacent to oxygen.
-CH 2​ OH 3.32, 3.53dd ( J =6.4, 11.2), dd ( J =3.6, 11.2)Hydroxymethyl substituent protons.
H-3 2.34, 2.70dd ( J =7.2, 14.4), dd ( J =9.2, 18.0)Diastereotopic protons α to the carbonyl.
H-3a 2.59 - 2.63mBridgehead proton at the ring junction.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity structural elucidation and prevent misassignment of diastereomers, researchers must employ a self-validating protocol. This approach ensures that every 1D assignment is independently verified by 2D correlation data.

Step 1: Sample Preparation
  • Dissolve 10–15 mg of the highly pure hexahydro-2H-cyclopenta[b]furan-2-one derivative in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm) to calibrate the chemical shifts accurately.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter or air bubbles are present in the detection region, which could distort the magnetic field homogeneity.

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse program (zg30), 16-64 scans, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire at 100 MHz (or 75 MHz depending on the field strength). Use a proton-decoupled pulse sequence (zgpg30), 512-1024 scans, and a D1 of 2 seconds.

    • Causality: The extended number of scans is strictly required to compensate for the low natural abundance of the 13 C isotope (~1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary C2 carbonyl carbon.

Step 3: 2D NMR Validation (The Self-Validating System)
  • COSY (Correlation Spectroscopy): Run to map homonuclear 3JHH​ couplings. This confirms the continuous spin system of the cyclopentane ring (H-3a H-4 H-5 H-6 H-6a).

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate 1 H signals with their directly attached 13 C signals. This validates the assignment of the highly overlapping diastereotopic CH 2​ protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to observe 2JCH​ and 3JCH​ couplings. This is the critical validation step for the quaternary C2 carbonyl ( δ 177.7), as it will definitively show cross-peaks with the H-3 and H-3a protons, anchoring the lactone ring assignment.

Workflow Visualization

NMR_Protocol Prep Sample Preparation (CDCl3 + TMS Internal Standard) Acq1D 1D NMR Acquisition (1H & 13C with extended scans) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing (Fourier Transform & Phase Correction) Acq1D->Process Acq2D->Process Assign Chemical Shift & Coupling Assignment (Karplus Equation Analysis) Process->Assign Validate Self-Validating Spin System Confirmation (Cross-referencing 1D with 2D) Assign->Validate

Step-by-step self-validating NMR workflow for structural elucidation.

References

  • [3] Pot and time economies in the total synthesis of Corey lactone | Semantic Scholar. URL:[Link]

  • [1] (+)-Corey lactone | C8H12O4 | CID 11084331 | PubChem (NIH). URL: [Link]

  • [2] A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol | Indian Academy of Sciences. URL: [Link]

  • JUN I 13998 | DSpace@MIT. URL: [Link]

Sources

Foundational

mechanism of formation of hexahydro-2H-cyclopenta[b]furan-2-one bicyclic system

The hexahydro-2H-cyclopenta[b]furan-2-one bicyclic system is a highly versatile, cis-fused γ-lactone framework that serves as the cornerstone of modern eicosanoid and prostanoid synthesis. Most famously recognized as the...

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Author: BenchChem Technical Support Team. Date: April 2026

The hexahydro-2H-cyclopenta[b]furan-2-one bicyclic system is a highly versatile, cis-fused γ-lactone framework that serves as the cornerstone of modern eicosanoid and prostanoid synthesis. Most famously recognized as the core scaffold of the Corey lactone , this bicyclic system is the critical intermediate in the total synthesis of native prostaglandins (e.g., PGF2α) and blockbuster pharmaceutical analogues such as Latanoprost and Bimatoprost [1, 2].

The formation of this bicyclic system requires exquisite stereocontrol to establish the contiguous chiral centers along the cyclopentane ring. Historically and industrially, the synthesis of the hexahydro-2H-cyclopenta[b]furan-2-one core is achieved via two primary mechanistic pathways: Stereocontrolled Iodolactonization and Regioselective Baeyer-Villiger Oxidation [2, 4].

This technical guide dissects the causality, mechanistic logic, and experimental execution of both pathways.

Pathway 1: Stereocontrolled Iodolactonization

The iodolactonization pathway leverages the predictable electrophilic activation of an alkene to drive an intramolecular ring closure. This method is highly favored for its mild conditions and absolute stereochemical fidelity [1].

Mechanistic Causality

The reaction begins with a substituted cyclopent-2-ene-1-acetic acid derivative.

  • Electrophilic Activation: The introduction of iodine (I₂ or KI₃) results in the formation of a bridged iodonium ion across the cyclopentene double bond. Iodine is specifically chosen as a "soft" electrophile; it forms a stable, discrete halonium intermediate without triggering the carbocation rearrangements that are common with harder electrophiles (like protons) [1].

  • Intramolecular Nucleophilic Attack: The pendant carboxylic acid is treated with a mild base (e.g., NaHCO₃) to form a highly nucleophilic carboxylate anion. According to Baldwin’s rules for ring closure, the carboxylate attacks the iodonium ion via a favorable 5-exo-tet trajectory.

  • Stereochemical Outcome: The nucleophilic attack must occur anti to the iodonium bridge. Because the acetic acid side chain is tethered to the cyclopentane ring, the geometry restricts the attack to the same face, inherently establishing the thermodynamically stable cis-fusion of the hexahydro-2H-cyclopenta[b]furan-2-one system [2].

  • Radical Dehalogenation: The resulting iodo-lactone is functionally robust but requires the removal of the iodine atom to yield the unsubstituted core. This is achieved via a radical chain mechanism using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). The stannyl radical abstracts the iodine, and the resulting carbon radical is rapidly quenched by hydrogen transfer, yielding the target bicyclic lactone [2].

iodolactonization A Cyclopentene-acetic Acid Derivative B Iodonium Ion Intermediate A->B I2 / KI3 Electrophilic Addition C Iodo-hexahydro-2H- cyclopenta[b]furan-2-one B->C Intramolecular Carboxylate Attack D Hexahydro-2H- cyclopenta[b]furan-2-one C->D Bu3SnH, AIBN Radical Deiodination

Mechanistic workflow of iodolactonization and subsequent radical deiodination.

Self-Validating Experimental Protocol: Iodolactonization & Deiodination

This protocol is designed to self-validate through visual phase changes and specific chemical quenches.

Step 1: Iodolactonization

  • Preparation: Dissolve 1.0 eq of the cyclopent-2-ene-1-acetic acid derivative in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v). Causality: The biphasic system allows the base to deprotonate the acid at the interface while keeping the organic product solubilized in DCM.

  • Iodination: Cool the vigorously stirring mixture to 0 °C. Add 1.2 eq of Potassium Triiodide (KI₃) dropwise over 30 minutes. The organic layer will temporarily turn deep purple/brown.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc). Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the organic layer turns pale yellow/colorless. Causality: Thiosulfate reduces unreacted I₂ to water-soluble iodide (I⁻), preventing downstream oxidative side reactions.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the iodo-lactone intermediate.

Step 2: Radical Deiodination

  • Preparation: Dissolve the iodo-lactone in anhydrous toluene (0.1 M concentration) under an inert argon atmosphere.

  • Initiation: Add 1.5 eq of Tributyltin hydride (Bu₃SnH) and 0.1 eq of AIBN.

  • Propagation: Heat the solution to 80 °C for 2 hours. Causality: Thermal decomposition of AIBN at 80 °C generates the initial radical required to propagate the tin-hydride chain reaction.

  • Workup: Cool to room temperature, concentrate, and purify via silica gel chromatography (using 10% w/w KF-silica to sequester toxic tin byproducts) to isolate the pure hexahydro-2H-cyclopenta[b]furan-2-one core [2].

Pathway 2: Regioselective Baeyer-Villiger Oxidation

An alternative, highly efficient route to the hexahydro-2H-cyclopenta[b]furan-2-one system involves the ring expansion of a bicyclo[3.2.0]heptan-6-one derivative. This approach is frequently utilized when starting from norbornadiene or via [2+2] cycloadditions [2, 4].

Mechanistic Causality
  • Precursor Geometry: The bicyclo[3.2.0]heptan-6-one precursor inherently possesses a cis-fused ring geometry, often established via a prior [2+2] cycloaddition between a cyclopentadiene and a ketene [4].

  • Criegee Intermediate Formation: The bicyclic ketone is treated with a peroxyacid (such as m-CPBA) or an enzymatic Baeyer-Villiger Monooxygenase (BVMO) [3]. The nucleophilic peroxy oxygen attacks the carbonyl carbon, forming a tetrahedral Criegee intermediate.

  • Regioselective Migration: The critical step is the concerted migration of an adjacent carbon to the peroxide oxygen, accompanied by the cleavage of the weak O-O bond. The migration is strictly regioselective; the more substituted carbon (C5 of the bicyclic system) migrates preferentially because it better stabilizes the developing partial positive charge in the transition state[4].

  • Stereochemical Retention: The migration occurs with absolute retention of stereochemistry at the migrating center. Consequently, the cis-geometry of the cyclobutanone is perfectly translated into the cis-fused γ-lactone (hexahydro-2H-cyclopenta[b]furan-2-one) [2].

baeyervilliger A Bicyclo[3.2.0]heptan-6-one Derivative B Tetrahedral Criegee Intermediate A->B Peroxyacid (e.g., mCPBA) Nucleophilic Attack C Concerted Migration Transition State B->C Proton Transfer & O-O Bond Cleavage D Hexahydro-2H- cyclopenta[b]furan-2-one C->D Regioselective C-C Migration to Oxygen

Baeyer-Villiger ring expansion via the Criegee intermediate to form the lactone.

Self-Validating Experimental Protocol: Baeyer-Villiger Oxidation

This protocol utilizes m-CPBA, ensuring safe handling of peroxides.

  • Preparation: Dissolve 1.0 eq of the bicyclo[3.2.0]heptan-6-one derivative in anhydrous DCM (0.2 M). Add 1.5 eq of solid NaHCO₃ to the suspension. Causality: NaHCO₃ acts as a heterogeneous buffer to neutralize the meta-chlorobenzoic acid byproduct, preventing acid-catalyzed lactone hydrolysis or epimerization.

  • Oxidation: Cool the suspension to 0 °C. Slowly add 1.2 eq of meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC.

  • Validation & Quench (Critical Safety Step): Once complete, cool the reaction back to 0 °C and add a 10% aqueous solution of Na₂SO₃ (sodium sulfite). Stir vigorously for 15 minutes. Causality: Peroxides are highly explosive when concentrated. The sulfite quench safely reduces any unreacted m-CPBA. Validation is confirmed using starch-iodide paper (must test negative for oxidants).

  • Workup: Filter the biphasic mixture to remove precipitated salts. Wash the organic layer sequentially with saturated NaHCO₃ (to remove residual m-chlorobenzoic acid) and brine. Dry over MgSO₄ and concentrate to yield the hexahydro-2H-cyclopenta[b]furan-2-one.

Comparative Analysis of Formation Mechanisms

The choice between iodolactonization and Baeyer-Villiger oxidation depends heavily on the upstream synthetic route and the specific functional groups present on the cyclopentane ring [2, 5].

ParameterIodolactonization PathwayBaeyer-Villiger Oxidation Pathway
Starting Material Cyclopent-2-ene-1-acetic acid derivativesBicyclo[3.2.0]heptan-6-one derivatives
Key Intermediate Bridged Iodonium IonTetrahedral Criegee Intermediate
Stereocontrol Logic Kinetic control (5-exo-tet attack anti to iodine)Concerted migration with absolute retention
Typical Yields 85–95% (over two steps)80–90% (single step)
Primary Reagents I₂ / KI₃, followed by Bu₃SnH / AIBNm-CPBA, Peracetic acid, or BVMO enzymes
Green Chemistry / Safety Poor (Generates toxic organotin waste)Moderate to Excellent (BVMOs use O₂/Air and produce only water as a byproduct)
Scalability Limited by tin-toxicity and purification at scaleHighly scalable, especially with enzymatic BVMOs

Future Perspectives: Biocatalysis

While the chemical synthesis of the hexahydro-2H-cyclopenta[b]furan-2-one core is well established, modern pharmaceutical development is rapidly shifting toward biocatalysis. The use of recombinant Baeyer-Villiger Monooxygenases (BVMOs) allows for the direct, enantioselective desymmetrization of racemic bicyclo[3.2.0]heptan-6-ones using only atmospheric oxygen, completely bypassing the need for hazardous peroxyacids or toxic organotin reagents [3].

References

  • Benchchem. Prostaglandin F2alpha 1,11-lactone.
  • National Institutes of Health (PMC). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.
  • ACS Chemical Reviews. Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry.
  • Future4200. Large-Scale Oxidations in the Pharmaceutical Industry.
  • National Institutes of Health (PMC). Pot and time economies in the total synthesis of Corey lactone.
Exploratory

Stereochemical Configuration of Hexahydro-2H-cyclopenta[b]furan-2-one Derivatives: A Technical Guide

Executive Summary The hexahydro-2H-cyclopenta[b]furan-2-one scaffold, universally recognized as the core of the Corey lactone, is a linchpin in the total synthesis of prostaglandins and their synthetic analogues (e.g., L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hexahydro-2H-cyclopenta[b]furan-2-one scaffold, universally recognized as the core of the Corey lactone, is a linchpin in the total synthesis of prostaglandins and their synthetic analogues (e.g., Latanoprost, Bimatoprost, and Travoprost)[1]. The biological efficacy of these eicosanoids is inextricably linked to the spatial arrangement of their substituents. Consequently, establishing and validating the absolute and relative stereochemistry of the hexahydro-2H-cyclopenta[b]furan-2-one core—specifically the contiguous stereocenters at C3a, C4, C5, and C6a—is a critical mandate for drug development professionals and synthetic chemists[2].

Mechanistic Foundations of the Bicyclic Core

The inherent geometry of the [3.3.0] bicyclic system dictates that the ring fusion between the cyclopentane and the γ-lactone must be cis (typically 3aR, 6aS or its enantiomer) to minimize ring strain. A trans-fusion in a [3.3.0] system introduces prohibitive torsional strain, making it thermodynamically inaccessible under standard lactonization conditions.

This thermodynamic sink is actively exploited in retrosynthetic planning: by ensuring the correct relative stereochemistry of the acyclic or monocyclic precursors, the subsequent cyclization naturally funnels into the desired cis-fused hexahydro-2H-cyclopenta[b]furan-2-one. Any synthetic route aiming to produce prostaglandin derivatives must account for the precise introduction of chirality at these fusion points to match the native stereochemistry of PGF2α[3].

Analytical Framework: Decoding Stereochemistry via NMR

Validating the stereochemical configuration requires a robust analytical framework. While X-ray crystallography provides definitive absolute configuration, 1D ¹H NMR and 2D NOESY/ROESY are the self-validating workhorses for routine stereochemical verification.

The dihedral angles within the rigid cis-fused bicyclic framework result in highly predictable vicinal coupling constants (³J) governed by the Karplus equation[4][5].

Table 1: Typical ¹H NMR Coupling Constants (³J) in Hexahydro-2H-cyclopenta[b]furan-2-one

Interacting ProtonsRelative StereochemistryTypical ³J Value (Hz)Structural Implication
H-3a / H-6a cis-fusion6.5 – 8.0Confirms the cis-fused [3.3.0] bicyclic core
H-3a / H-6a trans-fusion0 – 2.0Highly strained, rarely observed in standard syntheses
H-4 / H-5 cis7.0 – 9.0Substituents are on the same face of the cyclopentane ring
H-4 / H-5 trans3.0 – 6.0Substituents are on opposite faces
H-5 / H-6a cis6.0 – 8.0H-5 is pseudo-equatorial / syn to the bridgehead

To definitively confirm the cis-fusion without relying solely on coupling constants, 2D NOESY is employed. The spatial proximity of the bridgehead protons in the cis-configuration yields a strong Nuclear Overhauser Effect (NOE).

NOE H3a H-3a (Bridgehead) H6a H-6a (Bridgehead) H3a->H6a Strong NOE (cis-fusion) H4 H-4 (Substituent) H6a->H4 NOE (if cis) H5 H-5 (Substituent) H5->H4 NOE (if cis)

Caption: Key NOESY correlations confirming the cis-fused bicyclic stereochemistry.

Methodological Blueprint: Asymmetric Synthesis and Validation

Historically, the Corey lactone was synthesized via a classical Diels-Alder cycloaddition. However, modern pot-economical approaches leverage organocatalysis to establish the stereocenters with unprecedented efficiency. The following protocol details a self-validating workflow based on a 3[3][6].

G Start Achiral Starting Materials (Aldehyde + Enone) Michael1 1st Michael Addition (Enamine Formation) Start->Michael1 Catalyst Chiral Organocatalyst (Diphenylprolinol Silyl Ether) Catalyst->Michael1 Stereo-induction Michael2 2nd Michael Addition (Intramolecular Cyclization) Michael1->Michael2 5-exo-trig Stereocenters Stereocenter Establishment (C3a, C4, C5, C6a) Michael2->Stereocenters Thermodynamic Control Product Enantiopure Cyclopentanone Corey Lactone Precursor Stereocenters->Product

Caption: Organocatalytic cascade logic for stereoselective Corey lactone synthesis.

Protocol: Enantioselective Synthesis and Stereochemical Validation

Objective: Synthesize the hexahydro-2H-cyclopenta[b]furan-2-one core with strict control over the four contiguous stereocenters.

Step 1: Organocatalytic Cascade (Stereocenter Establishment)

  • Procedure: Combine 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate in i-PrOH. Add 10 mol% (R)-diphenylprolinol silyl ether and p-nitrophenol. Stir at room temperature for 1 hour.

  • Causality: The bulky diphenylprolinol silyl ether acts as a chiral shield. It reversibly forms an enamine with the aldehyde, physically blocking the Re-face. The electrophile is forced to approach exclusively from the Si-face. This kinetic control dictates the absolute configuration of the initial C-C bond formation, which subsequently drives the diastereoselectivity of the intramolecular 5-exo-trig cyclization.

  • Validation Check: Extract a 50 µL reaction aliquot, quench, and analyze via chiral stationary phase HPLC (e.g., Chiralpak ID). The enantiomeric excess (ee) must exceed 98%. If the ee is sub-optimal, the downstream diastereomeric resolution will fail, necessitating a restart.

Step 2: Stereoselective Reduction and Lactonization

  • Procedure: Concentrate the crude cyclopentanone and redissolve in THF. Add LiAl(OtBu)₃H (3.5 eq) at 60 °C. Stir for 15 minutes, then add aqueous HBF₄ to induce lactonization.

  • Causality: The choice of LiAl(OtBu)₃H over smaller hydrides (like NaBH₄) is critical. The extreme steric bulk of the three tert-butoxy ligands prevents attack from the sterically congested concave (endo) face of the cis-fused intermediate. Hydride delivery occurs exclusively from the convex (exo) face, pushing the resulting hydroxyl group to the desired endo position. The subsequent addition of HBF₄ catalyzes the desilylation and spontaneous intramolecular lactonization, locking the conformation.

  • Validation Check: Purify via flash chromatography. Perform ¹H NMR to extract the ³J3a,6a coupling constant. A value of 6.5–8.0 Hz confirms the cis-lactone fusion.

Downstream Implications in Drug Development

The stereochemically pure hexahydro-2H-cyclopenta[b]furan-2-one derivative is the launchpad for synthesizing ophthalmic drugs like2[2]. To append the α-chain of the prostaglandin, the lactone is typically reduced to a lactol using DIBAL-H.

Causality in downstream reduction: DIBAL-H is utilized at -78 °C because it forms a stable tetrahedral aluminum acetal intermediate that resists further reduction to the diol. Upon aqueous workup, this intermediate collapses to the cyclic hemiacetal (lactol), preserving the crucial cis-fused stereochemistry required for the subsequent Wittig olefination[2].

References

  • Source: Chemical Science (NIH PMC)
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs Source: MDPI URL
  • EP1721894A1 - Process for the synthesis of prostaglandin derivatives Source: Google Patents URL
  • Source: Chemical Science (RSC Publishing)
  • A Facile and Efficient Synthesis of (15R)

Sources

Foundational

Comprehensive Physicochemical Profiling of Hexahydro-2H-cyclopenta[b]furan-2-one and its Pharmaceutical Derivatives

Executive Summary & Structural Identity Hexahydro-2H-cyclopenta[b]furan-2-one (CAS 5745-61-9) is a bicyclic lactone that serves as the foundational scaffold for a class of highly versatile pharmaceutical intermediates kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

Hexahydro-2H-cyclopenta[b]furan-2-one (CAS 5745-61-9) is a bicyclic lactone that serves as the foundational scaffold for a class of highly versatile pharmaceutical intermediates known as Corey lactones[1]. In commercial drug development, the unsubstituted core is rarely the final active pharmaceutical ingredient (API); rather, its functionalized derivatives—most notably (-)-Corey lactone diol (CAS 32233-40-2)—are critical chiral building blocks for the total synthesis of prostaglandins (e.g., PGF2α, PGE2) and selective receptor agonists like ONO-4819[2][3].

Understanding the physical properties and thermodynamic solubility of this bicyclic system is paramount for optimizing downstream functionalization, crystallization, and purification workflows.

Mechanistic Pathway & Synthetic Relevance

The synthesis of the hexahydro-2H-cyclopenta[b]furan-2-one core typically begins with cyclopentadiene, proceeding through a highly controlled cycloaddition and Baeyer-Villiger oxidation[4]. The stereochemistry established at the bicyclic ring junction dictates the absolute configuration of the resulting prostaglandin appendages.

G A Cyclopentadiene B Baeyer-Villiger Oxidation A->B Cycloaddition C Hexahydro-2H-cyclopenta[b] furan-2-one (Core) B->C Ring Expansion D Corey Lactone Diol (CAS 32233-40-2) C->D Hydroxylation / Prins Rxn E Wittig Olefination & Chain Elongation D->E Protection & Alkylation F Prostaglandin APIs (e.g., ONO-4819) E->F Deprotection

Fig 1. Synthetic pathway from cyclopentadiene to prostaglandins via the Corey lactone intermediate.

Physical Properties

The physicochemical behavior of the hexahydro-2H-cyclopenta[b]furan-2-one skeleton is driven by the rigid bicyclic structure and the highly polarized gamma-lactone moiety. When functionalized into the diol form, the hydrogen-bonding capacity increases dramatically, shifting the partition coefficient (XLogP3) from a lipophilic domain to a hydrophilic one (-0.2)[2].

PropertyHexahydro-2H-cyclopenta[b]furan-2-one (Core)Corey Lactone Diol (Derivative)
CAS Number 5745-61-9[1]32233-40-2[2]
Molecular Formula C₇H₁₀O₂C₈H₁₂O₄
Molecular Weight 126.15 g/mol [1]172.18 g/mol [2]
Topological Polar Surface Area 26.3 Ų[1]66.8 Ų[2]
XLogP3 N/A-0.2[2]
Hydrogen Bond Donors 02
Hydrogen Bond Acceptors 24
Physical State (RT) Liquid / Low-melting solidWhite to off-white crystalline solid[5]

Causality Insight: The increase in Topological Polar Surface Area (TPSA) from 26.3 Ų to 66.8 Ų upon diol functionalization is the primary driver for the molecule's transition from an organic-soluble intermediate to a crystalline solid that requires polar solvent systems for optimal dissolution.

Solubility Profile & Thermodynamic Behavior

The solubility of hexahydro-2H-cyclopenta[b]furan-2-one and its diol derivative is highly dependent on solvent polarity and hydrogen-bonding capabilities.

  • Polar Protic Solvents (Methanol, Ethanol): High solubility. The hydroxyl groups of the diol derivative engage in extensive intermolecular hydrogen bonding with the solvent network[5].

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate): Moderate to high solubility. The lactone carbonyl acts as a strong hydrogen bond acceptor, facilitating dissolution without requiring a protic donor from the solute[5].

  • Non-Polar Solvents (Hexane, Heptane): Insoluble. The high dipole moment of the lactone ring and the cohesive energy of the crystalline lattice (in the case of the diol) prevent solvation in hydrocarbon matrices[5].

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To accurately design crystallization and purification processes, kinetic solubility estimates are insufficient. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method to determine true thermodynamic solubility. This protocol is designed as a self-validating system to prevent false equilibrium readings.

Step-by-Step Methodology:

  • Solute Saturation: Add an excess amount of hexahydro-2H-cyclopenta[b]furan-2-one (or its diol derivative) to 5.0 mL of the target solvent in a sealed, inert glass vial.

    • Causality: Excess solid ensures that the chemical potential of the solid phase equals that of the solute in solution, a prerequisite for thermodynamic equilibrium.

  • Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1 °C at 150 RPM.

    • Causality: Strict temperature control is critical; even a 1 °C fluctuation can alter solubility profiles by up to 10%, leading to metastable zone errors during scale-up.

  • Self-Validating Sampling: Extract 0.5 mL aliquots at exactly 24 hours and 48 hours.

    • Validation Logic: If the concentration at 48 hours is within ≤ 2.0% RSD of the 24-hour sample, true thermodynamic equilibrium is confirmed. If it is higher, equilibration must continue.

  • Phase Separation (Centrifugation): Centrifuge the aliquots at 10,000 RPM for 10 minutes.

    • Causality: Centrifugation is chosen over syringe filtration because active intermediates frequently adsorb onto PTFE or Nylon filter membranes, artificially lowering the quantified solubility.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (or Refractive Index Detector for the non-UV active core).

G S1 Excess Solute Addition S2 Isothermal Equilibration (25°C) S1->S2 S3 Self-Validating Sampling (24h vs 48h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 HPLC Quantification S4->S5

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Conclusion

The hexahydro-2H-cyclopenta[b]furan-2-one scaffold is a cornerstone of modern asymmetric synthesis. By rigorously profiling its physical properties and employing self-validating thermodynamic solubility protocols, drug development professionals can eliminate downstream bottlenecks in the scale-up of prostaglandin APIs.

References

  • hexahydro-2H-cyclopenta[b]furan-2-one | C7H10O2 | CID 11665410 Source: nih.gov (PubChem) URL:1

  • (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | CID 2724453 Source: nih.gov (PubChem) URL:2

  • (-)-Corey lactone diol 32233-40-2 wiki Source: guidechem.com URL:5

  • Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one Source: bit.edu.cn (Modern Chemical Industry) URL:4

  • An Improved Synthesis of the Selective EP4 Receptor Agonist ONO-4819 Source: acs.org (The Journal of Organic Chemistry) URL:3

Sources

Exploratory

mass spectrometry fragmentation pattern of hexahydro-2H-cyclopenta[b]furan-2-one

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Hexahydro-2H-cyclopenta[b]furan-2-one Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Hexahydro-2H-cyclopenta[b]furan-2-one

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of hexahydro-2H-cyclopenta[b]furan-2-one (C₇H₁₀O₂), a saturated bicyclic γ-lactone. In the absence of extensive published spectra for this specific molecule, this document synthesizes foundational principles of mass spectrometry with data from analogous cyclic and bicyclic esters to propose the most probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation of complex organic molecules. We will detail the causal mechanisms behind key fragmentations, provide step-by-step analytical protocols, and visualize the pathways to create a predictive framework for identifying this and related compounds.

Introduction: The Structural Significance of Bicyclic Lactones

Hexahydro-2H-cyclopenta[b]furan-2-one represents a core structural motif found in a variety of natural products and pharmacologically relevant molecules. As a bicyclic γ-lactone, its structure consists of a γ-butyrolactone ring fused to a cyclopentane ring. The characterization of such compounds is critical in fields ranging from natural product synthesis to medicinal chemistry. Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

Understanding the fragmentation behavior of this saturated ring system is not merely an academic exercise; it is essential for confirming synthetic products, identifying metabolites, and characterizing unknown related structures. The stability conferred by the fused ring system introduces unique fragmentation pathways compared to simpler, acyclic esters. This guide will therefore focus on the fragmentation logic dictated by the molecule's inherent structure, providing a robust framework for spectral interpretation.

Molecular Profile: Hexahydro-2H-cyclopenta[b]furan-2-one

A precise understanding of the analyte's basic properties is the foundation of any mass spectrometric analysis.

  • Molecular Formula: C₇H₁₀O₂

  • Molecular Weight (Monoisotopic): 126.0681 Da[1]

  • Molecular Weight (Average): 126.15 g/mol [1]

  • Structure: alt text

The molecule's structure, featuring a strained, fused-ring system, is the primary determinant of its fragmentation behavior. The lactone functional group, with its carbonyl oxygen and ether linkage, provides the most probable sites for initial ionization.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (70 eV) is a high-energy technique that generates a radical cation (M⁺•) and induces extensive fragmentation. This "hard" ionization is ideal for revealing a molecule's structural backbone. The fragmentation of odd-electron ions, like the M⁺•, is governed by principles of radical chemistry.

3.1 The Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 126 . While sometimes weak in cyclic esters, its observation is critical for determining the molecular weight.

3.2 Primary Fragmentation Pathways

The initial fragmentation events are dictated by the stability of the resulting ions and neutral losses. For this bicyclic lactone, the most probable pathways involve cleavages initiated at the lactone ring.

  • Pathway A: α-Cleavage and Decarbonylation: A classic fragmentation for esters involves the cleavage of the bond alpha to the carbonyl group.[2][3] For this molecule, this can lead to the expulsion of a carbon monoxide (CO) radical, a highly stable neutral loss.

    • M⁺• (m/z 126) → [M - CO]⁺• (m/z 98) + CO The resulting m/z 98 ion would be a C₆H₁₀O⁺• radical cation, likely a cyclopentyl oxonium ion.

  • Pathway B: Ring Opening and Loss of Ethylene: Following ionization, the cyclopentane ring can undergo cleavage. A common fragmentation for cyclic systems is the loss of small, stable neutral molecules. The loss of ethylene (C₂H₄) via a retro-cyclization type reaction is a highly probable event.

    • M⁺• (m/z 126) → [M - C₂H₄]⁺• (m/z 98) + C₂H₄ This pathway also produces an ion at m/z 98. High-resolution mass spectrometry would be required to distinguish between the isobaric [C₆H₁₀O]⁺• and [C₅H₆O₂]⁺• ions.

  • Pathway C: Cleavage of the C-O Bond and Subsequent Fissions: The bond between the carbonyl carbon and the ether oxygen can also cleave, leading to an open-chain radical cation. This intermediate can then undergo further fragmentation. A significant ion resulting from this pathway is often due to the loss of the entire side chain attached to the carbonyl group, although in a fused ring this is more complex. A more likely event is the loss of a formyloxy radical (•OCHO) or related fragments.

    • M⁺• (m/z 126) → [C₅H₇]⁺ (m/z 67) + C₂H₃O₂• The generation of hydrocarbon-like fragments from the cyclopentane ring is expected, with m/z 67 ([C₅H₇]⁺) being a characteristic ion for cyclopentyl systems.

  • Pathway D: McLafferty-type Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen and a flexible chain, a rearrangement involving hydrogen transfer from the cyclopentane ring to the carbonyl oxygen is plausible, leading to ring opening and subsequent fragmentation. This could result in the formation of an ion at m/z 82 via the loss of carbon dioxide (CO₂) from an intermediate.

    • M⁺• (m/z 126) → [M - CO₂]⁺• (m/z 82) + CO₂

3.3 Summary of Predicted Key EI Fragments

m/zProposed FormulaOrigin
126[C₇H₁₀O₂]⁺•Molecular Ion (M⁺•)
98[C₆H₁₀O]⁺• or [C₅H₆O₂]⁺•Loss of CO or C₂H₄
82[C₆H₁₀]⁺•Loss of CO₂
67[C₅H₇]⁺Cleavage of cyclopentane ring
55[C₄H₇]⁺ or [C₃H₃O]⁺Further fragmentation of larger ions
41[C₃H₅]⁺Allyl cation, common hydrocarbon fragment

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is obtained via tandem mass spectrometry (MS/MS) through Collision-Induced Dissociation (CID). The fragmentation of these even-electron ions is driven by cation chemistry, primarily involving the loss of stable neutral molecules.[4][5]

4.1 The Precursor Ion: [M+H]⁺

The protonated molecule will be observed at m/z 127 . Protonation is most likely to occur at the carbonyl oxygen, which has the highest proton affinity.[4]

4.2 Key CID Fragmentation Pathways

Upon collisional activation, the protonated molecule will dissipate energy by ejecting stable neutral molecules.

  • Pathway I: Loss of Carbon Monoxide (CO): Similar to EI fragmentation, the loss of CO is a favorable pathway for protonated lactones.

    • [M+H]⁺ (m/z 127) → [M+H - CO]⁺ (m/z 99) + CO The resulting m/z 99 ion would be a stable, protonated cyclic ether.

  • Pathway II: Loss of Water (H₂O): While the parent molecule is not hydroxylated, a rearrangement following protonation can facilitate the elimination of a water molecule. Studies on similar γ-butyrolactones have shown that the loss of H₂O can be a primary fragmentation process.[5]

    • [M+H]⁺ (m/z 127) → [M+H - H₂O]⁺ (m/z 109) + H₂O This pathway leads to the formation of a highly unsaturated bicyclic cation.

4.3 Summary of Predicted Key ESI-MS/MS Fragments

Precursor m/zProduct m/zNeutral LossProposed Formula of Product Ion
127109H₂O (18 Da)[C₇H₉O]⁺
12799CO (28 Da)[C₆H₁₁O]⁺
12781H₂O + CO (46 Da)[C₆H₉]⁺
9981H₂O (18 Da)[C₆H₉]⁺

Experimental Protocols for Analysis

To ensure the reliable acquisition of mass spectra for hexahydro-2H-cyclopenta[b]furan-2-one, the following experimental setups are recommended.

5.1 Protocol for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is ideal for the analysis of volatile, thermally stable compounds like the target lactone.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injection: 1 µL injection volume with a split ratio of 20:1.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 - 350.

5.2 Protocol for Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for less volatile samples or when soft ionization is preferred to preserve the molecular ion for MS/MS analysis.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase as needed.

  • LC System:

    • Column: A C18 reversed-phase column, such as an Agilent ZORBAX or Waters ACQUITY BEH (100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan for the precursor ion at m/z 127.

    • MS2 Product Ion Scan: Isolate the m/z 127 precursor and perform CID using argon as the collision gas. Vary collision energy (e.g., 10-30 eV) to observe the full fragmentation profile.

Visualization of Fragmentation Pathways

Diagrams provide a clear visual representation of the complex fragmentation cascades.

EI_Fragmentation cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C cluster_path_d Pathway D M Hexahydro-2H-cyclopenta[b]furan-2-one M+• m/z 126 F98_CO [M - CO]+• m/z 98 M->F98_CO - CO F98_C2H4 [M - C2H4]+• m/z 98 M->F98_C2H4 - C2H4 F67 [C5H7]+ m/z 67 M->F67 - C2H3O2• F82 [M - CO2]+• m/z 82 M->F82 - CO2 ESI_Fragmentation MH [M+H]+ m/z 127 F109 [M+H - H2O]+ m/z 109 MH->F109 - H2O F99 [M+H - CO]+ m/z 99 MH->F99 - CO F81 [C6H9]+ m/z 81 F99->F81 - H2O

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Conclusion

The mass spectrometric fragmentation of hexahydro-2H-cyclopenta[b]furan-2-one is predicted to be driven by its bicyclic lactone structure. Under high-energy Electron Ionization, the primary fragments are expected to arise from the loss of stable neutrals such as CO, C₂H₄, and CO₂, leading to key ions at m/z 98 and 82. Under soft ESI conditions, tandem MS/MS of the protonated molecule (m/z 127) is expected to show characteristic losses of water (to m/z 109) and carbon monoxide (to m/z 99). This predictive guide, grounded in the fundamental principles of mass spectrometry and data from analogous structures, provides a robust framework for the identification and structural elucidation of this compound and serves as a valuable resource for researchers in the chemical sciences.

References

  • Title: Electron impact fragmentation mechanisms of some cyclic esters with helical structures Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Mass spectrometric study of six cyclic esters Source: PubMed URL: [Link]

  • Title: Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry Source: ResearchGate (Originally from Journal of Mass Spectrometry) URL: [Link]

  • Title: Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Mass Spectra of Six Lactones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns Source: HSC Chemistry - Science Ready URL: [Link]

  • Title: Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS Source: Agilent Technologies Application Note URL: [Link]

  • Title: Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone... Source: PubMed URL: [Link]

  • Title: Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices Source: ResearchGate (Originally from Journal of Chromatography B) URL: [Link]

  • Title: hexahydro-2H-cyclopenta[b]furan-2-one Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: GCMS Section 6.14 - Fragmentation of Esters Source: Whitman College Chemistry Department URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: DePauw University URL: [Link]

Sources

Foundational

Thermal Stability and Degradation Pathways of Hexahydro-2H-cyclopenta[b]furan-2-one: A Technical Guide for Drug Development

Executive Summary Hexahydro-2H-cyclopenta[b]furan-2-one, widely recognized in its functionalized forms as the Corey lactone scaffold, is a critical bicyclic intermediate in the synthesis of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydro-2H-cyclopenta[b]furan-2-one, widely recognized in its functionalized forms as the Corey lactone scaffold, is a critical bicyclic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly prostaglandin analogues such as bimatoprost and latanoprost[1][2]. The structural identity of this molecule features a fused five-membered cyclopentane and a gamma-lactone ring[3]. During chemical synthesis, formulation, and storage, the thermal stability of this scaffold is a paramount concern. Elevated temperatures can trigger cascade degradation pathways, compromising enantiomeric purity and overall yield. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation pathways and establishes self-validating experimental protocols for forced degradation studies.

Structural Dynamics and Thermodynamic Profile

The thermodynamic instability of hexahydro-2H-cyclopenta[b]furan-2-one is largely dictated by the ring strain inherent to the cis-fused [3.3.0] bicyclic system. While gamma-lactones are generally stable, the fusion to the cyclopentane ring restricts conformational flexibility.

When subjected to thermal stress, the activation energy barrier for nucleophilic attack at the lactone carbonyl is lowered. Physical properties, such as a melting point of 117–119 °C and a flash point of 172.9 °C, dictate the upper limits of safe handling before irreversible phase changes and decomposition occur[2]. Furthermore, in aqueous or humid environments, the thermal stress acts synergistically with moisture to drive lactone hydrolysis[4].

Mechanistic Degradation Pathways

Understanding the exact routes of molecular degradation is essential for developing stabilizing formulation strategies. The degradation of this scaffold generally proceeds via three primary pathways:

  • Pathway A: Thermally-Induced Lactone Hydrolysis. The most prevalent degradation route. Thermal energy facilitates the nucleophilic attack of water on the carbonyl carbon, leading to the reversible ring-opening of the lactone into a hydroxy acid.

  • Pathway B: Oxidative Degradation. In the presence of oxygen and heat, the hydroxyl groups (present in derivatives like Corey lactone diol) can undergo oxidation to form ketones or aldehydes. This process mirrors certain biomimetic oxidations catalyzed by environmental factors[5].

  • Pathway C: Thermal Epimerization. Extreme thermal stress can provide enough energy to break and reform carbon-carbon bonds at the chiral centers, leading to stereocenter inversion and the loss of the required stereochemistry for API efficacy.

Pathway Core Hexahydro-2H-cyclopenta[b]furan-2-one Hydrolysis Pathway A: Hydrolysis (Hydroxy Acid) Core->Hydrolysis H2O, Heat Oxidation Pathway B: Oxidation (Ketone/Aldehyde) Core->Oxidation O2, ROS Epimerization Pathway C: Epimerization (Stereocenter Inversion) Core->Epimerization Extreme Heat

Fig 1: Primary degradation pathways of the bicyclic lactone scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate the thermal stability of hexahydro-2H-cyclopenta[b]furan-2-one, researchers must employ protocols that inherently validate their own data. The following methodologies incorporate internal controls to ensure causality and data integrity.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

Objective: Determine the intrinsic thermal decomposition onset and phase transitions without solvent interference. Causality & Rationale: We utilize a dry nitrogen purge rather than ambient air to isolate purely thermal degradation from oxidative degradation. A strict 10 °C/min heating ramp is chosen to ensure thermal equilibrium within the sample pan, preventing thermal lag artifacts that could artificially inflate the apparent decomposition temperature. Self-Validating Mechanism: The protocol requires running a blank aluminum pan baseline prior to the sample. This subtracts instrument drift. Additionally, an indium standard is run weekly to verify that the temperature and enthalpy calibrations are perfectly aligned.

Step-by-Step Workflow:

  • Calibration: Run an indium reference standard to verify the melting onset at 156.6 °C.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the high-purity (98%) lactone API[6] into a hermetically sealable aluminum pan. Puncture a microscopic pinhole in the lid to allow off-gassing while maintaining internal vapor pressure.

  • Purge: Load the pan into the TGA/DSC instrument and purge with dry N₂ gas at 50 mL/min for 15 minutes.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min.

  • Data Extraction: Calculate the extrapolated onset temperature of mass loss (TGA) and the peak exothermic/endothermic heat flow (DSC).

Protocol 2: Solution-State Forced Degradation (Hydrolysis Kinetics)

Objective: Simulate API formulation conditions and measure the kinetics of lactone ring-opening. Causality & Rationale: Hydrolysis is a dynamic equilibrium. We use ice-cold acetonitrile (ACN) to quench the reaction aliquots because the sudden drop in temperature combined with the organic solvent immediately halts the hydrolysis kinetics. This preserves the exact degradation state at time t for accurate LC-MS analysis. Self-Validating Mechanism: A deuterated internal standard (IS) is spiked into the quenching solution. This accounts for any matrix effects or ionization suppression in the mass spectrometer. Furthermore, a mass balance calculation is enforced: the molar sum of the intact lactone and the identified hydroxy acid degradant must equal 100% ± 2% of the initial API concentration.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the lactone in pure ACN to create a 1.0 mg/mL stock solution.

  • Stress Matrix: Dilute the stock 1:10 into a pH 7.4 phosphate buffer (simulating physiological or aqueous formulation conditions).

  • Incubation: Divide the solution into three sealed amber vials. Incubate in precision oil baths set to 40 °C, 60 °C, and 80 °C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract a 100 µL aliquot and immediately inject it into 900 µL of ice-cold ACN containing 50 ng/mL of the deuterated IS.

  • Analysis: Analyze the quenched samples via LC-MS/MS using a reversed-phase C18 column. Quantify the ratio of the intact lactone peak to the hydroxy acid peak.

Workflow Prep 1. Sample Prep Stress 2. Thermal Stress Prep->Stress Quench 3. Quench Reaction Stress->Quench Analysis 4. LC-MS/MS Quench->Analysis

Fig 2: Self-validating workflow for forced degradation and kinetic tracking.

Quantitative Data Summaries

The following tables summarize the critical physicochemical properties and representative kinetic degradation data for the Corey lactone scaffold.

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueReference
Molecular Formula C8H12O4 (Diol derivative)[3]
Molecular Weight 172.18 g/mol [6]
Melting Point 117–119 °C[2]
Flash Point 172.9 °C[2]
Predicted pKa ~14.36[2]

Table 2: Arrhenius Kinetic Parameters for Lactone Hydrolysis (pH 7.4 Aqueous Buffer)

Temperature (°C)Rate Constant ( kobs​ , h−1 )Half-life ( t1/2​ , hours)Degradation Pathway
250.002346.5Minimal Hydrolysis
400.01546.2Moderate Hydrolysis
600.0858.1Rapid Hydrolysis
800.4201.6Hydrolysis + Epimerization

(Note: Kinetic data in Table 2 is representative of typical gamma-lactone hydrolysis behaviors derived from forced degradation studies).

Conclusion

The thermal stability of hexahydro-2H-cyclopenta[b]furan-2-one is fundamentally limited by the ring strain of its bicyclic framework. By utilizing self-validating thermal profiling and forced degradation workflows, drug development professionals can accurately map its degradation pathways—primarily hydrolysis and oxidation. Controlling thermal exposure and moisture during synthesis and storage is critical to preserving the integrity of this vital pharmaceutical intermediate.

References

  • PubChem. "(3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one". National Institutes of Health (NIH).[Link]

  • ACS Catalysis. "Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen". American Chemical Society.[Link]

  • PatSnap. "Process for the preparation of bimatoprost". Eureka by PatSnap.[Link]

  • AIR Unimi. "Biocatalytic synthesis of chiral pharmaceutical intermediates". University of Milan.[Link]

  • LookChem. "Cas 32233-40-2,(-)-Corey lactone diol". LookChem Database.[Link]

Sources

Exploratory

Computational Modeling of Ring Strain in Hexahydro-2H-cyclopenta[b]furan-2-one: Thermodynamic Drivers for Ring-Opening Polymerization

Executive Summary The rational design of chemically recyclable polyesters relies heavily on the thermodynamic manipulation of monomer ring strain. While standard monocyclic γ -butyrolactone (GBL) exhibits negligible ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemically recyclable polyesters relies heavily on the thermodynamic manipulation of monomer ring strain. While standard monocyclic γ -butyrolactone (GBL) exhibits negligible ring strain and resists ring-opening polymerization (ROP) under ambient conditions, the introduction of fused bicyclic architectures fundamentally alters this thermodynamic landscape[1][2].

This technical guide explores the computational modeling of hexahydro-2H-cyclopenta[b]furan-2-one , a [5.5]-fused bicyclic lactone. By synthesizing Density Functional Theory (DFT) with isodesmic reaction frameworks, we can accurately quantify the Ring Strain Energy (RSE) introduced by the cyclopentane fusion. As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating computational and experimental blueprint for evaluating bicyclic lactone polymerizability.

Mechanistic Origins of Ring Strain in [5.5]-Fused Lactones

To understand the causality behind the polymerizability of hexahydro-2H-cyclopenta[b]furan-2-one, we must examine the geometric distortions forced upon the γ -lactone core.

In a standard monocyclic state, GBL adopts a relatively relaxed envelope conformation, resulting in a low RSE of approximately 5.4 kJ/mol[2]. This low enthalpy state yields a ceiling temperature ( Tc​ ) far below 0 °C, meaning the monomer state is entropically favored over the polymer state at room temperature[3].

Fusing a cyclopentane ring to the α and β positions of the lactone creates hexahydro-2H-cyclopenta[b]furan-2-one. The cis-fusion of these two five-membered rings restricts the conformational degrees of freedom (the "corset effect"). The bridging carbons force the lactone into an eclipsed conformation, drastically increasing torsional strain (Pitzer strain) and angle strain (Baeyer strain)[1]. This structural locking elevates the RSE, pushing the monomer higher in enthalpy ( ΔHp​<0 ) and making the ROP process thermodynamically viable.

Computational Methodology: DFT and Isodesmic Reactions

Directly computing the strain of a cyclic molecule by comparing it to a linear counterpart often introduces systematic errors due to differences in electron correlation and basis set superposition. To ensure trustworthiness and high scientific rigor, we employ isodesmic reaction schemes [4][5].

An isodesmic reaction is a hypothetical thermodynamic cycle where the number and types of formal chemical bonds are strictly conserved between reactants and products, but their connectivity changes. This conservation allows systematic DFT errors to cancel out, isolating the pure strain energy.

Protocol 1: Step-by-Step Computational Workflow for RSE Determination
  • Causality of Level of Theory: We utilize the M06-2X functional with a 6-311+G(d,p) basis set. M06-2X is specifically parameterized to capture medium-range electron correlation and non-covalent dispersive interactions, which are critical for accurately modeling the compact, sterically crowded environment of [5.5]-fused bicyclic systems[4].

Step 1: Conformational Search Perform a molecular mechanics (e.g., OPLS4) conformational search to identify the global minimum of the cis-hexahydro-2H-cyclopenta[b]furan-2-one diastereomer.

Step 2: Geometry Optimization Optimize the lowest-energy conformer using DFT at the M06-2X/6-311+G(d,p) level. Self-Validating Check: The optimization must converge to a stationary point with maximum forces below 4.5×10−4 Hartree/Bohr.

Step 3: Frequency Analysis Run a vibrational frequency calculation on the optimized geometry. Self-Validating Check: The presence of zero imaginary frequencies confirms the structure is a true local minimum and not a transition state. Extract the Zero-Point Energy (ZPE) and thermal enthalpy corrections ( Hcorr​ ) at 298.15 K.

Step 4: Isodesmic Equation Construction Construct a balanced isodesmic equation. For hexahydro-2H-cyclopenta[b]furan-2-one, react the bicyclic lactone in silico with acyclic reference molecules (e.g., ethane and methyl acetate) to yield a relaxed cyclopentane and acyclic ester equivalents. Optimize all reference molecules at the exact same level of theory.

Step 5: RSE Extraction Calculate the enthalpy of reaction ( ΔHrxn​ ) for the isodesmic equation using the sum of electronic and thermal enthalpies. The resulting ΔHrxn​ represents the RSE.

G A 1. Conformational Search Identify global minimum B 2. DFT Optimization M06-2X / 6-311+G(d,p) A->B C 3. Frequency Analysis Verify 0 imaginary frequencies B->C D 4. Isodesmic Reaction Conserve bond types C->D E 5. RSE Calculation ΔH_rxn = Ring Strain Energy D->E

Fig 1. Computational workflow for determining lactone ring strain energy via DFT.

Quantitative Data: RSE and Thermodynamic Parameters

The computational modeling of ring strain provides a direct predictive model for polymerizability. Table 1 summarizes the relationship between ring fusion, computed RSE, and the resulting thermodynamic favorability for ROP.

Table 1: Computed Ring Strain Energies and Polymerization Thermodynamics

Monomer SystemRing Size / FusionComputed RSE (kJ/mol)Experimental ΔHp​ (kJ/mol)Polymerizability at 25°C
γ -Butyrolactone (GBL)5-membered (Monocyclic)5.4-5.9Unfavorable ( Tc​≪0∘C )
4,5-T6GBL[6.5]-fused Bicyclic18.0-18.0Favorable
Hexahydro-2H-cyclopenta[b]furan-2-one[5.5]-fused Bicyclic~22.5~-21.8Highly Favorable

*Note: Values for hexahydro-2H-cyclopenta[b]furan-2-one are representative estimates derived from structural homology to known[6.5] and [5.5] systems to illustrate the thermodynamic trajectory[1][2].

Experimental Validation Protocol: Isothermal Microcalorimetry

Computational models must be grounded in empirical reality. To validate the computed RSE of hexahydro-2H-cyclopenta[b]furan-2-one, we utilize isothermal microcalorimetry to measure the enthalpy of polymerization ( ΔHp​ ). The release of heat during ROP corresponds directly to the relief of the computed ring strain.

Protocol 2: Microcalorimetric Measurement of ΔHp​

Step 1: System Equilibration & Calibration Equilibrate an isothermal microcalorimeter (e.g., TAM IV) at 25.0 °C. Self-Validating Check: Apply a known electrical heat pulse (e.g., 50 mJ) to the reference cell. The integrated area of the calibration peak must match the input energy within a 0.5% error margin. Ensure baseline drift is < 0.1 µW/h before proceeding.

Step 2: Sample Preparation In an argon-filled glovebox (O₂, H₂O < 1 ppm), dissolve purified hexahydro-2H-cyclopenta[b]furan-2-one (1.0 M) in anhydrous toluene inside a glass ampoule.

Step 3: Catalyst Injection Inject a standardized solution of an organocatalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) to initiate the ROP[3]. Seal the ampoule and lower it into the measurement position.

Step 4: Data Acquisition Record the heat flow ( dQ/dt ) continuously. The reaction is considered complete when the thermal signal returns perfectly to the pre-reaction baseline.

Step 5: Integration & Correlation Integrate the area under the thermogram to determine the total heat released ( Q ). Calculate ΔHp​=Q/n , where n is the moles of monomer converted (verified post-reaction via quantitative 1 H NMR). The experimental ΔHp​ should closely mirror the negative value of the computed RSE.

ROP M Bicyclic Monomer (High RSE) P Linear Polyester (Relaxed) M->P ROP ΔG < 0 P->M Depolymerization ΔG > 0 (Heat)

Fig 2. Thermodynamic equilibrium of ring-opening polymerization and depolymerization.

Conclusion

The computational modeling of hexahydro-2H-cyclopenta[b]furan-2-one demonstrates that [5.5]-bicyclic fusion is a highly effective strategy for overcoming the thermodynamic barriers of γ -lactone polymerization. By utilizing rigorous DFT optimizations and isodesmic reaction schemes, researchers can accurately predict ring strain energies, thereby accelerating the rational design of novel, chemically recyclable polymer scaffolds.

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Safety of Hexahydro-2H-cyclopenta[b]furan-2-one

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known properties and a procedural framework for the safe handling and toxicological as...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known properties and a procedural framework for the safe handling and toxicological assessment of hexahydro-2H-cyclopenta[b]furan-2-one, a compound with limited publicly available safety data. In the landscape of chemical research and development, particularly in the synthesis of novel molecular entities, it is common to encounter compounds for which a full toxicological profile has not yet been established. This guide is structured to address this reality, offering a robust methodology grounded in the precautionary principle and established regulatory guidelines.

The core directive of this document is to empower scientific professionals with the knowledge to manage the uncertainties associated with uncharacterized substances. By detailing the standard battery of toxicological tests and outlining interim safety protocols, this guide serves as a critical resource for ensuring laboratory safety and regulatory compliance.

Chemical Identity and Physicochemical Properties

Hexahydro-2H-cyclopenta[b]furan-2-one is a bicyclic lactone. Precise identification is crucial, as various isomers and substituted analogs exist, each with potentially different biological activities and toxicological profiles.

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem
Molecular Weight 126.15 g/mol PubChem
IUPAC Name 3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-onePubChem
CAS Number Multiple CAS numbers are associated with isomers and derivatives. It is imperative to confirm the specific CAS number for the material in use.

A definitive CAS number for the specific isomer of hexahydro-2H-cyclopenta[b]furan-2-one should be obtained from the supplier's documentation.

The Precautionary Principle: Acknowledging Data Gaps

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific toxicological data for hexahydro-2H-cyclopenta[b]furan-2-one. In such instances, the cornerstone of chemical safety is the precautionary principle . This principle dictates that in the absence of comprehensive data, a substance should be handled as if it were hazardous. This approach is mandated by occupational safety bodies like OSHA, which require that all substances of unknown toxicity be treated as toxic until proven otherwise.

For mixtures containing ingredients with unknown acute toxicity at a concentration greater than 1%, the Globally Harmonized System (GHS) requires a statement on the label and Safety Data Sheet (SDS) indicating the percentage of the mixture with unknown toxicity. This underscores the regulatory importance of acknowledging and communicating data gaps.

A Roadmap for Comprehensive Toxicological Evaluation

To characterize the potential hazards of hexahydro-2H-cyclopenta[b]furan-2-one, a systematic toxicological evaluation based on internationally recognized protocols is necessary. The Organisation for Economic Co-operation and Development (OECD) provides a set of comprehensive guidelines for the testing of chemicals that are widely accepted by regulatory authorities worldwide.[1] The following sections outline a logical, tiered approach to this evaluation.

Toxicological_Evaluation_Workflow A Acute Toxicity (OECD 420, 423, 425) G Repeated Dose Toxicity (e.g., 28-day, OECD 407) A->G B Skin & Eye Irritation/Corrosion (OECD 439, 431) B->G C Skin Sensitization (OECD 497, 442C/D) C->G D Mutagenicity (Ames Test) (OECD 471) E In Vitro Mammalian Cell Gene Mutation Test (OECD 476) D->E F In Vitro Micronucleus Assay (OECD 487) E->F H Reproductive/Developmental Toxicity Screening (OECD 421/422) F->H G->H I Carcinogenicity Studies (Long-term bioassays) H->I

A tiered workflow for the toxicological evaluation of a novel chemical entity.
Acute Toxicity

The initial step in toxicological assessment is to determine the potential for adverse effects from short-term exposure.[1]

  • Objective : To determine the median lethal dose (LD50) or acute toxic class of the substance via oral, dermal, and inhalation routes. This data is fundamental for GHS classification.[1]

  • Methodology :

    • Oral : OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are modern alternatives to the classical LD50 test (OECD 401), designed to reduce animal usage.[1][2][3][4] These tests involve administering the substance to rodents (typically rats) and observing for mortality and clinical signs of toxicity over a 14-day period.[2][4]

    • Dermal : OECD Test Guideline 402 is employed to assess toxicity following application to the skin.

    • Inhalation : OECD Test Guideline 403 evaluates toxicity upon inhalation of the substance as a gas, vapor, or aerosol.

Skin and Eye Irritation/Corrosion
  • Objective : To determine if the substance can cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes.

  • Methodology :

    • In Vitro First : Modern, ethically-preferred approaches utilize reconstructed human epidermis models. OECD Test Guideline 439 (In Vitro Skin Irritation) and OECD Test Guideline 431 (In Vitro Skin Corrosion) are used to predict these effects without the use of live animals.

    • Eye Irritation : OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method) is an in vitro method for identifying chemicals not requiring classification for eye irritation.

Skin Sensitization
  • Objective : To assess the potential for the substance to induce an allergic skin reaction (allergic contact dermatitis).

  • Methodology : A tiered, non-animal approach is now standard. This involves a combination of methods targeting key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[5]

    • OECD 442C (In Chemico) : Direct Peptide Reactivity Assay (DPRA) to measure the molecular initiating event of protein binding.

    • OECD 442D (In Vitro) : ARE-Nrf2 luciferase test methods (e.g., KeratinoSens™) to assess keratinocyte activation.[5][6]

    • Defined Approaches (OECD 497) : These guidelines integrate data from multiple non-animal sources (in silico, in chemico, and in vitro) to provide a comprehensive hazard and potency assessment.[7][8]

Germ Cell Mutagenicity
  • Objective : To determine if the substance can cause mutations in the genetic material of cells, which could lead to cancer or heritable diseases.

  • Methodology : A battery of tests is required to assess different mutational endpoints.

    • OECD 471 (Bacterial Reverse Mutation Test) : Commonly known as the Ames test, this screens for gene mutations (point mutations and frameshifts) in bacteria.

    • OECD 476 (In Vitro Mammalian Cell Gene Mutation Test) : This assay detects gene mutations in mammalian cell lines.[9][10]

    • OECD 487 (In Vitro Mammalian Cell Micronucleus Test) : This test identifies substances that cause chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.[11][12]

Interim Safety and Handling Procedures

Until comprehensive toxicological data is available, all work with hexahydro-2H-cyclopenta[b]furan-2-one must be conducted under the assumption that the substance is a potent toxin and sensitizer. The hierarchy of controls should be applied to minimize potential exposure.

Hierarchy_of_Controls A Elimination (Physically remove the hazard) B Substitution (Replace with a less hazardous substance) A->B Most Effective C Engineering Controls (Isolate people from the hazard) B->C D Administrative Controls (Change the way people work) C->D E Personal Protective Equipment (PPE) (Protect the worker with PPE) D->E Least Effective

The hierarchy of controls for minimizing chemical exposure.
Engineering Controls
  • Primary Containment : All handling of hexahydro-2H-cyclopenta[b]furan-2-one, including weighing, preparing solutions, and transfers, must be performed within a certified chemical fume hood or other suitable ventilated enclosure.

  • Ventilation : General laboratory ventilation should be maintained to ensure a high rate of air exchange.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.[13]

  • Hand Protection : Use chemically resistant gloves. Given the unknown nature of the substance, double-gloving with nitrile or neoprene gloves is a prudent measure. Consult a glove compatibility chart if any solvent is used.

  • Eye Protection : Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Body Protection : A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : If there is a risk of generating aerosols or dusts outside of a fume hood, a properly fitted respirator (e.g., an N95 for particulates or an organic vapor cartridge for liquids) may be required, subject to a formal risk assessment.

Safe Handling and Storage
  • Designated Area : Establish a designated area within the laboratory for the handling and storage of hexahydro-2H-cyclopenta[b]furan-2-one. This area should be clearly marked.

  • Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Quantities : Work with the smallest practicable quantities of the material to minimize the potential impact of an accidental release.

Spill and Emergency Procedures
  • Spill Kit : A chemical spill kit appropriate for the quantity of material being handled must be readily available.

  • Small Spills : For minor spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.

  • Large Spills : Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

While the specific toxicological profile of hexahydro-2H-cyclopenta[b]furan-2-one remains to be fully elucidated, a responsible and scientifically rigorous framework exists for its safe management. By adhering to the precautionary principle, implementing robust interim safety protocols based on the hierarchy of controls, and committing to a systematic toxicological evaluation as outlined by OECD guidelines, researchers can confidently and safely advance the scientific understanding of this and other novel chemical entities. This proactive approach to chemical safety is not merely a matter of compliance but is a fundamental pillar of scientific integrity and professional responsibility.

References

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF).
  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing.
  • Slideshare. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose.
  • Synthonix. (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one.
  • Charles River Laboratories. (2022, May 18). New Guidelines for Skin Sensitization Testing.
  • Molbase. 2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-(hydroxymethyl)-, (3aR,6aS).
  • Guidechem. 5-HYDROXY-HEXAHYDRO-CYCLOPENTA[B]FURAN-2-ONE 84173-27-3 wiki.
  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • OECD. Test No. 476: In vitro Mammalian Cell Gene Mutation Test.
  • OECD. (2016, July 29). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes.
  • ChemicalBook. (2022, August 26). 2H-Cyclopenta[b]furan-2-one, hexahydro-4-(hydroxymethyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4S,5R,6aS)- | 69222-61-3.
  • Cornell University Environmental Health and Safety. Chapter 7 - Safe Chemical Use.
  • Oxford Academic. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices.
  • National Center for Biotechnology Information. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials.
  • National Toxicology Program. (2010, July 22). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay.
  • National Toxicology Program. OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method.
  • Wikipedia. Globally Harmonized System of Classification and Labelling of Chemicals.
  • SenzaGen. (2025, February 3). A Quick Guide to Skin Sensitization Testing.
  • OECD. (2025, June 25). Guideline No. 497: Defined Approaches on Skin Sensitisation.
  • BLDpharm. 32233-40-2|(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one.
  • Sigma-Aldrich. Globally Harmonized System.
  • Environmental Health and Safety, University of California, Berkeley. Safe Handling of Chemicals.
  • United Nations Economic Commission for Europe. GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Food and Agriculture Organization of the United Nations. Introduction to the GHS | Pesticide Registration Toolkit.
  • 経済協力開発機構(OECD)の化学物質の 試験に関するガイドライン. 哺乳類の in vitro 染色体異常試験.
  • Occupational Safety and Health Administration. (2015, March 24). Requirement for Unknown Acute Toxicity Statement.
  • Safe Work Australia. Using the GHS.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Enantioselective Synthesis of Hexahydro-2H-cyclopenta[b]furan-2-one

Introduction: The Significance of a Chiral Bicyclic Lactone The hexahydro-2H-cyclopenta[b]furan-2-one core structure is a privileged scaffold in synthetic organic chemistry. As a key bicyclic γ-lactone, it serves as a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Chiral Bicyclic Lactone

The hexahydro-2H-cyclopenta[b]furan-2-one core structure is a privileged scaffold in synthetic organic chemistry. As a key bicyclic γ-lactone, it serves as a fundamental building block in the total synthesis of numerous biologically active molecules, most notably prostaglandins and their analogues.[1][2] The stereochemical configuration of this core dictates the ultimate stereochemistry of the synthetic target. Consequently, the development of robust, efficient, and highly enantioselective methods to access this lactone is of paramount importance for researchers in medicinal chemistry and drug development. An enantiomerically pure lactone intermediate streamlines complex syntheses, obviates the need for challenging late-stage chiral separations, and ensures the stereochemical integrity of the final active pharmaceutical ingredient.[3][4]

This document provides a detailed guide to a field-proven, catalyst-controlled method for the enantioselective synthesis of this vital intermediate. We will focus on an asymmetric iodolactonization strategy, a powerful transformation that constructs the bicyclic system and sets the key stereocenters in a single, efficient step.

Strategic Overview: Pathways to Enantioselectivity

Several strategies have been successfully employed to induce enantioselectivity in the synthesis of bicyclic lactones. These include the use of chiral auxiliaries, enzymatic resolutions, and, most powerfully, asymmetric catalysis.[5][6] Among catalytic methods, enantioselective halolactonization has emerged as a direct and reliable approach.[7] This strategy relies on a chiral catalyst to control the facial selectivity of the electrophilic attack of a halogenonium ion on the alkene of an unsaturated carboxylic acid, followed by intramolecular cyclization.

This application note will detail a protocol utilizing a nickel(II)-PyBidine complex, which has demonstrated efficacy in catalyzing asymmetric iodolactonization through the crucial formation of a chiral metal-carboxylate intermediate.[5]

Experimental Protocol: Asymmetric Iodolactonization via Nickel-PyBidine Catalysis

This protocol is divided into two main stages: the synthesis of the requisite starting material, cyclopent-2-en-1-ylacetic acid, and the subsequent enantioselective catalytic iodolactonization.

Part 1: Synthesis of Starting Material: Cyclopent-2-en-1-ylacetic acid

The starting material is commercially available but can also be prepared from 2-cyclopentene-1-acetamide.[8]

Materials and Reagents:

  • 2-Cyclopentene-1-acetamide

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-cyclopentene-1-acetamide (1.0 eq), potassium hydroxide (5.0 eq), and ethylene glycol (sufficient to create a stirrable slurry, approx. 4 M).

  • Reaction: Heat the mixture to 160 °C and maintain at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The hydrolysis of the amide to the carboxylate is typically complete within this timeframe.

  • Workup and Acidification: Cool the reaction mixture to room temperature and dilute with water. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2x) to remove any non-acidic impurities. Discard the organic layers.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3x). The desired carboxylic acid product will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopent-2-en-1-ylacetic acid. The crude product is often of sufficient purity for the next step, but can be further purified by distillation if necessary.[9]

Part 2: Enantioselective Iodolactonization

This procedure details the core asymmetric transformation, adapted from the work of Arai et al.[5] It involves the in situ formation of the chiral catalyst followed by the cyclization reaction.

Materials and Reagents:

  • PyBidine Ligand (e.g., (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine)

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

  • Cyclopent-2-en-1-ylacetic acid

  • N-Iodosuccinimide (NIS)

  • Iodine (I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Toluene

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the PyBidine ligand (10.5 mol%) and Ni(OAc)₂·4H₂O (10 mol%). Add anhydrous CH₂Cl₂ (approx. 0.01 M relative to the final substrate concentration) and stir the mixture at room temperature for 3 hours. This allows for the formation of the active chiral complex.

  • Reaction Setup: Cool the green catalyst solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate flask, dissolve cyclopent-2-en-1-ylacetic acid (1.0 eq) in anhydrous toluene. Slowly add this solution to the cold catalyst mixture via syringe. Stir the resulting mixture for 30 minutes at -78 °C. Causality Insight: This step allows for the formation of the key nickel-carboxylate intermediate, which is essential for stereocontrol. The bidentate coordination of the carboxylate to the chiral nickel complex pre-organizes the substrate for a facial-selective attack.[5]

  • Initiation of Lactonization: To the cold reaction mixture, add solid Iodine (I₂, 20 mol%) followed by solid N-Iodosuccinimide (NIS, 1.1 eq).

  • Reaction: Stir the reaction vigorously at -78 °C for 24-48 hours. Monitor the reaction progress by TLC, observing the consumption of the starting acid.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine, followed by 1 M aqueous NaOH.

  • Extraction and Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter the dried solution and remove the solvent under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure iodinated lactone product, (3aR,4S,6aS)-4-iodo-hexahydro-2H-cyclopenta[b]furan-2-one.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected results for the enantioselective iodolactonization.

ParameterValue/ConditionRationale
Catalyst Loading 10 mol%Provides a good balance between reaction rate and cost-effectiveness.
Iodine Source NIS (1.1 eq) + I₂ (0.2 eq)NIS is the primary electrophilic iodine source; catalytic I₂ can facilitate the reaction.[5]
Temperature -78 °CLower temperatures generally lead to higher enantioselectivity by reducing non-selective background reactions.
Solvent CH₂Cl₂ / TolueneA non-coordinating solvent system that is suitable for low-temperature reactions.
Reaction Time 24 - 48 hoursReaction rates can be slow at low temperatures; monitoring by TLC is crucial.
Expected Yield 70 - 90%Varies with substrate and precise conditions.
Expected ee up to 89%The chiral nickel complex effectively shields one face of the double bond.[5]

Mechanistic Rationale and Visualization

The enantioselectivity of this reaction is dictated by the chiral environment created by the PyBidine ligand coordinated to the nickel center. The substrate, an alkenoic acid, displaces the acetate ligands to form a nickel-carboxylate species. This brings the alkene moiety into close proximity to the chiral complex. The electrophilic iodine source (e.g., NIS) is then activated, and the subsequent iodonium ion formation occurs preferentially on the less sterically hindered face of the double bond, as directed by the ligand. The proximate carboxylate then performs an intramolecular nucleophilic attack to furnish the iodolactone with high stereocontrol.

Catalytic Cycle for Enantioselective Iodolactonization Catalytic Cycle for Enantioselective Iodolactonization Catalyst [PyBidine-Ni(OAc)₂] Active Catalyst Intermediate1 [PyBidine-Ni(O₂CR)] Nickel-Carboxylate Intermediate Catalyst->Intermediate1 Substrate Binding Intermediate2 Iodonium Ion Complex Intermediate1->Intermediate2 Electrophilic Attack reagents_out - 2 AcOH Intermediate1->reagents_out Product Iodolactone Product Intermediate2->Product Intramolecular Lactonization Product->Catalyst Product Release & Catalyst Regeneration sub Substrate (Alkenoic Acid) sub->Intermediate1 iodine NIS / I₂ iodine->Intermediate2

Caption: Proposed catalytic cycle for the Nickel-PyBidine catalyzed enantioselective iodolactonization.

Alternative Methodologies

While the Nickel-PyBidine system is effective, other high-performing catalysts have been developed for enantioselective halolactonizations. Researchers may consider these alternatives based on substrate scope, catalyst availability, or desired halogen incorporation.

  • BINOL-Derived Bifunctional Catalysts: These systems, often featuring a phosphine or selenide moiety and a Brønsted acid site, can promote both bromo- and iodolactonization with high enantioselectivity across a range of substrates.[1][10]

  • Chiral Squaramides: These hydrogen-bond donor catalysts have proven particularly effective for the iodolactonization of δ-unsaturated carboxylic acids, achieving excellent enantiomeric excesses.

  • Tertiary Aminourea Catalysts: Developed by Jacobsen and others, these catalysts also operate through hydrogen bonding and have been successfully applied to enantioselective iodolactonization.[1]

The choice of catalyst is critical and should be tailored to the specific substrate and desired outcome. Each class of catalyst offers a unique mode of activation and substrate interaction, providing a versatile toolkit for the synthetic chemist.

References

  • White, A. C., & Borhan, B. (2018). Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications. The Journal of Organic Chemistry, 83(10), 5445-5465. [Link]

  • Mukaiyama, T., Yamashita, H., & Asami, M. (1983). An Asymmetric Synthesis of Bicyclic Lactones and Its Application to the Asymmetric Synthesis of (1R,3S)-cis-Chrysanthemic Acid. Chemistry Letters, 12(3), 385-388. [Link]

  • Iancu, F., Tănase, C., & Cocu, F. G. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Nelson, S. G., Wan, Z., & Stan, M. A. (2001). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society, 123(30), 7473-7474. [Link]

  • Tănase, C. I., & Drăghici, C. (2012). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 57(9-10), 845-852. [Link]

  • Nishiyori, R., Okuno, K., Chan, B., & Shirakawa, S. (2022). Chiral Bifunctional Selenide Catalysts for Asymmetric Iodolactonizations. Chemical & Pharmaceutical Bulletin, 70(9), 599-604. [Link]

  • Tungen, J. E., Nølsoe, J. M., & Hansen, T. V. (2012). Asymmetric iodolactonization utilizing chiral squaramides. Organic Letters, 14(23), 5880-5883. [Link]

  • Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selen, G., & Astin, M. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243-248. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1992). Asymmetric allylic alkylation. An enantioselective synthesis of (+)-polyoxamic acid. Journal of the American Chemical Society, 114(24), 9327-9343. [Link]

  • Zhang, G., & Yin, L. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 137(24), 7831-7834. [Link]

  • Payne, J. L., Deng, Z., Flach, A. L., & Johnston, J. N. (2022). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chemical Science, 13(25), 7461-7466. [Link]

  • Jew, S. S., & Park, H. G. (1990). IODOLACTAMIZATION: 8-exo-IODO-2-AZABICYCLO[3.3.0]OCTAN-3-ONE. Organic Syntheses, 69, 142. [Link]

  • Tan, C. K., Zhou, L., & Yeung, Y. Y. (2011). Organocatalytic enantioselective halolactonizations: Strategies of halogen activation. Synlett, 2011(10), 1375-1392. [Link]

  • ChemBK. (2024). 2-Cyclopentene-1-acetic acid. [Link]

Sources

Application

Application Note: Baeyer-Villiger Oxidation Route to Hexahydro-2H-cyclopenta[b]furan-2-one

Strategic Rationale & Chemical Context Hexahydro-2H-cyclopenta[b]furan-2-one (often referred to as a bicyclo[3.3.0]octane-derived lactone) is a highly privileged bicyclic scaffold. It serves as a critical chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

Hexahydro-2H-cyclopenta[b]furan-2-one (often referred to as a bicyclo[3.3.0]octane-derived lactone) is a highly privileged bicyclic scaffold. It serves as a critical chiral building block in the total synthesis of therapeutic prostaglandins, including PGF2α and modern intraocular pressure-lowering agents like Latanoprost[1].

The most efficient and thermodynamically favorable route to construct this 5,5-fused ring system is the Baeyer-Villiger (BV) oxidation of bicyclo[3.2.0]heptan-6-one. The inherent ring strain of the cyclobutanone moiety provides a powerful thermodynamic driving force for the reaction. Upon oxidation, the strained 4-membered ring expands to a more stable 5-membered γ-lactone, effectively relieving angular strain while preserving the established stereocenters of the cyclopentane ring.

Mechanistic Causality & Stereoelectronic Control

The Baeyer-Villiger oxidation is not merely a functional group interconversion; it is a stereoelectronically governed rearrangement. The mechanism proceeds via the nucleophilic attack of a peroxy species on the carbonyl carbon, generating a tetrahedral Criegee intermediate.

Causality in Regioselectivity: The rate-determining step is the migration of the adjacent carbon to the peroxide oxygen, which occurs concurrently with O–O bond cleavage. According to classical migratory aptitude (methine > methylene > methyl), the more substituted carbon migrates to stabilize the developing positive charge in the transition state, yielding the "normal" lactone. However, strict stereoelectronic demands dictate that the migrating group must be anti-periplanar to the leaving O–O bond.

In advanced asymmetric syntheses, the use of chiral transition-metal catalysts (e.g., Zr(salen) complexes) can override inherent migratory aptitudes. The chiral environment of the catalyst dictates the enantiotopos selection, sometimes causing the "abnormal" lactone to form at a faster rate than the normal lactone due to precise chiral recognition and stereoelectronic alignment[2].

Mechanism Ketone Bicyclo[3.2.0]heptan-6-one (Strained Ketone) Peroxide Nucleophilic Attack (Peroxide Species) Ketone->Peroxide Criegee Criegee Intermediate (Tetrahedral Adduct) Peroxide->Criegee Migration Stereoelectronic Migration (Anti-periplanar alignment) Criegee->Migration Rate-determining step Lactone Hexahydro-2H-cyclopenta[b]furan-2-one (Target Lactone) Migration->Lactone Retention of configuration

Fig 1: Mechanistic pathway of the Baeyer-Villiger oxidation via the Criegee intermediate.

Validated Experimental Methodologies

To accommodate different scale and infrastructure requirements, two self-validating protocols are detailed below.

Workflow cluster_0 Oxidation Pathways SM Bicyclo[3.2.0]heptan-6-one (Starting Material) Chem Chemocatalytic BV Zr(salen) + UHP SM->Chem Bio Biocatalytic BV BVMO Whole-cell SM->Bio Prod Hexahydro-2H-cyclopenta[b] furan-2-one (Target Lactone) Chem->Prod Regio/Enantioselective Bio->Prod High ee, Aqueous

Fig 2: Synthetic workflows for Baeyer-Villiger oxidation to the target lactone.

Protocol A: Chemocatalytic Asymmetric Oxidation (Zr-salen)

This protocol utilizes a chiral Zirconium(salen) complex to achieve high enantioselectivity.

  • Causality of Reagent Selection: Urea-hydrogen peroxide (UHP) is strictly selected over aqueous H2​O2​ . Water competitively coordinates to the highly oxophilic Zr(IV) center, which would deactivate the chiral catalyst and promote unwanted ring-opening hydrolysis of the product lactone. UHP provides a controlled, anhydrous peroxide source.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the chiral Zr(salen) catalyst (5 mol%) in anhydrous chlorobenzene (0.1 M relative to substrate).

  • Substrate Addition: Add racemic bicyclo[3.2.0]heptan-6-one (1.0 equiv) to the stirring solution.

  • Oxidation: Cool the reaction mixture to 0 °C. Add UHP (1.5 equiv) in a single portion.

  • In-Process Control: Stir the suspension at 0 °C, monitoring the reaction via chiral GC (using a β -cyclodextrin column) to track the kinetic resolution and enantiomeric excess (ee) of the forming lactone.

  • Quench & Workup: Once the desired conversion is reached, quench the reaction with saturated aqueous Na2​S2​O3​ to safely reduce unreacted peroxide. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure hexahydro-2H-cyclopenta[b]furan-2-one.

Protocol B: Biocatalytic Whole-Cell Oxidation (BVMO)

For industrial scale-up, enzymatic Baeyer-Villiger Monooxygenases (BVMOs) offer unparalleled enantioselectivity and green chemistry profiles [3].

  • Causality of Reagent Selection: BVMOs are strictly dependent on the NADPH cofactor. Using isolated enzymes requires expensive cofactor regeneration systems. By using a whole-cell recombinant E. coli system, the bacteria's central carbon metabolism naturally regenerates NADPH, making the process economically viable. Molecular oxygen ( O2​ ) acts as the terminal oxidant.

Step-by-Step Procedure:

  • Biocatalyst Preparation: Grow recombinant E. coli expressing the target BVMO in a bioreactor using a defined mineral medium. Induce protein expression with IPTG at an OD600​ of 1.0.

  • Reaction Initiation: Adjust the bioreactor to pH 7.0 (using potassium phosphate buffer) and maintain the temperature at 30 °C. Add bicyclo[3.2.0]heptan-6-one (up to 10 g/L, depending on toxicity limits).

  • Aeration & Feeding: Maintain a high agitation rate and continuous air sparging to keep Dissolved Oxygen (DO) > 30%. Continuously feed glucose at a controlled rate. Reasoning: Glucose provides the carbon flux for intracellular NADPH regeneration; controlled feeding prevents the Crabtree effect (excessive acetate accumulation which lowers pH and kills cells).

  • In-Process Control: Pull aliquots hourly. Centrifuge to pellet cells, and analyze the supernatant via HPLC to monitor substrate depletion and lactone formation.

  • Downstream Processing: Upon completion, centrifuge the entire broth to remove cell mass. Extract the aqueous supernatant with ethyl acetate. Concentrate the organic phase to yield highly enantioenriched hexahydro-2H-cyclopenta[b]furan-2-one.

Quantitative Data & Process Comparison

The choice between chemocatalytic and biocatalytic routes depends heavily on the project phase, required enantiopurity, and scale. The table below summarizes the operational metrics of both validated systems.

Process ParameterProtocol A: Chemocatalytic (Zr-salen)Protocol B: Biocatalytic (Whole-Cell BVMO)
Terminal Oxidant Urea-Hydrogen Peroxide (UHP)Molecular Oxygen ( O2​ )
Solvent System Dichloromethane / ChlorobenzeneAqueous Phosphate Buffer (pH 7.0)
Enantiomeric Excess (ee) > 85% (Kinetic resolution dependent)> 98% (Highly stereospecific)
Regioselectivity Catalyst-dependent (Normal/Abnormal)Enzyme-dependent (Exclusively Normal)
Scalability Moderate (Peroxide hazards at scale)High (Successfully demonstrated at 200-L)
Environmental Impact High (Organic solvents, transition metals)Low (Aqueous media, renewable resources)

References

  • Watanabe, A., Uchida, T., Irie, R., & Katsuki, T. (2004). "Zr[bis(salicylidene)ethylenediaminato]-mediated Baeyer–Villiger oxidation: Stereospecific synthesis of abnormal and normal lactones." Proceedings of the National Academy of Sciences (PNAS), 101(16), 5737-5742. URL:[Link]

  • Howard, C. C., Newton, R. F., Reynolds, D. P., Wadsworth, A. H., Kelly, D. R., & Roberts, S. M. (1980). "Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones." Journal of the Chemical Society, Perkin Transactions 1, 852-857. URL:[Link]

  • Simpson, H. D., et al. (2008). "The First 200-L Scale Asymmetric Baeyer−Villiger Oxidation Using a Whole-Cell Biocatalyst." Organic Process Research & Development, 12(4), 584-591. URL:[Link]

Sources

Method

step-by-step synthesis of Corey lactone diol from hexahydro-2H-cyclopenta[b]furan-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Molecule: (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone Diol) Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Molecule: (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone Diol)

Executive Summary & Mechanistic Strategy

(-)-Corey lactone diol is a universal chiral building block for the synthesis of F-series prostaglandins (e.g., Latanoprost, Bimatoprost). As a Senior Application Scientist, it is critical to address a common nomenclatural misconception: direct C-H functionalization of the fully saturated, unactivated hexahydro-2H-cyclopenta[b]furan-2-one core to install the 4-hydroxymethyl and 5-hydroxyl groups is thermodynamically and kinetically unfeasible.

Instead, the stereocenters must be established by constructing the bicyclic core de novo from unsaturated precursors. The industrial standard route utilizes cyclopentadiene to form a highly strained cyclobutanone, which is expanded via Baeyer-Villiger oxidation to a tetrahydro-2H-cyclopenta[b]furan-2-one derivative[1]. The rigid, cis-fused bicyclic system adopts a V-shape, which forces subsequent electrophilic additions (Prins reaction) to occur exclusively from the convex (exo) face. This facial selectivity guarantees the required trans stereochemistry of the diol[2].

Synthetic Workflow Visualization

Workflow SM Cyclopentadiene + Dichloroacetyl Chloride Step1 [2+2] Cycloaddition (Et3N, Hexane) SM->Step1 Int1 7,7-Dichlorobicyclo[3.2.0] hept-2-en-6-one Step1->Int1 96% Yield Step2 Baeyer-Villiger Oxidation (H2O2, NaOH) Int1->Step2 Int2 3,3-Dichloro-tetrahydro-2H- cyclopenta[b]furan-2-one Step2->Int2 86% Yield Step3 Optical Resolution ((R)-(+)-Phenethylamine) Int2->Step3 Int3 Chiral Lactone Enantiomer Step3->Int3 35% Yield Step4 Prins Reaction & Hydrolysis (HCHO, HCOOH) Int3->Step4 Int4 Dichloro-Corey Lactone Diol Step4->Int4 26% Yield Step5 Dechlorination (Zn dust, AcOH) Int4->Step5 Product (-)-Corey Lactone Diol (Target Scaffold) Step5->Product >96% Yield

Fig 1: Step-by-step synthetic workflow for (-)-Corey lactone diol via the Prins reaction route.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that quality control is built directly into the synthetic progression.

Protocol 1: [2+2] Cycloaddition
  • Mechanistic Causality: Dichloroacetyl chloride is utilized instead of acetyl chloride because the highly electronegative chlorine atoms activate the ketene generated in situ. This lowers the LUMO of the ketene, facilitating a concerted, asynchronous [2+2] cycloaddition with the unactivated HOMO of cyclopentadiene[1].

  • Procedure:

    • Depolymerize dicyclopentadiene via rectification (collecting fractions at 38–42 °C) to yield fresh 1,3-cyclopentadiene[1].

    • Charge a flame-dried reactor with 1,3-cyclopentadiene (1.0 eq), dichloroacetyl chloride (1.05 eq), and n-heptane. Cool to 0 °C.

    • Dropwise add triethylamine (1.1 eq) dissolved in n-hexane over 2 hours, strictly maintaining the internal temperature below 5 °C to prevent ketene dimerization.

    • Stir overnight at room temperature.

  • Validation Checkpoint: Filter the triethylamine hydrochloride salts. Distill the filtrate under reduced pressure. The isolation of the 50–54 °C fraction confirms the pure 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one intermediate[1].

Protocol 2: Baeyer-Villiger Oxidation
  • Mechanistic Causality: The highly strained cyclobutanone undergoes nucleophilic attack by the peroxy anion. Regioselectivity is driven by migratory aptitude; the more substituted bridgehead carbon migrates preferentially, expanding the ring to the thermodynamically stable gamma-lactone.

  • Procedure:

    • Dissolve the cyclobutanone intermediate in methanol/water (1:1 v/v) and cool to -5 °C in an ice-salt bath[1].

    • Slowly add 30% aqueous H₂O₂ (3.0 eq).

    • Dropwise add 5N NaOH, keeping the internal temperature <30 °C. Stir overnight[1].

  • Validation Checkpoint: Quench excess peroxide with sodium sulfite (verify absence of peroxide with starch-iodide paper). Extract with ethyl acetate. IR spectroscopy must show a shift in the carbonyl stretch from ~1790 cm⁻¹ (strained cyclobutanone) to ~1770 cm⁻¹ (gamma-lactone).

Protocol 3: Optical Resolution
  • Mechanistic Causality: To achieve the required enantiopurity, (R)-(+)-phenethylamine is used to form diastereomeric salts with the transiently ring-opened hydroxy-acid of the racemic lactone.

  • Procedure:

    • Treat the racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one with (R)-(+)-phenethylamine[2].

    • Perform fractional crystallization to isolate the desired diastereomeric salt.

    • Acidify to re-close the lactone ring and extract the enantiopure intermediate.

  • Validation Checkpoint: Chiral HPLC must confirm >99% ee. Proceeding with lower optical purity will exponentially compound yield losses in the subsequent Prins reaction.

Protocol 4: Prins Reaction & Hydrolysis
  • Mechanistic Causality: The rigid cis-fused bicyclic system forces the incoming formaldehyde electrophile to attack from the less sterically hindered convex (exo) face. This establishes the critical trans stereochemistry of the resulting diol[2].

  • Procedure:

    • Suspend the resolved chiral lactone in formic acid and add polyformaldehyde[2].

    • Add a catalytic amount of sulfuric acid and heat to 80 °C to form the intermediate formate esters.

    • Hydrolyze the formate esters in situ using aqueous NaOH without intermediate separation[2].

  • Validation Checkpoint: ¹H NMR spectroscopy must confirm the trans coupling constants between the C4 and C5 protons, validating the facial selectivity of the Prins addition.

Protocol 5: Zinc-Mediated Dechlorination
  • Mechanistic Causality: Zinc dust provides a single-electron transfer (SET) to selectively cleave the gem-dichloro C-Cl bonds via a radical anion intermediate, without reducing the lactone carbonyl or the newly formed hydroxyl groups.

  • Procedure:

    • Dissolve the dichloro-diol intermediate in glacial acetic acid.

    • Add activated zinc dust portion-wise at room temperature[2].

    • Stir for 4 hours until complete consumption of the starting material.

  • Validation Checkpoint: Filter through Celite to remove zinc salts. Concentrate and recrystallize from chloroform. Mass spectrometry must confirm the loss of the isotopic chlorine signature, yielding the final product (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one[2].

Quantitative Data Summary

StepReaction TypeProduct / IntermediateYield (%)Optical Purity (ee)Key Reagents
1[2+2] Cycloaddition7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one86 - 96N/A (Racemic)Dichloroacetyl chloride, Et₃N
2Baeyer-Villiger3,3-Dichloro-tetrahydro-2H-cyclopenta[b]furan-2-one86N/A (Racemic)30% H₂O₂, NaOH
3Optical ResolutionChiral 3,3-Dichloro-tetrahydro-lactone35 - 40>99%(R)-(+)-Phenethylamine
4Prins ReactionDichloro-Corey Lactone Diol26.4>99%Polyformaldehyde, HCOOH
5Dechlorination(-)-Corey Lactone Diol 96.4>99%Zn dust, AcOH
AltOne-Pot Domino(-)-Corey Lactone Diol 50 (Overall)>99%Diphenylprolinol silyl ether

Modern Advances: Organocatalytic One-Pot Synthesis

While the Prins reaction route remains an industrial workhorse, modern pot-economy principles have revolutionized this synthesis. Hayashi and co-workers developed a time-economical, one-pot enantioselective preparation of the Corey lactone[3].

By utilizing a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction between an α,β-unsaturated aldehyde and ethyl (E)-4-oxopent-2-enoate, the substituted cyclopentanone core is formed in a formal (3+2) cycloadditive fashion. Subsequent in situ reduction (LiAl(OtBu)₃H), lactonization (HBF₄), and Tamao-Fleming oxidation (H₂O₂, KF) yield the fully functionalized Corey lactone diol in a single reaction vessel in just 152 minutes with a 50% overall yield[3]. This chemically orthogonal approach eliminates multiple purification steps and minimizes chemical waste.

References

  • Title: Synthetic method of (-)
  • Title: Pot and time economies in the total synthesis of Corey lactone Source: RSC Publishing / Chemical Science URL
  • Title: Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)

Sources

Application

Application Note: Regioselective Lactone Ring Opening of Hexahydro-2H-cyclopenta[b]furan-2-one Derivatives

Introduction and Scope Hexahydro-2H-cyclopenta[b]furan-2-one, universally recognized as the Corey lactone scaffold, is a privileged bicyclic intermediate essential to the total synthesis of F-series prostaglandins, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Hexahydro-2H-cyclopenta[b]furan-2-one, universally recognized as the Corey lactone scaffold, is a privileged bicyclic intermediate essential to the total synthesis of F-series prostaglandins, including blockbuster active pharmaceutical ingredients (APIs) like latanoprost, bimatoprost, and travoprost[1].

The elaboration of this scaffold requires the highly controlled, regioselective ring opening of the γ-lactone. The most critical manifestation of this in API manufacturing is the kinetically controlled reductive ring opening to the corresponding lactol (hemiacetal)—a mandatory precursor for the subsequent Wittig olefination that installs the prostaglandin α-chain[2]. This application note details the mechanistic rationale and provides a validated, self-validating protocol for this transformation.

Mechanistic Insights: Causality in Regioselective Reduction

The primary chemical challenge in opening the hexahydro-2H-cyclopenta[b]furan-2-one ring is avoiding over-reduction to the acyclic diol while maintaining the integrity of existing stereocenters and pendant protecting groups (e.g., TBDMS ethers or benzoate esters)[1].

The Role of DIBAL-H and Cryogenic Control

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this regioselective transformation. Unlike lithium aluminum hydride (LiAlH₄), which aggressively and irreversibly reduces lactones to diols, DIBAL-H allows for a kinetically trapped partial reduction[2].

  • Coordination and Hydride Transfer: The electrophilic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the lactone, polarizing the C=O bond and increasing the electrophilicity of the C2 carbon. A single hydride is then transferred to the acyl carbon.

  • Tetrahedral Intermediate Stability: At cryogenic temperatures (strictly ≤ -70 °C), the resulting aluminoxane tetrahedral intermediate is exceptionally stable and resists collapse. This prevents the premature formation of the open-chain aldehyde during the reaction, which would otherwise undergo rapid secondary reduction to the unwanted diol.

  • Regioselective Quenching: The collapse of the tetrahedral intermediate is deliberately delayed until the addition of an aqueous quenching agent (e.g., saturated NH₄Cl). The quench hydrolyzes the aluminum complex to yield the lactol, which exists in equilibrium with its open-chain hydroxy-aldehyde tautomer[2].

G A Hexahydro-2H-cyclopenta[b] furan-2-one (Corey Lactone) B DIBAL-H Reduction (-70 °C, Toluene) A->B Hydride transfer C Lactol Intermediate (Hemiacetal) B->C Regioselective carbonyl attack D Wittig Olefination (Chain Extension) C->D Ring-chain tautomerization E Prostaglandin API (e.g., Latanoprost) D->E C=C formation

Fig 1: Regioselective reductive ring-opening pathway of Corey lactone to prostaglandin APIs.

Experimental Protocols

Regioselective Reductive Ring Opening to Lactol

This protocol is engineered as a self-validating system, ensuring >90% yield of the lactol with <2% over-reduction by strictly controlling thermal and stoichiometric parameters.

Reagents & Materials:

  • Protected hexahydro-2H-cyclopenta[b]furan-2-one (e.g., Corey lactone benzoate)[3].

  • DIBAL-H (1.0 M in Anhydrous Toluene).

  • Anhydrous Toluene (Provides superior low-temperature solubility for complex prostaglandin intermediates compared to ethereal solvents)[2].

  • Saturated aqueous Ammonium Chloride (NH₄Cl) and Rochelle's salt (Potassium sodium tartrate).

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried, round-bottom reactor with ultra-pure N₂. Add the protected hexahydro-2H-cyclopenta[b]furan-2-one (1.0 equiv, e.g., 35.3 mmol) and dissolve in anhydrous toluene (200 mL, ~6 relative volumes)[2].

  • Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath. Allow the internal temperature to equilibrate to strictly ≤ -70 °C.

    • Causality Note: Internal temperatures above -60 °C provide enough thermal energy for the aluminoxane intermediate to collapse, exposing the aldehyde to a second equivalent of DIBAL-H and ruining the regioselectivity.

  • DIBAL-H Addition: Using a programmable syringe pump, add DIBAL-H (1.0 M, 1.2 to 1.5 equiv, e.g., 53 mmol) dropwise over 45-60 minutes[2]. Monitor the internal thermocouple to ensure the exothermic addition does not push the temperature above -65 °C.

  • Reaction Monitoring: Stir for 1.5 hours at -70 °C. Validate reaction completion via HPLC or TLC (Hexane/EtOAc 1:1). The lactol product will present as a closely eluting pair of epimers (α/β anomers at the hemiacetal carbon).

  • Regioselective Quench: Quench the reaction while still at -70 °C by the careful, dropwise addition of saturated aqueous NH₄Cl (10 mL)[2].

    • Causality Note: Quenching at cryogenic temperatures ensures the reactive aluminum complex is protonated and destroyed before it has the thermal opportunity to collapse into a reducible aldehyde.

  • Phase Separation & Workup: Allow the mixture to warm to room temperature. To break the inevitable aluminum salt emulsion, add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two distinct, clear phases form. Extract the aqueous layer with ethyl acetate, wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation Dry Toluene, N2 atm Step2 2. Cryogenic Cooling Equilibrate to ≤ -70 °C Step1->Step2 Step3 3. DIBAL-H Addition Dropwise, maintain < -65 °C Step2->Step3 Step4 4. Cryogenic Quenching Sat. NH4Cl at -70 °C Step3->Step4 Step5 5. Phase Separation Rochelle's salt / Extraction Step4->Step5

Fig 2: Step-by-step cryogenic workflow for the regioselective reduction of Corey lactone.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the regioselective outcome, validating the strict boundaries of the chosen protocol.

Internal Temperature (°C)DIBAL-H (Equivalents)Solvent SystemLactol Yield (%)Diol (Over-reduction) (%)Unreacted SM (%)
-78 to -70 1.2 Toluene > 95 < 1 0
-401.2Toluene75200
-78 to -700.95Toluene85< 110
-78 to -701.5THF8850
01.2Toluene< 10> 850

Table 1: Optimization matrix of DIBAL-H mediated regioselective ring opening. Data reflects standard industry optimization for Corey lactone derivatives.

Alternative Pathway: Regioselective Aminolysis

While reductive opening is the most common technique for α-chain extension, the hexahydro-2H-cyclopenta[b]furan-2-one ring can also undergo regioselective aminolysis. Treatment with primary amines (e.g., ethylamine) in polar aprotic solvents results in nucleophilic acyl substitution. The amine regioselectively attacks the C2 carbonyl carbon, breaking the acyl-oxygen bond to yield an open-chain hydroxy-amide. This specific regioselective cleavage is highly relevant in the synthesis of bimatoprost, where the ethylamide functionality is a defining structural feature of the final API.

References

  • Title: Process for the preparation of F-series prostaglandins (US Patent 8,901,319 B2)
  • Title: Processes and intermediates for the preparations of isomer free prostaglandins (US Patent App. 2017/0073323 A1)
  • Title: (+)-Corey lactone (CID 11084331) Source: PubChem, National Library of Medicine URL: [Link]

Sources

Method

Application Note: Advanced Catalytic Asymmetric Synthesis of Hexahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone Scaffold)

Executive Summary The hexahydro-2H-cyclopenta[b]furan-2-one scaffold, famously known as the Corey lactone, is the universal architectural keystone for the synthesis of prostaglandin active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hexahydro-2H-cyclopenta[b]furan-2-one scaffold, famously known as the Corey lactone, is the universal architectural keystone for the synthesis of prostaglandin active pharmaceutical ingredients (APIs) such as Latanoprost, Bimatoprost, and Dinoprost. Historically, accessing this bicyclic lactone relied on classical kinetic resolution or stoichiometric chiral auxiliaries, which suffer from poor atom economy and high waste generation.

This application note details two state-of-the-art catalytic asymmetric methodologies for synthesizing the Corey lactone scaffold: Organocatalytic Domino Michael/Michael Cascade and Palladium-Catalyzed Asymmetric Baeyer-Villiger (B-V) Oxidation . Designed for drug development professionals and synthetic chemists, this guide elucidates the mechanistic causality behind these transformations and provides self-validating, step-by-step protocols to ensure high enantiomeric excess ( ee ) and scalability.

Methodology A: Organocatalytic Domino Michael/Michael Cascade

Expertise & Experience: Mechanistic Causality

Developed by the Hayashi group, this pot-economic approach constructs the highly substituted cyclopentanone core in a formal[3+2] cycloaddition[1]. The reaction utilizes a chiral diarylprolinol silyl ether to activate an α,β -unsaturated aldehyde via iminium ion formation.

The Causality of Stereocontrol: The bulky diphenylprolinol silyl ether catalyst effectively shields the Re face of the intermediate iminium ion. Consequently, the nucleophile (ethyl 4-oxo-2-pentenoate) is forced to attack exclusively from the Si face. This initial Michael addition sets the absolute configuration of the first stereocenter. The resulting enamine intermediate then undergoes an intramolecular, diastereoselective second Michael addition (ring closure) to form the cyclopentanone core[2]. The addition of a weak acid (e.g., 4-nitrophenol) accelerates the proton transfer steps, preventing the accumulation of off-cycle intermediates and driving the cascade to completion within minutes.

G cat Diphenylprolinol Silyl Ether (Catalyst) sub1 α,β-Unsaturated Aldehyde + Catalyst cat->sub1 iminium Iminium Ion Intermediate (Si-Face Exposed) sub1->iminium - H2O michael1 1st Michael Addition (Nucleophilic Attack) iminium->michael1 + Ethyl 4-oxo-2-pentenoate enamine Enamine Intermediate michael1->enamine Tautomerization michael2 2nd Michael Addition (Intramolecular Cyclization) enamine->michael2 Ring Closure prod Substituted Cyclopentanone (Corey Scaffold Precursor) michael2->prod Hydrolysis prod->cat Catalyst Regeneration

Organocatalytic domino Michael/Michael cascade mechanism for cyclopentanone core formation.

Self-Validating Protocol: One-Pot Cyclopentanone Synthesis

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to downstream lactonization.

Materials:

  • 3-(dimethylphenylsilyl)propenal (1.0 equiv)

  • Ethyl (E)-4-oxopent-2-enoate (1.2 equiv)

  • (S)- α,α -Diphenylprolinol trimethylsilyl ether (10 mol%)

  • 4-Nitrophenol (1.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Initiation: In a flame-dried, argon-purged Schlenk flask, dissolve the (S)-diphenylprolinol silyl ether catalyst (10 mol%) and 4-nitrophenol (1.0 equiv) in anhydrous toluene (0.5 M relative to the aldehyde).

  • Substrate Addition: Cool the mixture to 0 °C. Add 3-(dimethylphenylsilyl)propenal (1.0 equiv) followed dropwise by ethyl (E)-4-oxopent-2-enoate (1.2 equiv).

  • Cascade Execution: Stir the reaction mixture at 0 °C for 2 hours.

  • IPC 1 (Reaction Completion): Analyze a 10 µL aliquot via TLC (Hexane/EtOAc 3:1). The complete disappearance of the UV-active propenal starting material validates the end of the cascade.

  • IPC 2 (Stereochemical Validation): Withdraw a 50 µL aliquot, quench with aqueous NaHCO 3​ , extract with EtOAc, and concentrate. Perform rapid 1 H-NMR. The presence of a distinct cyclopentanone α -proton doublet validates the diastereomeric ratio (target dr >10:1) before committing to the subsequent reduction/lactonization steps.

  • Downstream Processing: The crude cyclopentanone can be directly subjected to one-pot reduction (using NaBH 4​ ) and subsequent Baeyer-Villiger oxidation (using H 2​ O 2​ /KF) to yield the final hexahydro-2H-cyclopenta[b]furan-2-one scaffold[2].

Methodology B: Palladium-Catalyzed Asymmetric Baeyer-Villiger Oxidation

Expertise & Experience: Mechanistic Causality

An alternative, highly convergent route to the Corey lactone scaffold involves the desymmetrization of prochiral 3-substituted cyclobutanones. The Stoltz group pioneered the use of Palladium(II)-PHOX (Phosphinooxazoline) complexes to achieve this via an asymmetric Baeyer-Villiger (B-V) oxidation[3].

The Causality of Stereocontrol: The reaction proceeds via the nucleophilic attack of a peroxide (e.g., Urea-Hydrogen Peroxide, UHP) on the cyclobutanone carbonyl, forming a tetrahedral Criegee intermediate. The Pd(II)-PHOX catalyst coordinates to the intermediate, creating a rigidly defined chiral pocket. According to stereoelectronic principles, the carbon-carbon bond that is antiperiplanar to the leaving O-O bond will preferentially migrate. The chiral PHOX ligand sterically differentiates the two enantiotopic C-C bonds of the prochiral cyclobutanone, lowering the transition state energy for the migration of one specific carbon atom. This stereospecific migration occurs with complete retention of configuration, expanding the strained 4-membered ring into the enantioenriched 5-membered γ -lactone[3].

G sub Prochiral 3-Substituted Cyclobutanone complex Pd-Coordinated Ketone sub->complex + Catalyst cat Pd(II)-PHOX Catalyst complexcomplex complexcomplex cat->complexcomplex + H2O2 / UHP criegee Criegee Intermediate (Tetrahedral) migrate Stereoselective Alkyl Migration (Antiperiplanar to O-O) criegee->migrate Rearrangement prod Enantioenriched γ-Lactone (Corey Lactone Scaffold) migrate->prod - H2O prod->cat Catalyst Release complexcomplex->criegee + H2O2 / UHP

Pd(II)-PHOX catalyzed asymmetric Baeyer-Villiger oxidation via Criegee intermediate.

Self-Validating Protocol: Desymmetrizing B-V Oxidation

This protocol utilizes a crystallization-induced enantiomeric enrichment step as a physical self-validation of optical purity.

Materials:

  • Prochiral 3-substituted cyclobutanone (1.0 equiv)

  • Pd(II)-(S)-t-Bu-PHOX complex (5-10 mol%)

  • Urea-Hydrogen Peroxide (UHP) (2.0 equiv)

  • Solvent: THF/CH 2​ Cl 2​ mixture

Step-by-Step Procedure:

  • Catalyst Activation: In a dry vial, dissolve the Pd(II)-(S)-t-Bu-PHOX complex (5 mol%) in a 1:1 mixture of THF and CH 2​ Cl 2​ (0.2 M).

  • Oxidant Introduction: Add Urea-Hydrogen Peroxide (UHP) (2.0 equiv) to the solution. Stir at room temperature for 10 minutes to ensure partial dissolution and complexation.

  • Substrate Addition: Lower the temperature to -20 °C (to maximize enantioselectivity). Add the prochiral cyclobutanone (1.0 equiv) dropwise.

  • Oxidation: Allow the reaction to stir at -20 °C for 24-48 hours.

  • IPC 1 (Conversion Check): Monitor via GC-MS or TLC. The disappearance of the cyclobutanone peak (higher Rf) and the appearance of the highly polar lactone validates conversion.

  • Quench and Extraction: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to destroy excess peroxide (Caution: Exothermic). Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate.

  • IPC 2 (Enantiopurity Validation & Upgrade): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The initial ee should be ~75-81%.

  • Enantiomeric Enrichment: Dissolve the crude lactone in a minimal amount of hot hexanes/EtOAc. Allow to cool slowly to room temperature. The resulting recrystallized material acts as a self-validating physical purification step, upgrading the enantiopurity to >93% ee [3].

Quantitative Data Summary

The following table summarizes the key metrics of both catalytic asymmetric methodologies, providing a clear comparison for process chemistry route selection.

MetricOrganocatalytic Domino Cascade (Hayashi)Pd-Catalyzed B-V Oxidation (Stoltz)
Key Catalyst (S)-Diphenylprolinol silyl etherPd(II)-(S)-t-Bu-PHOX
Starting Material Acyclic enals & enoatesProchiral cyclobutanones
Oxidant / Reagents 4-Nitrophenol (Cascade step)Urea-Hydrogen Peroxide (UHP)
Typical Yield 70-85% (for the cascade step)Up to 99%
Enantiomeric Excess ( ee ) >99% (Highly stereocontrolled)81% (Upgradable to >93% via recrystallization)
Reaction Time ~2 hours (Cascade step)24 - 48 hours
Key Advantage Pot-economy; builds the ring from acyclic precursorsAtom-economy; utilizes highly strained rings
Scalability Demonstrated on multi-gram scaleExcellent, utilizes standard metal catalysis

References

  • Umekubo, N., Suga, Y., & Hayashi, Y. "Pot and time economies in the total synthesis of Corey lactone." Chemical Science, 2020.[Link]

  • Petersen, K. S., & Stoltz, B. M. "Palladium-catalyzed, asymmetric Baeyer–Villiger oxidation of prochiral cyclobutanones with PHOX ligands." Tetrahedron, 2011.[Link]

Sources

Application

Advanced Prins Reaction Protocols for the Synthesis of Hexahydro-2H-cyclopenta[b]furan-2-one Derivatives

Introduction & Strategic Overview The hexahydro-2H-cyclopenta[b]furan-2-one scaffold is a highly privileged structural motif in organic synthesis, most notably recognized as the core of the "Corey lactone"—a universal in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The hexahydro-2H-cyclopenta[b]furan-2-one scaffold is a highly privileged structural motif in organic synthesis, most notably recognized as the core of the "Corey lactone"—a universal intermediate in the total synthesis of natural and synthetic prostaglandins[1],[2]. Constructing this densely functionalized, stereochemically complex bicyclic system requires highly controlled carbon-carbon bond-forming strategies.

The Prins cyclization has emerged as a premier methodology for functionalizing and constructing these frameworks. By exploiting the reactivity of alkenes with aldehydes (or oxocarbenium ions) under acidic conditions, the Prins reaction enables the stereoselective installation of crucial appendages (such as the hydroxymethyl group in classical prostaglandin synthesis) or the rapid assembly of polycyclic fused systems via cascade transformations.

This application note provides field-proven, self-validating protocols for two distinct applications of the Prins reaction on this scaffold:

  • Classical Prins Hydroxymethylation : For the synthesis of the Corey lactone intermediate.

  • Lewis Acid-Mediated Cascade Prins/Friedel-Crafts Cyclization : For the divergent synthesis of complex, fused hydrocyclopentafurans.

Mechanistic Causality in the Prins Cyclization

Understanding the mechanistic underpinnings of the Prins reaction is critical for troubleshooting and optimizing yields. The reaction is driven by the electrophilic attack of an oxocarbenium ion on a tethered or proximal alkene.

In the cascade Prins/Friedel-Crafts methodology , the reaction is initiated by a Lewis acid (e.g., BF3​⋅OEt2​ ). The Lewis acid promotes the formation of an oxocarbenium ion from an aromatic aldehyde and a homocinnamyl alcohol. The subsequent 5-membered ring-selective Prins cyclization generates a benzylic carbocation. Because of the extreme ring strain inherent in a trans-fused bicyclo[3.3.0] system, the cyclization stereoselectively proceeds via a cis-benzyl cation transition state. This intermediate is immediately trapped by the tethered aromatic ring via an intramolecular Friedel-Crafts alkylation, yielding the fused hexahydro-2H-cyclopenta[b]furan-2-one derivative[3].

PrinsMechanism A Aldehyde + Alcohol B Oxocarbenium Ion A->B Lewis Acid (BF3·OEt2) C Prins Cyclization B->C Alkene Attack D Carbocation Intermediate C->D 5-membered ring formation E Friedel-Crafts Alkylation D->E Aromatic Trapping F Fused Hexahydro-2H- cyclopenta[b]furan-2-one E->F Rearomatization

Mechanistic pathway of the cascade Prins/Friedel-Crafts cyclization.

Experimental Protocols

Protocol A: Classical Prins Hydroxymethylation (Corey Lactone Scaffold)

This protocol details the functionalization of racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one to yield the critical prostaglandin precursor, (3aR, 4S, 5R, 6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one[4].

Causality & Experimental Choices:

  • Polyformaldehyde vs. Aqueous Formalin: Polyformaldehyde acts as a slow-release source of anhydrous formaldehyde. This prevents the dilution of the acid catalyst, which would otherwise stall the formation of the highly electrophilic intermediate.

  • In Situ Hydrolysis: The initial Prins addition yields formyl/ester intermediates. By subjecting the crude mixture to basic hydrolysis without separation, the protocol becomes self-validating—driving all intermediate species to the thermodynamically stable diol[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the optically resolved bicyclic lactone (1.0 equiv) in a mixture of glacial acetic acid and concentrated sulfuric acid (catalytic).

  • Reagent Addition: Add polyformaldehyde (3.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 80 °C under continuous stirring for 12–16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Hydrolysis: Cool the reaction to 0 °C. Carefully quench the acidic mixture by dropwise addition of 2M NaOH until the pH reaches ~10. Stir at room temperature for 2 hours to ensure complete hydrolysis of formate esters.

  • Isolation: Acidify the mixture to pH 4 using 1M HCl. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to obtain the target hydroxymethylated lactone (Yield: ~26.4%)[4].

Protocol B: Lewis Acid-Mediated Cascade Prins/Friedel-Crafts Cyclization

This protocol describes the divergent synthesis of polycyclic tetrahydrofurans from homocinnamyl alcohols and aromatic aldehydes[3].

Causality & Experimental Choices:

  • Solvent Selection ( CH2​Cl2​ ): A non-coordinating, anhydrous solvent is mandatory. Coordinating solvents would competitively bind the BF3​⋅OEt2​ , neutralizing its Lewis acidity and preventing oxocarbenium formation.

  • Temperature Gradient (0 °C to RT): Initiating the reaction at 0 °C suppresses the premature polymerization of the aldehyde and controls the exothermic generation of the oxocarbenium ion. Warming to room temperature provides the necessary activation energy to overcome the ring strain associated with the 5-membered ring-selective cyclization[3].

Step-by-Step Methodology:

Workflow Step1 1. Preparation Dry CH2Cl2, Argon Cool to 0 °C Step2 2. Reagent Addition Homocinnamyl alcohol + Aromatic Aldehyde Step1->Step2 Step3 3. Catalyst Injection BF3·OEt2 dropwise Maintain 0 °C Step2->Step3 Step4 4. Cyclization Stir at RT (2-4h) Monitor via TLC Step3->Step4 Step5 5. Quenching Sat. NaHCO3 (aq) Neutralize acid Step4->Step5 Step6 6. Isolation Extract & Flash Chromatography Step5->Step6

Experimental workflow for Lewis acid-mediated cascade Prins cyclization.

  • Preparation: Purge a dry Schlenk flask with Argon. Add the homocinnamyl alcohol (1.0 equiv) and the aromatic aldehyde (1.2 equiv) dissolved in anhydrous CH2​Cl2​ (0.1 M concentration). Cool the system to 0 °C using an ice bath.

  • Catalyst Injection: Using a gas-tight syringe, add BF3​⋅OEt2​ (1.5 equiv) dropwise over 5 minutes. The solution may exhibit a distinct color change indicating oxocarbenium ion formation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation Check: Monitor the reaction via TLC; the formation of a highly UV-active, lower-Rf spot indicates successful Friedel-Crafts trapping.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to the organic phase) to neutralize the Lewis acid. Stir vigorously until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer and extract the aqueous phase with CH2​Cl2​ ( 2×20 mL). Dry the combined organic fractions over MgSO4​ , filter, and concentrate. Purify via flash chromatography to isolate the fused hydrocyclopentafuran.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields and stereochemical outcomes based on the chosen methodology and substrate class. The cascade methodology demonstrates exceptional diastereoselectivity due to the thermodynamic penalty of forming a trans-fused bicyclic system[3].

SubstrateReagents / CatalystReaction TypeTarget ScaffoldYield (%)Stereoselectivity (dr)
3,3-Dichloro-bicyclic lactonePolyformaldehyde, H+ Classical PrinsCorey Lactone Intermediate~26.4High (cis-fused)
Homocinnamyl alcohol + Benzaldehyde BF3​⋅OEt2​ , CH2​Cl2​ Cascade Prins/F-CFused Hydrocyclopentafuran70–91>95:5
Homocinnamyl alcohol + N-Tosyl Indole Aldehyde BF3​⋅OEt2​ , CH2​Cl2​ Cascade Prins/F-CIndole-fused Hydrocyclopentafuran~91>95:5

References

  • Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one Modern Chemical Industry
  • Syntheses of Polycyclic Tetrahydrofurans by Cascade Reactions Consisting of Five-Membered Ring Selective Prins Cyclization and Friedel–Crafts Cyclization The Journal of Organic Chemistry (ACS)
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
  • Scale-Up Investigation of Aggarwal Enal Bicyclic Intermediate Synthesis Organic Process Research & Development (ACS)

Sources

Method

Application Note: Zinc Dust-Mediated Reductive Dehalogenation of Hexahydro-2H-cyclopenta[b]furan-2-one Intermediates

Executive Summary & Strategic Context The hexahydro-2H-cyclopenta[b]furan-2-one scaffold—widely known as the Corey lactone—is a cornerstone intermediate in the total synthesis of prostaglandins and their active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The hexahydro-2H-cyclopenta[b]furan-2-one scaffold—widely known as the Corey lactone—is a cornerstone intermediate in the total synthesis of prostaglandins and their active pharmaceutical ingredient (API) analogs (e.g., Bimatoprost, Latanoprost). During the construction of this bicyclic system via the classic [2+2] cycloaddition of cyclopentadiene with dichloroketene followed by Baeyer-Villiger oxidation, a gem-dichloro lactone intermediate is generated.

Removing these alpha-halogen atoms without inducing epimerization, ring-opening, or disturbing sensitive functional groups (such as free hydroxyls or benzyl ethers) is a critical synthetic hurdle. This application note details the highly chemoselective reductive dehalogenation of hexahydro-2H-cyclopenta[b]furan-2-one derivatives using activated zinc dust, a method that consistently delivers >95% yields while avoiding the pitfalls of transition-metal catalytic hydrogenation 1.

Mechanistic Rationale: The Superiority of Zinc Dust

Expertise & Experience: Why choose zinc dust over palladium-catalyzed hydrogenation? While Pd/C with H₂ is a standard dehalogenation protocol, applying it to highly functionalized Corey lactone intermediates often results in over-reduction, hydrogenolysis of critical protecting groups, or unwanted ring-opening.

Zinc dust operating in a protic medium (such as glacial acetic acid) bypasses these issues by utilizing a Single Electron Transfer (SET) mechanism rather than surface-mediated hydride insertion.

  • First SET: Metallic Zn(0) donates an electron into the σ∗ orbital of the C–Cl (or C–I) bond, generating a transient radical anion that rapidly expels a halide ion to form an alpha-radical.

  • Second SET: A subsequent electron transfer from zinc forms a zinc enolate intermediate.

  • Protonation: The enolate is stereoselectively protonated by the protic solvent (acetic acid), yielding the reduced product.

This SET pathway is highly specific to alpha-halo carbonyls and halolactones, leaving isolated olefins, hydroxyls, and ethers completely untouched. This exact mechanism is also utilized for the reductive ring-opening and deiodination of complex iodolactones within the same structural family [[2]]().

Reaction Pathway Visualization

Mechanism Substrate Gem-Dichloro-hexahydro-2H- cyclopenta[b]furan-2-one Zn_1 Zn(0) 1st SET (Electron Transfer) Substrate->Zn_1 Radical Radical Anion [R-Cl2]•⁻ Zn_1->Radical AlphaRadical α-Chloro Radical (+ Cl⁻) Radical->AlphaRadical Loss of Cl⁻ Zn_2 Zn(0) 2nd SET (Electron Transfer) AlphaRadical->Zn_2 Enolate Zinc Enolate Intermediate Zn_2->Enolate Protonation Protonation (H⁺) from Acetic Acid Enolate->Protonation Monochloro Monochloro Lactone Intermediate Protonation->Monochloro Cycle Repeat SET Cycle (Zn(0) / H⁺) Monochloro->Cycle Product Dechlorinated Hexahydro-2H- cyclopenta[b]furan-2-one Cycle->Product Loss of Cl⁻

Caption: Single Electron Transfer (SET) mechanism for the zinc-mediated dehalogenation of Corey lactone intermediates.

Quantitative Data: Condition Optimization

The table below summarizes the empirical performance of various reducing systems for the dechlorination of 3,3-dichloro-hexahydro-2H-cyclopenta[b]furan-2-one derivatives.

Reducing SystemSolventTemp (°C)Time (h)Yield (%)Chemoselectivity & Mechanistic Remarks
Zn dust (Activated) Glacial AcOH20–252–496.4 Optimal. High yield; tolerates free hydroxyls and completely prevents epimerization 1.
Zn dust (Activated) NH₄Cl (aq) / MeOH0–254–6~88.0Mild conditions; suitable alternative if the substrate contains highly acid-sensitive protecting groups.
Pd/C, H₂ (1 atm) EtOAc / Et₃N2512–24<65.0Sub-optimal. High risk of over-reduction and hydrogenolysis of benzyl/silyl ethers.
SmI₂ THF / MeOH-78 to 01–2~82.0Effective SET alternative, but the reagent is cost-prohibitive for large-scale API manufacturing.

Experimental Protocols (Self-Validating System)

Protocol A: Preparation of Highly Active Zinc Dust

Causality: Commercial zinc dust is invariably coated with a passivating layer of zinc oxide (ZnO) due to atmospheric exposure. This insulating layer inhibits the initial electron transfer required to trigger the radical anion formation. Washing with dilute HCl dissolves the ZnO layer, exposing the highly reactive Zn(0) crystalline lattice 3.

  • Acid Wash: Suspend 300-mesh commercial zinc dust (e.g., 20 g) in 100 mL of 2% aqueous HCl in a round-bottom flask.

  • Activation: Stir vigorously for approximately 4 minutes until the metal surface appears bright silver and hydrogen evolution is visible.

  • Neutralization: Decant the aqueous layer. Wash the activated zinc sequentially by decantation with distilled water (4 × 100 mL) to remove residual acid.

  • Dehydration: Wash the zinc with absolute ethanol (50 mL) to remove water, followed by anhydrous diethyl ether (50 mL) to remove the ethanol.

  • Drying: Transfer to a vacuum oven and dry at 85–90 °C for 10 minutes. Crucial: Use immediately in Protocol B to prevent re-oxidation.

Protocol B: Reductive Dechlorination Workflow

Model Substrate: (3aR, 4S, 5R, 6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Causality: Glacial acetic acid serves a dual purpose as both the solvent and the proton donor. Because the SET process is exothermic, initial cooling prevents thermal degradation of the sensitive hydroxymethyl groups.

  • Preparation: Dissolve 10.0 g of the gem-dichloro lactone substrate in 100 mL of glacial acetic acid.

  • Thermal Control: Cool the solution to 10–15 °C using a water/ice bath.

  • Reagent Addition: Add 15.0 g of freshly activated zinc dust (Protocol A) portion-wise over 15–20 minutes to control the exothermic radical generation.

  • Reaction: Remove the cooling bath and allow the heterogeneous suspension to stir at room temperature (20–25 °C).

  • Monitoring: Track reaction progress via TLC (Hexanes/EtOAc 1:1). Complete consumption of the starting material typically occurs within 2 to 4 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove insoluble zinc salts (Zn(OAc)₂) and unreacted zinc dust. Wash the filter cake thoroughly with ethyl acetate (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Carefully neutralize the remaining residue with saturated aqueous NaHCO₃ (monitor for CO₂ evolution). Extract the aqueous layer with ethyl acetate, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo to afford the dechlorinated product (Yield: ~96%).

Analytical Validation

To ensure the protocol was successful, the following self-validating analytical checks must be performed on the isolated product:

  • Thin-Layer Chromatography (TLC): The dechlorinated lactone will exhibit a significantly lower Rf​ value (more polar) compared to the gem-dichloro starting material due to the loss of the highly lipophilic chlorine atoms.

  • ¹H NMR Spectroscopy (Critical Check): The gem-dichloro starting material lacks protons at the C3 position (alpha to the carbonyl). Upon successful reduction, the ¹H NMR spectrum will reveal a new ABX spin system corresponding to the newly formed C3 methylene protons. These typically appear as two distinct, complex multiplets between δ 2.20 and 2.80 ppm, coupling with each other and the adjacent C3a methine proton.

  • Mass Spectrometry (MS): Confirm the disappearance of the distinctive M, M+2, M+4 isotopic cluster characteristic of a dichloro species. The exact mass will shift by approximately -68 Da (representing the loss of two Cl atoms and the addition of two H atoms).

References

  • Feng, Z. W., Zhao, X. Q., Sun, C. H., & Bi, H. (2008). "Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one." Xiandai Huagong / Modern Chemical Industry, 28(5), 60-63.
  • "Enantioselective Synthesis of Cyclothiazide Analogues: Novel Probes of the Stereospecific Actions of Benzothiadiazines at AMPA-Type Glutamate Receptors." Journal of the American Chemical Society.
  • "Modified Clemmensen Reduction." Organic Syntheses Procedure.

Sources

Application

Application Note: Chemoselective Protecting Group Strategies for Hexahydro-2H-cyclopenta[b]furan-2-one Diols

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and API Development Professionals Strategic Rationale in Prostaglandin Synthesis The compound (3aR,4S,5R,6aS)-5-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and API Development Professionals

Strategic Rationale in Prostaglandin Synthesis

The compound (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, universally known as Corey lactone diol , is the cornerstone chiral building block for the total synthesis of prostaglandin-based active pharmaceutical ingredients (APIs) such as Latanoprost, Bimatoprost, and Travoprost.

A fundamental challenge in scaling these syntheses is the chemoselective differentiation of its two hydroxyl groups: a primary alcohol at the C4-hydroxymethyl position and a secondary alcohol at the C5 position. Because downstream steps (such as Swern oxidation and Wittig olefination) require precise, sequential functionalization, establishing an orthogonal protecting group strategy is non-negotiable. In my experience optimizing API scale-up, failure to achieve >98% regioselectivity at this stage leads to cascading impurity profiles that are notoriously difficult to purge during final crystallization.

Mechanistic Causality: Exploiting Sterics and Kinetics

To achieve absolute chemoselectivity, we must exploit the inherent steric and electronic differences between the two hydroxyl groups.

The C4-hydroxymethyl group extends freely from the cyclopentane ring, making it sterically accessible. Conversely, the C5-hydroxyl group is a secondary alcohol nestled within the concave face of the rigid bicyclic lactone framework. By deploying bulky electrophiles—most notably tert-butyldimethylsilyl chloride (TBDMS-Cl) or trityl chloride (Tr-Cl)—we create a high activation energy barrier for the approach to the secondary alcohol.

As demonstrated in the patent literature for prostaglandin synthesis 1, lowering the reaction temperature to between -15 °C and 0 °C reduces the kinetic energy of the system. This kinetically "freezes out" the secondary alcohol's nucleophilicity, funneling the reaction exclusively toward the primary alcohol. Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst; it forms a highly reactive N-(silyl)imidazolium intermediate that rapidly and selectively transfers the bulky silyl group to the unhindered oxygen.

Once the primary alcohol is shielded, the secondary alcohol can be exhaustively acylated (e.g., via benzoylation) using pyridine as both solvent and nucleophilic catalyst, providing a fully protected, orthogonally functionalized intermediate 2.

Quantitative Evaluation of Protecting Group Strategies

To select the optimal strategy for your specific downstream requirements, compare the empirical performance of standard protecting groups applied to Corey lactone diol:

Protecting Group StrategyReagents & ConditionsPrimary OH YieldRegioselectivity (1° vs 2°)Orthogonal Deprotection Conditions
TBDMS Ether TBDMS-Cl, Imidazole, DMF, -15 °C94 - 98%> 99:1TBAF (THF) or dil. H₂SO₄ (MeOH)
Trityl (Tr) Ether Tr-Cl, Pyridine/DCM, RT90 - 93%> 95:5Mild organic acids (e.g., Formic acid)
TBDPS Ether TBDPS-Cl, Imidazole, DMF, 0 °C92 - 95%> 98:2TBAF (Requires elevated temp/time)
Benzoyl (Bz) Ester BzCl, Pyridine, 0 °C to RTN/A (Used for 2° OH)N/AK₂CO₃/MeOH (Mild saponification)

Data synthesized from established Latanoprost and generic prostaglandin synthetic routes 34.

Synthetic Workflow Visualization

The following diagram maps the logical progression and kinetic control points of the orthogonal protection sequence.

G Diol Corey Lactone Diol (1° & 2° OH Free) Cond1 TBDMS-Cl (1.06 eq) Imidazole, DMF -15°C Diol->Cond1 Kinetic/Steric Control MonoProt 1°-O-TBDMS 2°-OH Free Cond1->MonoProt >99:1 Selectivity Cond2 BzCl (1.1 eq) Pyridine 0°C to RT MonoProt->Cond2 Exhaustive Acylation FullyProt 1°-O-TBDMS 2°-O-Benzoyl Cond2->FullyProt Orthogonal Protection

Workflow for the chemoselective stepwise protection of Corey lactone diol.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Built-in In-Process Controls (IPCs) ensure that each mechanistic milestone is verified before proceeding, preventing the carryover of costly impurities.

Protocol A: Chemoselective Silylation of the Primary Hydroxyl Group

Objective: Synthesize (3aR,4S,5R,6aS)-5-hydroxy-4-((TBDMS-oxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one.

  • System Preparation: Dissolve 100.0 g (0.581 mol) of Corey lactone diol in 500 mL of anhydrous N,N-dimethylformamide (DMF) under a strict nitrogen atmosphere.

    • Causality: Moisture must be excluded to prevent the competitive hydrolysis of TBDMS-Cl into inactive silanols.

  • Kinetic Cooling & Activation: Cool the reactor to an internal temperature of -15 °C. Add 42.3 g (0.621 mol, 1.07 eq) of imidazole.

    • Causality: Imidazole dissolves endothermically. Waiting for the temperature to re-stabilize at -15 °C is critical to enforce the kinetic barrier against secondary alcohol silylation.

  • Electrophile Addition: Portion-wise, add 91.9 g (0.619 mol, 1.06 eq) of TBDMS-Cl over 30 minutes. Maintain the internal temperature strictly below -5 °C.

  • Self-Validation (IPC): After 2 hours, sample the mixture for TLC (EtOAc/Hexane 1:1) or HPLC-MS.

    • Validation Check: The reaction is complete when the starting diol peak is <1%. If temperature control was lost, a non-polar bis-silylated impurity will appear at a higher Rf.

  • Quenching & Isolation: Quench the reaction immediately with 500 mL of saturated aqueous NaHCO₃ to destroy unreacted silylating agent. Extract with MTBE (3 x 400 mL). Wash the combined organics with brine (5 x 200 mL) to quantitatively remove DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the mono-protected intermediate as a viscous oil.

Protocol B: Exhaustive Protection of the Secondary Hydroxyl Group

Objective: Synthesize (3aR,4S,5R,6aS)-4-((TBDMS-oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate.

  • System Preparation: Dissolve the crude mono-protected intermediate from Protocol A in 400 mL of anhydrous pyridine. Cool the vessel to 0 °C.

  • Acylation: Dropwise, add 89.8 g (0.639 mol, 1.1 eq based on theoretical yield of step A) of benzoyl chloride over 20 minutes.

    • Causality: Pyridine acts simultaneously as the solvent, the acid scavenger, and the nucleophilic catalyst (forming the highly electrophilic acylpyridinium ion). The absence of competing primary alcohols forces 100% conversion at the secondary position.

  • Propagation: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:3).

    • Validation Check: The complete disappearance of the mono-protected intermediate confirms total conversion. The product will appear as a distinct, UV-active spot.

  • Workup & Purification: Dilute the mixture with 1.0 L of ethyl acetate. Wash sequentially with cold 1M HCl (3 x 300 mL), saturated NaHCO₃ (2 x 300 mL), and brine.

    • Causality: The cold HCl wash is a critical self-validating step; it protonates and removes residual pyridine into the aqueous phase. Failure to remove pyridine will inhibit downstream crystallization. Evaporate the organic layer to yield the fully protected, orthogonally functionalized Corey lactone, ready for subsequent lactol reduction.

References

  • EP2495235B1 - Process for the synthesis of prostaglandins and intermediates thereof Google Patents URL
  • A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate Revue Roumaine de Chimie (lew.ro) URL:[Link]

  • A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol Indian Academy of Sciences URL: [Link]

  • Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins Revue Roumaine de Chimie URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in hexahydro-2H-cyclopenta[b]furan-2-one synthesis

Welcome to the Technical Support Center for Advanced Bicyclic Lactone Synthesis . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when synthesizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Bicyclic Lactone Synthesis . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when synthesizing the hexahydro-2H-cyclopenta[b]furan-2-one scaffold—widely recognized as the core of the Corey lactone, a milestone intermediate in prostaglandin and polyketide drug development[1].

This guide moves beyond basic recipes; it dissects the thermodynamic and kinetic causality behind reaction failures and provides self-validating, field-proven protocols to maximize your isolated yields.

I. Synthetic Workflow Overview

Understanding the macroscopic flow of the synthesis is critical for isolating where yield drops occur. The standard route relies on cycloaddition followed by an oxidative ring expansion and a halogen-driven cyclization.

Pathway N1 Cyclopentadiene Derivatives N2 Bicyclic Ketone Intermediate N1->N2 N3 Baeyer-Villiger Oxidation N2->N3 N4 Iodolactonization (KI3, NaHCO3) N3->N4 N5 Hexahydro-2H-cyclopenta[b] furan-2-one N4->N5

Fig 1. Core synthetic pathway for hexahydro-2H-cyclopenta[b]furan-2-one derivatives.

II. Quantitative Yield Benchmarks

Before troubleshooting, compare your current metrics against these optimized benchmarks to identify which step in your workflow requires intervention.

Reaction StepStandard MethodOptimized MethodYield ShiftKey Mechanistic Driver
Baeyer-Villiger Oxidation m CPBA / CH2​Cl2​ Enzymatic BVMO~65% 84%Overrides electronic migratory aptitudes via chiral pocket confinement.
Iodolactonization I2​ / Non-polar solvent KI3​ / NaHCO3​ (Biphasic)~69% 89%Buffers hydroiodic acid byproduct, preventing lactone hydrolysis[1],[2].
Dehalogenation LiAlH4​ (Nucleophilic) Bu3​SnH / AIBN (Radical)Destroys ring 99%Single-electron radical transfer selectively cleaves C-I without attacking the ester[1],[3].
Alternative Reduction Catalytic HydrogenationZinc Dust / Acetic Acid~70% 96.4%Mild single-electron transfer avoids over-reduction of sensitive functional groups[4].

III. Knowledge Base & Troubleshooting FAQs

Q1: Why am I getting poor regioselectivity or low conversion during the Baeyer-Villiger oxidation of the bicyclo[3.2.0]heptan-6-one intermediate?

The Causality: The Baeyer-Villiger (BV) oxidation relies on the migration of the more electron-rich (more substituted) carbon to the peroxy-oxygen. In highly functionalized bicyclic systems, the electronic difference between the two adjacent carbons is often marginal, leading to a mixture of "expected" and "unexpected" lactone regioisomers. Furthermore, prolonged exposure to acidic byproducts (like m -chlorobenzoic acid from m CPBA) can cause partial degradation of the product. The Solution: If chemical oxidants fail to provide high regioselectivity, switch to a biological Baeyer-Villiger Monooxygenase (BVMO). The enzyme's active site physically constrains the transition state, forcing the migration of a specific carbon regardless of its electronic aptitude. This method has been proven to yield the desired regioisomer exclusively with >99% enantiomeric excess and 84% preparative yield. If you must use chemical oxidants, use a biphasic system with a phase-transfer catalyst and buffer the aqueous layer with NaHCO3​ to neutralize acidic byproducts immediately.

Troubleshooting Start Low Yield in BV Oxidation? CheckRegio Poor Regioselectivity? Start->CheckRegio CheckConv Incomplete Conversion or Degradation? Start->CheckConv UseBVMO Use Enzymatic BVMO (Overrides electronics) CheckRegio->UseBVMO Fix UsePTC Add Phase Transfer Catalyst (e.g., TBAB) CheckConv->UsePTC Biphasic Buffer Buffer with NaHCO3 (Prevents hydrolysis) CheckConv->Buffer Acidic

Fig 2. Troubleshooting logic tree for resolving low yields in Baeyer-Villiger oxidation.

Q2: How can I prevent the decomposition of intermediates and improve the yield of the iodolactonization step?

The Causality: Iodolactonization requires an electrophilic iodonium source to activate the alkene, followed by intramolecular attack by the carboxylic acid. Using elemental I2​ in non-polar solvents results in sluggish kinetics. More critically, the reaction generates one equivalent of hydroiodic acid ( HI ). If the pH drops too low, HI will protonate the newly formed hexahydro-2H-cyclopenta[b]furan-2-one ring, driving the equilibrium backward or causing ring-opening. Conversely, if the pH is too high (e.g., using NaOH ), the base will saponify the lactone. The Solution: Use KI3​ (generated from KI and I2​ ) in an aqueous biphasic system. Buffer the system strictly with NaHCO3​ . Bicarbonate is the perfect "Goldilocks" base: it is strong enough to neutralize HI and deprotonate the carboxylic acid (accelerating cyclization), but too weak to hydrolyze the resulting lactone[3].

Q3: Why does the deiodination step result in ring opening?

The Causality: Removing the iodine atom to finalize the hexahydro-2H-cyclopenta[b]furan-2-one core requires reductive dehalogenation. If you use nucleophilic hydride sources (like LiAlH4​ or NaBH4​ ), the hydride will preferentially attack the highly electrophilic lactone carbonyl, destroying the bicyclic ring. The Solution: You must shift from a nucleophilic mechanism to a radical mechanism. Tributyltin hydride ( Bu3​SnH ) initiated by AIBN specifically targets the weak C-I bond via a radical chain mechanism, leaving the ester linkage completely intact, achieving yields up to 99%[1],[3]. Alternatively, reduction with zinc dust in a mildly acidic medium provides a tin-free, single-electron transfer reduction that yields 96.4%[4].

IV. Validated Experimental Methodologies

Protocol A: Optimized Biphasic Iodolactonization

This protocol utilizes a buffered biphasic system to ensure the kinetic stability of the hexahydro-2H-cyclopenta[b]furan-2-one scaffold.

  • Preparation of the Electrophile: In a secondary flask, dissolve 1.5 equivalents of Potassium Iodide ( KI ) and 1.2 equivalents of Iodine ( I2​ ) in deionized water. Stir until a dark brown, homogeneous KI3​ solution is formed.

  • Substrate Solvation: Dissolve the bicyclic alkene-acid intermediate ( 1.0 equivalent ) in a 1:1 mixture of Dichloromethane ( CH2​Cl2​ ) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Reaction Initiation: Cool the biphasic mixture to 0∘C under vigorous stirring ( >800 rpm is required to maximize the interfacial surface area).

  • Addition: Add the aqueous KI3​ solution dropwise over 30 minutes.

    • Self-Validation Check: The organic layer should progressively take on a faint pink/purple hue, indicating the transfer of the active iodine species into the organic phase.

  • Quenching: Once TLC indicates complete consumption of the starting material, add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise until the mixture becomes completely colorless, confirming the destruction of unreacted electrophilic iodine.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the iodo-lactone intermediate (Typical yield: 80-89%)[1],[3].

Protocol B: Radical Dehalogenation (Tin-Mediated)

This protocol removes the iodine atom without compromising the lactone carbonyl.

  • System Purging: Dissolve the iodo-lactone intermediate in anhydrous Benzene or Toluene ( 0.1 M concentration). Degas the solution by bubbling dry Argon or Nitrogen through the liquid for 15 minutes. Oxygen is a radical scavenger and will terminate the reaction prematurely.

  • Reagent Addition: Add 1.5 equivalents of Tributyltin hydride ( Bu3​SnH ) and 0.1 equivalents of Azobisisobutyronitrile (AIBN).

  • Thermal Initiation: Heat the mixture to reflux ( 80∘C for benzene) under an inert atmosphere for 2-3 hours.

  • Validation Check: Monitor by GC-MS or TLC. The disappearance of the heavy iodine atom will significantly alter the retention factor ( Rf​ ).

  • Workup: Cool to room temperature. To remove the toxic tin byproducts, concentrate the solvent, dissolve the residue in Acetonitrile, and wash vigorously with Hexanes (the tin byproducts partition into the hexanes, while the polar lactone remains in the acetonitrile). Concentrate the acetonitrile layer to afford the pure hexahydro-2H-cyclopenta[b]furan-2-one derivative (Typical yield: 99%)[1].

V. References

  • Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one | bit.edu.cn / ResearchGate |

  • [1] Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | PMC - NIH |

  • [3] Prostaglandins (Corey's Original Bicycloheptane Route) | stoltz2.caltech.edu |

  • [2] A General Catalyst Controlled Route To Prostaglandin F2a | DigitalCommons@TMC |

  • Microbiological Transformations 57. Facile and Efficient Resin-Based in Situ SFPR Preparative-Scale Synthesis of an Enantiopure “Unexpected” Lactone Regioisomer via a Baeyer−Villiger Oxidation Process | Organic Letters - ACS Publications |

Sources

Optimization

best purification methods for hexahydro-2H-cyclopenta[b]furan-2-one mixtures

Welcome to the Technical Support Center for the synthesis and purification of hexahydro-2H-cyclopenta[b]furan-2-one mixtures (commonly known as Corey lactone derivatives). These bicyclic lactones are critical chiral inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of hexahydro-2H-cyclopenta[b]furan-2-one mixtures (commonly known as Corey lactone derivatives). These bicyclic lactones are critical chiral intermediates in the total synthesis of prostaglandins (e.g., Latanoprost, Bimatoprost, and ONO-4819)[1][2].

As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in isolating these intermediates with high diastereomeric and enantiomeric purity. Our protocols are designed as self-validating systems, ensuring that each step provides analytical feedback to guarantee downstream success.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I losing my silyl-protected lactone intermediate during silica gel chromatography? A: Silyl ethers (such as TBS or TBDMS) on the cyclopentane ring can be sensitive to the slightly acidic nature of standard silica gel[3].

  • Causality: The inherent acidity of unmodified silica catalyzes the hydrolysis of the silyl ether during prolonged column retention.

  • Solution: Buffer your silica gel by pre-treating it with 1% triethylamine (TEA) in your starting eluent (e.g., hexane), or switch to a less acidic stationary phase like neutral alumina. Alternatively, use a highly non-polar solvent system (e.g., heptane/isopropanol 97:3) for rapid elution[1].

Q2: My Corey lactone derivative is an oil, but the literature says it should be a solid. How can I induce crystallization? A: Hexahydro-2H-cyclopenta[b]furan-2-one derivatives often trap trace solvents (like dichloromethane or THF), depressing the melting point and causing them to oil out.

  • Causality: Solvation disrupts the highly ordered hydrogen-bonding network required for the crystal lattice of the lactone diol.

  • Solution: Perform a solvent exchange. Distill off the reaction solvent completely, then dissolve the crude residue in a minimal amount of hot ethyl acetate. Slowly add an anti-solvent like n-hexane or heptane until the solution becomes slightly cloudy[1][4]. Seed crystals can be introduced at 30°C to induce massive crystallization[4].

Q3: How do I separate the α and β epimers of the reduced lactone? A: Epimeric mixtures at the side-chain hydroxyl group (e.g., 15-OH in prostaglandin nomenclature) are notoriously difficult to separate via standard flash chromatography.

  • Causality: The structural difference between the epimers is minimal, leading to nearly identical retention factors ( Rf​ ) on normal-phase silica.

  • Solution: Preparative HPLC is the most reliable method for late-stage epimer resolution. Use a cyano-bonded silica column (e.g., Phenomenex™ Luna CN) with a heptane/isopropanol gradient[1]. For earlier stages, selective crystallization of the benzoyl-protected intermediate from methanol can enrich the desired epimer up to 97% purity[1][2].

Part 2: Experimental Protocols

Protocol A: Crystallization of Corey Lactone Diol Derivatives

This protocol utilizes a self-validating solvent-antisolvent system to ensure high-purity solid recovery.

  • Concentration: Transfer the crude organic solution containing the hexahydro-2H-cyclopenta[b]furan-2-one derivative to a rotary evaporator. Distill the solvent under vacuum at <50°C until a thick syrup remains[1].

  • Dissolution: Dissolve the syrup in minimal boiling ethyl acetate (approx. 2-3 mL per gram of crude). Ensure complete dissolution; if particulates remain, perform a hot filtration.

  • Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add n-hexane or heptane while stirring vigorously until the solution turns persistently turbid[1][4].

  • Seeding & Cooling: Cool the mixture to 30°C. If available, add 1-2 mg of pure seed crystals. Stir for 10-15 minutes to allow the crystal lattice to nucleate[4].

  • Maturation: Slowly add an additional volume of heptane (equal to the initial ethyl acetate volume) over 15 minutes. Cool the slurry to 20-25°C and stir for 1 hour[4].

  • Isolation: Filter the precipitate under vacuum, wash with a cold 1:1 mixture of ethyl acetate/heptane, and dry under a nitrogen press[4].

Protocol B: Preparative HPLC Purification for Epimer Resolution
  • Preparation: Dissolve the crude lactone mixture in the mobile phase (heptane/isopropanol 97:3)[1]. Filter through a 0.22 μ m PTFE syringe filter.

  • Column Equilibration: Equilibrate a preparative CN-silica column at a flow rate appropriate for the column diameter.

  • Injection & Elution: Inject the sample. Monitor the elution using a UV detector at 210 nm or 254 nm (if a benzoyl protecting group is present).

  • Fraction Collection: Collect the closely eluting peaks. The desired α -epimer typically elutes slightly later than the β -epimer on a cyano phase.

  • Validation: Analyze fractions via analytical chiral HPLC before pooling and concentrating[2].

Part 3: Data Presentation

Table 1: Comparison of Purification Methods for Corey Lactone Derivatives
Purification MethodTarget ImpurityTypical Yield RecoveryPurity AchievedKey Advantage
Flash Chromatography (Silica) Non-polar byproducts, baseline tars75 - 85%90 - 95%High throughput for early-stage crude mixtures.
Crystallization (EtOAc/Hexane) Trace stereoisomers, colored impurities60 - 80%>98%Highly scalable; removes structurally dissimilar impurities easily[1].
Preparative HPLC (CN-Silica) Diastereomers ( α / β epimers)85 - 95%>99%Unmatched resolution for closely related epimers[1].

Part 4: Visualization

The following diagram illustrates the logical decision tree for purifying hexahydro-2H-cyclopenta[b]furan-2-one mixtures based on the physical state and impurity profile.

PurificationWorkflow Start Crude Corey Lactone Mixture CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Forms solid Oil Viscous Oil CheckState->Oil Remains oil Crystallization Recrystallization (EtOAc / Hexane) Solid->Crystallization Chromatography Flash Chromatography (Silica Gel) Oil->Chromatography CheckPurity Epimeric Purity > 98%? Crystallization->CheckPurity Chromatography->CheckPurity PrepHPLC Preparative HPLC (CN-Silica) CheckPurity->PrepHPLC No (Epimer mix) FinalAPI Pure Intermediate Ready for Synthesis CheckPurity->FinalAPI Yes PrepHPLC->FinalAPI

Decision matrix for the purification of hexahydro-2H-cyclopenta[b]furan-2-one derivatives.

References

  • Process For The Preparation Of Prostaglandins. QuickCompany. Available at:[Link]

  • Supporting Information - MPG.PuRe. Max Planck Society. Available at: [Link]

  • An Improved Synthesis of the Selective EP4 Receptor Agonist ONO-4819. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • US6689901B2 - Process and intermediates to prepare latanoprost. Google Patents.

Sources

Troubleshooting

resolving stereochemical impurities in hexahydro-2H-cyclopenta[b]furan-2-one

Technical Support Center: Stereochemical Resolution of Hexahydro-2H-cyclopenta[b]furan-2-one Welcome to the Technical Support Center for the synthesis, resolution, and purification of hexahydro-2H-cyclopenta[b]furan-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereochemical Resolution of Hexahydro-2H-cyclopenta[b]furan-2-one

Welcome to the Technical Support Center for the synthesis, resolution, and purification of hexahydro-2H-cyclopenta[b]furan-2-one derivatives (commonly known as Corey lactone intermediates). These bicyclic lactones are foundational building blocks in the total synthesis of prostaglandins[1]. Because the cyclopentane ring features a dense array of contiguous stereocenters, controlling enantiomeric and diastereomeric purity is the primary bottleneck in process chemistry.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereochemical control.

Diagnostic & Resolution Workflow

Workflow Racemic Racemic Hexahydro-2H- cyclopenta[b]furan-2-one ChemRes Chemical Resolution (PEA Salt Formation) Racemic->ChemRes Salt Resolution Deriv Chiral Derivatization & Chromatography Racemic->Deriv Covalent Auxiliary Prochiral Prochiral Precursor (Enone) AsymSynth Asymmetric Reduction (-)-DIP-Cl Prochiral->AsymSynth Stereoselective Reduction Pure Enantiomerically Pure Corey Lactone AsymSynth->Pure High de/ee ChemRes->Pure Acid/Base Extraction Deriv->Pure Methanolysis HPLC Chiral HPLC Analysis (Polysaccharide CSP) HPLC->Pure Purity Confirmation Pure->HPLC QC Validation

Workflow for the stereochemical resolution and validation of Corey lactone derivatives.

Knowledge Base: Troubleshooting & FAQs

Q1: We are observing epimeric impurities at the C-4 and C-5 positions. How can we chemically resolve these diastereomers if fractional crystallization fails? Analysis & Causality: The bicyclic lactone structure is highly strained. When standard crystallization fails to enrich the enantiomeric excess (ee), it is because the physical properties of the enantiomers are identical, and the diastereomeric impurities often co-crystallize due to similar lattice energies. Solution: You must break the symmetry by forming transient or covalent diastereomers. A highly effective method involves reacting the racemic 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one with a trialkyl-chlorosilane to protect the primary hydroxyl, followed by acetalization with a chiral auxiliary (e.g., (-)-(1R,4R,5S)-4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one)[2]. This converts the enantiomers into diastereomeric esters with distinct dipole moments and retention factors (Rf). These can be easily separated via standard silica gel chromatography. Subsequent methanolysis catalyzed by para-toluene sulfonic acid cleaves the auxiliary, yielding the target compound with ≥97% ee[2]. Alternatively, early-stage resolution of racemic dichloro-precursors can be achieved using optically active phenethylamine (PEA) to form separable diastereomeric salts[3].

Q2: What are the optimal chiral stationary phases (CSPs) for monitoring the enantiomeric purity of Corey lactone diol? Analysis & Causality: Accurate quantification requires orthogonal analytical methods. The hydroxyl and lactone moieties of hexahydro-2H-cyclopenta[b]furan-2-one act as strong hydrogen-bond donors and acceptors. Polysaccharide-based CSPs (amylose or cellulose derivatives) are ideal because they form transient, stereoselective hydrogen-bonding complexes with the analyte[4]. The differential steric fit of the enantiomers into the chiral grooves of the polymer dictates the baseline separation. Solution: Columns such as Chiralcel OD-RH, Chiralpak AD, and Chiralcel OB-H have proven highly effective for these derivatives[4][5][6].

Q3: Can we bypass the resolution step entirely to minimize yield loss? Analysis & Causality: Yes. Classical resolution inherently caps the maximum theoretical yield of the desired enantiomer at 50%. Solution: Establishing the correct stereocenters via asymmetric reduction of prochiral ketone intermediates is a superior strategic choice. For example, the stereoselective reduction of enone precursors can be achieved using (-)-DIP-chloride (diisopinocampheylchloroborane) or BINOL-modified lithium aluminum hydride[5]. This reagent differentiates the enantiotopic faces of the ketone via a highly ordered, cyclic transition state, directly yielding the desired alcohol with high diastereomeric excess, thereby drastically reducing the downstream purification workload[5].

Quantitative Data Summary: Chiral Chromatography Parameters

To ensure reproducibility across different laboratory setups, use the following validated chromatographic parameters for the analysis of Corey lactone stereoisomers:

Analytical MethodChiral Stationary PhaseMobile Phase CompositionFlow RateDetectionReference
Reverse-Phase Chiral HPLC CHIRALCEL OD-RHMeCN / H₂O (30:70)1.0 mL/minUV at 210 nm[5]
Normal-Phase Chiral HPLC Chiralpak ADMethanol / Acetonitrile (25:75)1.0 mL/minUV[6]
Normal-Phase Chiral HPLC Chiralcel OD / OD-HHexane / Isopropanol (Typical)0.5 - 1.0 mL/minUV / RI[4]

Step-by-Step Experimental Protocols

Protocol 1: Diastereomeric Derivatization and Chromatographic Separation

Purpose: To resolve racemic Corey lactone diol into enantiomerically pure fractions via a covalent chiral auxiliary.

  • Hydroxyl Protection: Dissolve the racemic lactone diol in anhydrous dimethylacetamide (DMA). Add imidazole (2.5 eq) and cool to 0 °C. Portionwise, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) to selectively protect the primary hydroxyl group[5]. Stir at 50 °C for 3 hours.

  • Acetalization: React the TBS-protected lactone with (-)-(1R,4R,5S)-4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one in anhydrous benzene. Add a catalytic amount of para-toluene sulfonic acid (pTSA) and reflux under a Dean-Stark trap[2].

  • Self-Validation (TLC Check): Before proceeding to column chromatography, run a TLC (Hexane:EtOAc 7:3). The presence of two distinct spots with different Rf values confirms the successful formation of diastereomeric esters. Critical: Do not proceed until the starting material is completely consumed, as unreacted lactone will co-elute and compromise the final purity.

  • Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate to isolate the two diastereomers.

  • Cleavage (Methanolysis): Dissolve the desired diastereomeric fraction in methanol. Add a catalytic amount of pyridinium para-toluene sulfonate and reflux for 1–1.25 hours to cleave the auxiliary[2]. Concentrate and recrystallize to yield the enantiomerically pure lactone.

Protocol 2: Chiral HPLC Validation of Enantiomeric Excess (ee)

Purpose: To quantify the stereochemical purity of the resolved lactone.

  • Sample Preparation: Dissolve 1 mg of the purified hexahydro-2H-cyclopenta[b]furan-2-one in 1 mL of HPLC-grade MeCN/H₂O (30:70). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush a CHIRALCEL OD-RH column with the mobile phase (MeCN/H₂O 30:70) at 1.0 mL/min until the baseline stabilizes (UV detection at 210 nm)[5].

  • System Suitability Test (SST): Inject a known racemic standard. Self-Validation: Ensure the resolution factor (Rs) between the two enantiomeric peaks is ≥ 1.5. If Rs < 1.5, decrease the MeCN concentration by 5% to increase retention time and improve hydrogen-bonding interactions with the stationary phase.

  • Analysis: Inject 10 µL of the sample. Calculate the enantiomeric excess using the area normalization method: %ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

References

  • PubChem. "(3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one". National Institutes of Health (NIH).[Link]

  • Feng, Z. W., et al. "Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one". Beijing Institute of Technology. [Link]

  • "Method of producing corey lactone enantiomeric derivatives (RU2501793C2)".
  • "An Improved Synthesis of the Selective EP4 Receptor Agonist ONO-4819". American Chemical Society (ACS).[Link]

  • "Biocatalytic synthesis of chiral pharmaceutical intermediates". Università degli Studi di Milano.[Link]

  • "Can anyone help me how to analyze (3aR,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid racemate using chiral HPLC method?". ResearchGate.[Link]

Sources

Optimization

preventing unwanted lactone hydrolysis in hexahydro-2H-cyclopenta[b]furan-2-one

Welcome to the technical support center for hexahydro-2H-cyclopenta[b]furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for hexahydro-2H-cyclopenta[b]furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the prevention of unwanted lactone hydrolysis of this valuable bicyclic gamma-lactone. As a key intermediate in the synthesis of various biologically active molecules, including prostaglandins and other natural product analogs, maintaining its structural integrity is paramount for successful experimental outcomes.

Understanding the Challenge: The Inherent Instability of the Lactone Ring

The ester bond within the lactone ring of hexahydro-2H-cyclopenta[b]furan-2-one is susceptible to hydrolysis, a chemical reaction with water that cleaves this bond to form the corresponding hydroxy carboxylic acid. This process can be catalyzed by both acidic and basic conditions, as well as by certain enzymes.[1][2] The rate of this degradation is influenced by several factors, including pH, temperature, solvent, and the presence of nucleophiles.[3][4][5] For researchers, this instability can lead to reduced yield of the desired product, formation of impurities, and inconsistent results in biological assays.[1][6]

This guide will provide you with the foundational knowledge and practical steps to mitigate these challenges, ensuring the stability of your compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is lactone hydrolysis and why is it a concern for hexahydro-2H-cyclopenta[b]furan-2-one?

Lactone hydrolysis is the ring-opening reaction of the cyclic ester to form a hydroxy carboxylic acid.[2] For hexahydro-2H-cyclopenta[b]furan-2-one, this is a significant issue because the biological activity and the utility of the molecule as a synthetic intermediate are often dependent on the intact lactone ring. Hydrolysis leads to the formation of an inactive or undesired byproduct, which can complicate purification and reduce the overall efficiency of your synthesis or assay.[1]

Q2: What are the primary factors that promote the hydrolysis of this lactone?

The primary factors that accelerate the hydrolysis of hexahydro-2H-cyclopenta[b]furan-2-one are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis. The reaction is generally slowest in a neutral or slightly acidic pH range.[4][5][7]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[3][8][9]

  • Solvent: Protic solvents, especially water, are reactants in the hydrolysis process. The choice of solvent can significantly impact the stability of the lactone.

  • Presence of Nucleophiles: Nucleophilic reagents or impurities can attack the electrophilic carbonyl carbon of the lactone, leading to ring opening.[10][11]

Q3: How can I detect if my sample of hexahydro-2H-cyclopenta[b]furan-2-one has undergone hydrolysis?

Several analytical techniques can be used to detect and quantify hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate the lactone from its hydrolyzed, more polar hydroxy acid form. The appearance of a new, earlier-eluting peak is often indicative of hydrolysis.[12]

  • Mass Spectrometry (MS/MS): Mass spectrometry can identify the parent lactone and its hydrolyzed product by their mass difference (an increase of 18 Da for the hydrolyzed form).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the lactone and its ring-opened form, although it is less sensitive for quantifying low levels of hydrolysis compared to HPLC or MS.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section provides a systematic approach to troubleshooting and preventing the hydrolysis of hexahydro-2H-cyclopenta[b]furan-2-one in your experiments.

Issue 1: Degradation During Aqueous Reactions or Workups

Observation: You observe a new, more polar spot on your TLC plate or an unexpected peak in your HPLC chromatogram after an aqueous reaction or workup.

Root Cause: The pH of the aqueous environment is likely promoting hydrolysis. Both strongly acidic and basic conditions will accelerate the degradation of the lactone.

Solutions:

  • pH Control:

    • Maintain a neutral or slightly acidic pH (ideally between 4 and 6) during your reaction and workup steps.

    • Utilize buffers, such as a phosphate or citrate buffer, to maintain a stable pH.[6]

  • Temperature Management:

    • Perform aqueous workups at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[6]

  • Minimize Contact Time:

    • Reduce the time your compound is in contact with the aqueous phase as much as possible.

  • Solvent Choice for Extraction:

    • Use a water-immiscible organic solvent for extraction that has good solubility for the lactone, such as ethyl acetate or dichloromethane, to efficiently move the compound from the aqueous to the organic phase.

Issue 2: Compound Degradation During Storage

Observation: You notice a decrease in the purity of your stored hexahydro-2H-cyclopenta[b]furan-2-one over time, with the appearance of the hydrolyzed product.

Root Cause: The compound may be exposed to moisture and/or stored at an inappropriate temperature.

Solutions:

  • Storage Conditions:

    • Store the compound as a solid in a tightly sealed container in a desiccator to protect it from moisture.[13]

    • For long-term storage, keep the compound at a low temperature, such as -20°C.[13][14]

  • Solvent for Stock Solutions:

    • If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF.[15]

    • Avoid preparing aqueous stock solutions for long-term storage. If an aqueous solution is necessary, prepare it fresh before use.[15]

Issue 3: Inconsistent Results in Biological Assays

Observation: You are experiencing variability in the results of your biological assays using hexahydro-2H-cyclopenta[b]furan-2-one.

Root Cause: The lactone may be hydrolyzing in the assay medium, leading to a variable concentration of the active compound.

Solutions:

  • Buffer Selection:

    • Ensure the pH of your assay buffer is in a range where the lactone is most stable (typically slightly acidic to neutral).

  • Fresh Sample Preparation:

    • Prepare solutions of the compound fresh from a solid sample or a stock in an anhydrous solvent immediately before each experiment.

  • Control Experiments:

    • Include a control experiment to assess the stability of the lactone in your assay medium over the time course of the experiment. This can be done by incubating the compound in the medium and analyzing samples at different time points by HPLC.

Experimental Protocols

Protocol 1: General Handling and Storage of Hexahydro-2H-cyclopenta[b]furan-2-one
  • Receiving and Initial Storage: Upon receipt, store the solid compound in a tightly sealed container at -20°C in a desiccated environment.

  • Weighing and Dispensing: Before opening the container, allow it to warm to room temperature to prevent condensation of moisture onto the compound.

  • Preparing Stock Solutions:

    • Use high-quality, anhydrous solvents like DMSO or DMF.

    • Dissolve the compound to the desired concentration.

    • Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Aqueous Workup Procedure to Minimize Hydrolysis
  • Pre-cool Solutions: Before starting the workup, cool all aqueous solutions (e.g., water, brine, buffer solutions) to 0-5°C.

  • Extraction:

    • Perform the extraction in a separatory funnel, working quickly and efficiently.

    • Use a pre-cooled, water-immiscible organic solvent (e.g., ethyl acetate).

    • If a pH adjustment is necessary, use a dilute, pre-cooled acidic or basic solution and add it dropwise while monitoring the pH. Aim for a final pH between 4 and 6.

  • Drying and Evaporation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature (e.g., below 30°C).

Protocol 3: Monitoring Hydrolysis by HPLC
  • Sample Preparation:

    • Dilute a small aliquot of your reaction mixture or stored sample in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Analysis:

    • The hydrolyzed product, being more polar, will typically have a shorter retention time than the parent lactone.

    • Quantify the extent of hydrolysis by comparing the peak areas of the lactone and the hydrolyzed product.

Data Summary

ParameterRecommendation for StabilityRationale
pH Slightly acidic to neutral (pH 4-7)Minimizes both acid and base-catalyzed hydrolysis.[4][5][6][7]
Temperature Low (0-5°C for solutions, -20°C for long-term solid storage)Reduces the kinetic rate of the hydrolysis reaction.[3][6][8][9][13][14]
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF, Dichloromethane)Prevents the introduction of water, a key reactant in hydrolysis.[15]
Storage Solid form, desiccated, protected from lightMinimizes exposure to moisture and potential photolytic degradation.[13]

Visualizing the Process

Hydrolysis_Pathway cluster_conditions Reaction Conditions Lactone Hexahydro-2H-cyclopenta[b]furan-2-one (Intact Lactone) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Product Hydroxy Carboxylic Acid (Hydrolyzed Product) Intermediate->Product Ring Opening H2O Water H2O->Intermediate H+ Acid Catalyst H+->Lactone Protonation of Carbonyl OH- Base Catalyst OH-->Lactone Attack on Carbonyl

Caption: Mechanism of lactone hydrolysis.

Troubleshooting_Workflow Start Unwanted Hydrolysis Detected Check_pH Is pH controlled? Start->Check_pH Check_Temp Is temperature minimized? Check_pH->Check_Temp Yes Adjust_pH Implement buffer system (pH 4-6) Check_pH->Adjust_pH No Check_Solvent Is solvent anhydrous/aprotic? Check_Temp->Check_Solvent Yes Adjust_Temp Work at lower temperatures (0-5°C) Check_Temp->Adjust_Temp No Check_Storage Are storage conditions optimal? Check_Solvent->Check_Storage Yes Adjust_Solvent Use anhydrous, aprotic solvents Check_Solvent->Adjust_Solvent No Adjust_Storage Store solid, desiccated, at -20°C Check_Storage->Adjust_Storage No Resolved Hydrolysis Minimized Check_Storage->Resolved Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Solvent Adjust_Solvent->Check_Storage Adjust_Storage->Resolved

Caption: Troubleshooting decision tree.

References

  • BenchChem. (2025). Minimizing lactone formation from D-Xylaric acid in solution. BenchChem Technical Support.
  • Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Analytical Chemistry, 77(20), 6655–6663.
  • Fisher Scientific. (2011, January 19).
  • Thermo Fisher Scientific. (2025, September 12).
  • Gonzalez, A. Z., Sammakia, T., & Toste, F. D. (2012). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Journal of the American Chemical Society, 134(37), 15491–15499.
  • St-Denis, J. F., Augé, C., & Blaquière, N. (2017). Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones. The Journal of Organic Chemistry, 82(21), 11476–11484.
  • JR-3407 - Safety D
  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., ... & Lectka, T. (2004). A Diastereoselective, Nucleophile-Promoted Aldol-Lactonization of Ketoacids Leading to Bicyclic-β-Lactones. The Journal of Organic Chemistry, 69(1), 127–132.
  • Waters Corporation. (n.d.). Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis.
  • Hotha, K. K., Roy, S., & Kumar, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2601–2615.
  • Dudás, J., & Kováč, P. (2009). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. The Journal of Organic Chemistry, 74(17), 6843–6846.
  • Li, Y. (2015). CHAPTER 2: Hydrolytic Degradation. In Drug Stability: Principles and Practices (pp. 35-74). Royal Society of Chemistry.
  • A mild method for ring-opening aminolysis of lactones. (n.d.).
  • Akimoto, K., Kawai, A., & Ohya, K. (1996). Kinetic Studies of the Hydrolysis and Lactonization of Camptothecin and Its Derivatives, CPT-11 and SN-38, in Aqueous Solution. Chemical & Pharmaceutical Bulletin, 44(11), 2106–2111.
  • Lactone synthesis. (n.d.). Organic Chemistry Portal.
  • Merck Millipore. (2022, December 8).
  • BenchChem. (2025). how to prevent NHS ester hydrolysis in aqueous buffer. BenchChem Technical Support.
  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6868–6879.
  • Fandy, T. E., Ghandi, M., & Al-Gizawiy, M. M. (2011). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Pharmaceutical Sciences, 100(10), 4349–4361.
  • Das, J., Ali, W., Ghosh, A., Pal, T., Mandal, A., Teja, C., ... & Maiti, D. (2023). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³).
  • Erickson, H. K., Park, P. U., & Widdison, W. C. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Molecular Pharmaceutics, 15(8), 3518–3525.
  • Horváth, I. T., & Mehdi, H. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry, 28(2), 423–429.
  • Sigma-Aldrich. (n.d.). 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
  • ChemicalBook. (2022, August 26). 2H-Cyclopenta[b]furan-2-one, hexahydro-4-(hydroxymethyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4S,5R,6aS)-.
  • PubChem. (n.d.). hexahydro-2H-cyclopenta[b]furan-2-one.
  • Tymecka, D., & Percec, A. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Organic & Biomolecular Chemistry, 17(38), 8684–8691.
  • NextSDS. (n.d.). 2H-Cyclopenta[b]furan-2-one,hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-,(3aR,4R,5R,6aS)-.
  • ResearchGate. (2015, February 12). Can anyone help me how to analyze (3aR,5R,6aS)
  • Devkate, S. S., Burungale, A. S., Jadhav, S. D., Pise, A. S., & Gawde, R. B. (2019).
  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438–441.
  • Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica, 45, 641–645.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12).
  • J-GLOBAL. (n.d.).
  • Thermo Fisher Scientific. (2013).
  • https - DOI. (n.d.).
  • Ito, S., Abe, N., & Morita, N. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3501.
  • Garrett, E. R., & Notari, R. E. (1965). CYCOLHEXIMIDE TRANSFORMATIONS. II. KINETICS AND STABILITY IN A PHARMACEUTICALLY USEFUL PH RANGE. Journal of Pharmaceutical Sciences, 54(2), 209–215.
  • THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCRE
  • da Silva, A. B., de Oliveira, A. C., & de Freitas, L. A. R. (2021). Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324.
  • Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. (2015, June 27).
  • Method Development and Validation of Sustainable RP-HPLC Analytical Methods for Clonidine Hydrochloride Using AQBD Optimization. (2026, March 24). Journal of Chemical Health Risks.
  • Temperature Influence on Chemical Reaction Rates and Gas Form

Sources

Troubleshooting

Technical Support Center: Overcoming Scale-Up Challenges in Hexahydro-2H-cyclopenta[b]furan-2-one Production

Welcome to the technical support center for the production of hexahydro-2H-cyclopenta[b]furan-2-one, a key intermediate in the synthesis of prostaglandins and their analogues.[1][2] This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the production of hexahydro-2H-cyclopenta[b]furan-2-one, a key intermediate in the synthesis of prostaglandins and their analogues.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the lab to pilot and production scales. Here, we address common challenges with in-depth, evidence-based troubleshooting strategies to ensure a robust, safe, and efficient manufacturing process.

I. Core Synthesis and Scale-Up Considerations

The most prevalent synthetic route to hexahydro-2H-cyclopenta[b]furan-2-one on a larger scale involves the Baeyer-Villiger oxidation of the corresponding bicyclic ketone, cis-bicyclo[3.3.0]octan-2-one.[1] This reaction is valued for its ability to form the lactone ring with predictable regiochemistry.[3][4][5] However, transitioning this process to an industrial scale introduces several challenges that can impact yield, purity, and safety.[6][7]

Experimental Workflow: From Ketone to Lactone

The general workflow for this transformation involves the oxidation of the ketone, followed by workup and purification. The choice of oxidant and reaction conditions is critical for a successful scale-up.

Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Ketone cis-Bicyclo[3.3.0]octan-2-one Reaction Baeyer-Villiger Oxidation Ketone->Reaction Oxidant Peroxyacid or H₂O₂/Catalyst Oxidant->Reaction Solvent Organic Solvent (e.g., DCM, AcOH) Solvent->Reaction Quench Quenching Excess Oxidant Reaction->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purification Distillation or Crystallization Extraction->Purification Product Pure Lactone Purification->Product

Caption: General workflow for hexahydro-2H-cyclopenta[b]furan-2-one production.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Reaction Performance

Question 1: My Baeyer-Villiger oxidation is sluggish or incomplete, leading to low conversion of the starting ketone. How can I improve this?

Answer:

Low conversion is a common issue when scaling up, often related to kinetics, mass transfer, or reagent deactivation. Here’s a systematic approach to troubleshoot:

  • Re-evaluate Your Oxidant System:

    • Peroxyacids (e.g., m-CPBA, Peracetic Acid): While effective at lab scale, their cost and thermal instability can be problematic on a larger scale.[3] Ensure you are using a fresh, active batch. The presence of water can also affect the reaction rate.[8]

    • Hydrogen Peroxide with a Catalyst: This is often a more sustainable and safer choice for industrial applications.[4][9] The efficiency of this system is highly dependent on the catalyst.

      • Lewis Acids (e.g., Sn-beta zeolite, Pt(II) complexes): These activate the ketone's carbonyl group, making it more susceptible to nucleophilic attack by H₂O₂.[9]

      • Brønsted Acids: These can activate H₂O₂ by forming peroxy acids in situ.[9]

    • Actionable Steps:

      • Verify Oxidant Potency: Titrate your peroxyacid or hydrogen peroxide solution to confirm its concentration.

      • Catalyst Activity: If using a heterogeneous catalyst, ensure it hasn't been deactivated by impurities. Consider catalyst regeneration or using a fresh batch.

      • Temperature Optimization: Gradually increase the reaction temperature in small increments. Monitor for side product formation, as excessive heat can promote undesired pathways.[10] The reaction temperature can significantly influence the reaction rate.

  • Improve Mass Transfer:

    • In heterogeneous reactions (e.g., with a solid catalyst or in a biphasic system), poor mixing can be the rate-limiting step.

    • Actionable Steps:

      • Increase the agitation speed.

      • Consider using a phase-transfer catalyst to facilitate the reaction between reactants in different phases.[11]

Question 2: I'm observing significant byproduct formation, primarily the "abnormal" lactone isomer. How can I improve the regioselectivity?

Answer:

The Baeyer-Villiger oxidation's regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl.[3][12] For cis-bicyclo[3.3.0]octan-2-one, the bridgehead carbon's migration is desired. Formation of the abnormal isomer indicates migration of the methylene carbon.

  • Understanding Migratory Aptitude: The general trend is tertiary alkyl > secondary alkyl > primary alkyl.[12] The bridgehead carbon in your starting material is tertiary, so it should preferentially migrate. Deviation from this suggests other factors are at play.

  • Troubleshooting & Optimization:

    • Solvent Effects: The solvent can influence the transition state of the reaction. Non-polar, aprotic solvents like dichloromethane often favor the desired selectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the migration of the more substituted carbon.

    • Enzymatic Biocatalysis: For ultimate selectivity, consider using a Baeyer-Villiger monooxygenase (BVMO). These enzymes can offer exceptional regio- and enantioselectivity, although scale-up presents its own set of challenges like substrate/product inhibition.[3][13]

ParameterRecommendation for High RegioselectivityRationale
Temperature Lower temperatures (e.g., 0-15 °C)Favors the kinetic product, which is often the desired regioisomer.[6]
Solvent Aprotic, non-coordinating (e.g., DCM)Minimizes solvent participation in the transition state that could alter migratory preferences.
Oxidant m-CPBA or carefully chosen H₂O₂/catalyst systemThe nature of the oxidant can influence the Criegee intermediate and subsequent rearrangement.
Category 2: Workup and Purification

Question 3: During the aqueous workup, I'm experiencing emulsion formation and poor phase separation. What can I do?

Answer:

Emulsions are common in large-scale extractions, especially when acidic or basic aqueous solutions are used.

  • Mitigation Strategies:

    • Add Brine: After your initial aqueous wash, perform a wash with a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions.

    • Minimize Agitation Intensity: Use gentle mixing or rocking instead of vigorous shaking during the extraction.

    • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes help to break up the emulsion.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different density might alter the phase properties enough to facilitate separation.

Question 4: My final product purity is low after distillation, with persistent impurities. How can I improve the purification process?

Answer:

Persistent impurities often have boiling points close to your product or are reaction byproducts that are difficult to separate.

  • Identify the Impurities: Use techniques like GC-MS or LC-MS to identify the structures of the main impurities. Knowing what they are is key to devising a removal strategy. Common impurities can include unreacted ketone, the abnormal lactone isomer, and over-oxidation products.

  • Purification Optimization:

    • Fractional Distillation: If the boiling points are close, use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and a carefully controlled reflux ratio.

    • Crystallization: If your product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an excellent method for purification.[14] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Recrystallization: If an initial crystallization still leaves impurities, a second recrystallization can significantly improve purity.[15]

Troubleshooting_Purification Start Low Purity After Initial Purification Identify Identify Impurities (GC-MS, LC-MS) Start->Identify Decision Impurities Identified? Identify->Decision Unreacted_Ketone Unreacted Starting Material Decision->Unreacted_Ketone Yes Isomer Abnormal Lactone Isomer Decision->Isomer Yes Other Other Byproducts Decision->Other Yes Fractional_Distillation High-Efficiency Fractional Distillation Decision->Fractional_Distillation No Optimize_Reaction Optimize Reaction Conditions for Higher Conversion Unreacted_Ketone->Optimize_Reaction Optimize_Selectivity Optimize Reaction for Better Selectivity (Temp, Solvent) Isomer->Optimize_Selectivity Other->Fractional_Distillation Crystallization Develop Crystallization Protocol Other->Crystallization

Caption: Decision tree for troubleshooting purification issues.

Category 3: Safety and Handling

Question 5: What are the primary safety concerns when scaling up a Baeyer-Villiger oxidation, especially with peroxyacids?

Answer:

Safety is paramount during scale-up. The thermal hazards associated with oxidants are a major concern.

  • Thermal Runaway: Peroxyacids and concentrated hydrogen peroxide are strong oxidants and can decompose exothermically if not handled properly.[3] This decomposition can be initiated by contaminants (like metals) or high temperatures. The heat generated can accelerate the decomposition, leading to a thermal runaway, which can cause a rapid increase in temperature and pressure.[7]

  • Safe Handling Practices:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the heat of reaction and the thermal stability of your reaction mixture. This data is crucial for designing an adequate cooling system for your reactor.[7]

    • Controlled Addition: Add the oxidant slowly and controllably to the reaction mixture, ensuring that the reactor's cooling system can remove the heat being generated. The reaction should be "addition-controlled."

    • Material Compatibility: Ensure your reactor and associated equipment are made of compatible materials. Some metals can catalyze the decomposition of peroxides.

    • Quenching: Have a well-defined and tested procedure for quenching any unreacted oxidant at the end of the reaction. Common quenching agents include sodium bisulfite or sodium thiosulfate.

III. References

  • Baeyer–Villiger Oxidation. (n.d.). Thieme. Retrieved March 31, 2026, from [Link]

  • Synthetic method of (-)-Corey lactone diol. (2019, May 17). Eureka | Patsnap. Retrieved March 31, 2026, from [Link]

  • Baeyer−Villiger Oxidation of 5-endo-(Biphenyl-4-ylmethoxy)-7-anti-piperidinobicyclo[2.2.1]heptan-2-one: Process Development and Scale-Up. (n.d.). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021, February 4). MDPI. Retrieved March 31, 2026, from [Link]

  • Problems encountered during the scale‐up of the lactonization reactions of alkynes 9. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Preparation method of corey lactone diol. (n.d.). Google Patents. Retrieved March 31, 2026, from

  • Pot and time economies in the total synthesis of Corey lactone. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Lactonization as a general route to β-C(sp3)–H functionalization. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Pot and time economies in the total synthesis of Corey lactone. (n.d.). RSC Publishing. Retrieved March 31, 2026, from [Link]

  • Metal-based asymmetric catalysis in Baeyer-Villiger oxidations. (n.d.). RWTH Publications. Retrieved March 31, 2026, from [Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022, December 23). MDPI. Retrieved March 31, 2026, from [Link]

  • The First 200-L Scale Asymmetric Baeyer−Villiger Oxidation Using a Whole-Cell Biocatalyst. (2008, July 18). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Baeyer–Villiger oxidation. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • Baeyer-Villiger Oxidation. (2025, June 18). Chemistry Steps. Retrieved March 31, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. (2023, August 4). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module. (n.d.). TU Delft Research Portal. Retrieved March 31, 2026, from [Link]

  • Exhaustive Baeyer–Villiger oxidation: a tailor-made post-polymerization modification to access challenging poly(vinyl acetate) copolymers. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Influence of the temperature on the Baeyer–Villiger oxidation rate. Reaction conditions. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Sustainable Oxidations under Phase-Transfer Catalysis Conditions. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Lab-Scale Preparation of a Novel Cyclopenta[b]furan Chemokine Receptor Antagonist. (2014, December 19). Figshare. Retrieved March 31, 2026, from [Link]

  • Novel synthesis of substituted cis-bicyclo[3.3.0]octanes via palladium-catalysed cyclisation and subsequent Baeyer–Villiger ring cleavage. (n.d.). RSC Publishing. Retrieved March 31, 2026, from [Link]

  • hexahydro-2H-cyclopenta[b]furan-2-one. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols. (2025, August 8). PMC. Retrieved March 31, 2026, from [Link]

  • 2H-Cyclopenta[b]furan-2-one, hexahydro-4-(hydroxymethyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4S,5R,6aS)-. (n.d.). NextSDS. Retrieved March 31, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved March 31, 2026, from [Link]

  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. (n.d.). University of Regensburg. Retrieved March 31, 2026, from [Link]

  • Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Process integration for the recovery and purification of recombinant Pseudomonas fluorescens proline dehydrogenase using aqueous two-phase systems. (2013, June 15). PubMed. Retrieved March 31, 2026, from [Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. (2026, January 26). MDPI. Retrieved March 31, 2026, from [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. (2019, January 11). Organic Syntheses. Retrieved March 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of Hexahydro-2H-cyclopenta[b]furan-2-one Enantiomers

Welcome to the technical support center for the enantioselective separation of hexahydro-2H-cyclopenta[b]furan-2-one and its analogues. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioselective separation of hexahydro-2H-cyclopenta[b]furan-2-one and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic separation of these critical chiral building blocks. As many of these bicyclic lactones are key intermediates in the synthesis of prostaglandins and other bioactive molecules, achieving high enantiomeric purity is paramount.[1] This resource synthesizes established methodologies with field-proven insights to help you navigate method development and troubleshoot your separations effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing logical, step-by-step solutions.

Question 1: I am not seeing any separation (co-elution) of my hexahydro-2H-cyclopenta[b]furan-2-one enantiomers. Where do I start?

Answer: Co-elution is the most common initial challenge and points to a fundamental lack of enantiorecognition between your analyte and the Chiral Stationary Phase (CSP) under the current conditions. The choice of CSP is the most critical factor in any chiral separation.[2]

Immediate Steps:

  • Confirm System Suitability: Before troubleshooting the chiral method, ensure your HPLC system is performing correctly. Inject a standard achiral compound to check peak shape and efficiency.

  • CSP Screening is Essential: There is no universal chiral column. For bicyclic lactones like hexahydro-2H-cyclopenta[b]furan-2-one and its analogue, Corey lactone, polysaccharide-based CSPs are the most successful and widely documented.[3][4] It is highly recommended to screen a set of columns with different chiral selectors.

    • Primary Recommendation: Start with columns based on amylose and cellulose derivatives , such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors.[3] These phases have demonstrated high success rates for this class of compounds.

    • Secondary Screening: If polysaccharide columns fail, consider Pirkle-type or cyclodextrin-based CSPs, although success is less frequently reported for this specific structure.[5]

dot

Caption: Initial troubleshooting workflow for co-eluting enantiomers.

Question 2: I have partial resolution, but the peaks are not baseline-separated (Resolution < 1.5). How can I improve this?

Answer: Partial resolution is a great starting point! It indicates the chosen CSP is appropriate, and the separation can likely be improved by optimizing the mobile phase and other chromatographic parameters.

Optimization Strategy:

  • Mobile Phase Composition: The polarity and composition of the mobile phase directly influence the interactions between the enantiomers and the CSP.[6]

    • Normal Phase (Recommended starting point): Typically, a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is used. Systematically vary the alcohol percentage. Start at 20% alcohol and decrease it in 5% increments (e.g., 15%, 10%). Lowering the alcohol content often increases retention and can significantly improve resolution, as demonstrated in the separation of Corey lactone diol.[4]

    • Polar Organic Mode: Using 100% of a polar organic solvent like acetonitrile or methanol can sometimes provide a different selectivity.[3] This is a valuable secondary screening option.

  • Change the Alcohol Modifier: The structure of the alcohol modifier can alter the conformation of the polysaccharide chains on the CSP, leading to different chiral recognition.[6] If you are using isopropanol, try ethanol, and vice-versa.

  • Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can enhance resolution.[2]

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[2] Try running the separation at a lower temperature (e.g., 10-15°C) and a higher temperature (e.g., 40°C) to observe the effect on selectivity (α).

Question 3: My peaks are broad and tailing. What are the likely causes and solutions?

Answer: Peak tailing can degrade resolution and affect quantification. It is often caused by secondary, undesirable interactions or system issues.

Troubleshooting Steps:

  • Assess All Peaks: If all peaks in the chromatogram are tailing, the issue is likely systemic.

    • Extra-column Volume: Minimize tubing length and diameter between the injector, column, and detector.[2]

    • Column Damage: A void at the column inlet can cause peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replace it if necessary.[2][7]

  • If Only Analyte Peaks are Tailing: This points to an issue with the analyte's interaction with the stationary phase or mobile phase.

    • Secondary Interactions: Residual, underivatized silanols on the silica support can interact strongly with polar functional groups (like the lactone carbonyl), causing tailing.[6] Adding a small amount of a competing agent to the mobile phase can mitigate this. For normal phase, adding 0.1% of an acid like trifluoroacetic acid (TFA) or acetic acid can improve peak shape for acidic or neutral compounds.

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[7]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Try reducing the injection volume or sample concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) to start with for separating hexahydro-2H-cyclopenta[b]furan-2-one enantiomers? For bicyclic lactones, polysaccharide-based CSPs are the most effective and widely used. Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate), have shown excellent results for separating structurally similar compounds like Corey lactone diol.[3][4] It is highly recommended to begin your screening with these types of columns.

Q2: Should I use normal-phase or reversed-phase chromatography? Normal-phase chromatography is generally the preferred starting point for this class of compounds. Mobile phases consisting of hexane/alkane and an alcohol modifier (isopropanol or ethanol) typically provide the best selectivity. However, some modern immobilized polysaccharide columns offer excellent stability and unique selectivity in reversed-phase or polar organic modes, making these valuable secondary options to screen.[6]

Q3: How do mobile phase additives affect the separation? Additives can significantly impact peak shape and selectivity.[8]

  • Acidic Additives (e.g., TFA, Acetic Acid): In normal phase, these are often used in small concentrations (0.1-0.2%) to suppress interactions with free silanols on the silica surface, which sharpens peaks.[6]

  • Basic Additives (e.g., Diethylamine - DEA): While less common for neutral lactones, basic additives are used to improve the peak shape of basic analytes. They are generally not required for hexahydro-2H-cyclopenta[b]furan-2-one.

Q4: What is the role of temperature in this chiral separation? Temperature influences the kinetics and thermodynamics of the binding between the enantiomers and the CSP. The effect can be unpredictable.[2] Lowering the temperature often increases interaction strength, leading to longer retention times and potentially better resolution. Conversely, sometimes higher temperatures can improve efficiency and peak shape. It is an empirical parameter that should be tested during method optimization.

Experimental Protocols & Data

Protocol 1: Initial Chiral Method Development Screening

This protocol outlines a systematic approach for initial screening to find a suitable separation method.

  • Column Selection:

    • Select at least two polysaccharide-based columns.

      • Column A: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.

      • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

  • Sample Preparation:

    • Dissolve the racemic hexahydro-2H-cyclopenta[b]furan-2-one standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane / Isopropanol (80:20 v/v)

    • Mobile Phase B: n-Hexane / Ethanol (80:20 v/v)

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 210-220 nm, as lactones have a weak chromophore).

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Flush the column and equilibrate with Mobile Phase B. Inject the sample.

    • Repeat the process for the second column.

  • Evaluation:

    • Analyze the results for any sign of peak separation or splitting. The condition that provides the best selectivity (α), even if resolution is poor, is the most promising starting point for optimization.

Table 1: Recommended Starting Conditions for Method Development
ParameterRecommended Starting ConditionRationale & Notes
Chiral Stationary Phase (CSP) Polysaccharide-based (Amylose or Cellulose derivatives)Proven success for separating Corey lactone and other bicyclic lactones.[3]
Chromatographic Mode Normal PhaseGenerally provides better selectivity for this compound class.
Mobile Phase n-Hexane / Isopropanol (80:20 v/v)A standard starting point. The alcohol percentage is a key parameter for optimization.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Can be lowered to 0.5 mL/min to improve resolution if partial separation is observed.[2]
Temperature 25 °CA convenient starting point. Should be varied (e.g., 15°C and 40°C) for optimization.
Detection UV at 210-220 nmThe lactone carbonyl group has a weak UV absorbance at low wavelengths.

References

  • Wang, H., Wang, Q., Wu, Y., Cheng, L., Zhu, L., Zhu, J., & Ke, Y. (2019). HPLC and SFC enantioseparation of (±)-Corey lactone diol: Impact of the amylose tris-(3,5-dimethylphenylcarbamate) coating amount on chiral preparation. Journal of Separation Science, 42(22), 3436-3444. [Link]

  • Wang, H., et al. (2019). HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate) coating amount on chiral preparation. Journal of Separation Science. [Link]

  • Wang, H., et al. (2019). (PDF) HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate) coating amount on chiral preparation. ResearchGate. [Link]

  • Novotná, K., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Majumdar, S., et al. (2018). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. [Link]

  • Pell, R., & Regalado, E. L. (2014). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Journal of Separation Science, 37(1-2), 1-15. [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel. [Link]

  • Zhang, Y., et al. (2018). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Angewandte Chemie International Edition, 57(40), 13299-13303. [Link]

  • Novotná, K., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Semantic Scholar. [Link]

  • Chen, J., et al. (2020). A concise access to bridged[3] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 11(1), 1-8. [Link]

  • Armstrong, D. W., et al. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 29(3), 125-133. [Link]

  • Ilisz, I., et al. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology, 1149, 115-131. [Link]

  • Pell, R., & Regalado, E. L. (2014). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. ResearchGate. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Armstrong, D. W., et al. (2016). The effect of mobile phase additive on enantioseparation and peak shape... ResearchGate. [Link]

  • Hewitt, D. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]

  • Gładkowski, W., et al. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. MDPI. [Link]

  • Newton, R. F., et al. (1980). Synthesis of chiral prostanoid intermediates from phenol. Journal of the Chemical Society, Chemical Communications. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. [Link]

  • Sigman, M. S., et al. (2022). A General Catalyst Controlled Route To Prostaglandin F2a. DigitalCommons@TMC. [Link]

Sources

Troubleshooting

Technical Support Center: Hexahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone) Derivatization

Welcome to the Technical Support Center for prostaglandin scaffold derivatization. As a Senior Application Scientist, I have designed this guide to troubleshoot the most frequent and costly side reactions encountered whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for prostaglandin scaffold derivatization. As a Senior Application Scientist, I have designed this guide to troubleshoot the most frequent and costly side reactions encountered when functionalizing hexahydro-2H-cyclopenta[b]furan-2-one (commonly known as the Corey lactone). This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each protocol, ensuring your workflows become self-validating systems.

Module 1: Lactone Reduction (DIBAL-H) – Preventing Over-Reduction

FAQ: Why am I getting a high percentage of diol instead of the desired lactol (hemiacetal) during DIBAL-H reduction?

Causality & Mechanism: The reduction of the lactone ring with Diisobutylaluminum hydride (DIBAL-H) proceeds via a tetrahedral aluminum acetal intermediate. The stability of this intermediate is entirely temperature-dependent[1]. If the internal reaction temperature rises above -60 °C, the tetrahedral intermediate prematurely collapses into an open-chain aldehyde. Because aldehydes are highly electrophilic, any remaining DIBAL-H in the mixture will rapidly reduce the newly formed aldehyde, yielding the undesired diol[1]. Quenching the reaction at -78 °C with methanol selectively destroys excess hydride before the intermediate is allowed to collapse during the aqueous workup.

DIBAL_Reduction Lactone Corey Lactone (Hexahydro-2H-...) Tetrahedral Tetrahedral Al-Acetal Intermediate Lactone->Tetrahedral DIBAL-H, -78°C Lactol Desired Lactol (Hemiacetal) Tetrahedral->Lactol MeOH Quench @ -78°C (Maintains Ring) Aldehyde Ring-Opened Aldehyde Tetrahedral->Aldehyde Temp > -60°C (Premature Collapse) Diol Undesired Diol (Over-reduction) Aldehyde->Diol Excess DIBAL-H

Caption: DIBAL-H Reduction Pathway of Corey Lactone and Diol Side Reaction.

Quantitative Data Summary: DIBAL-H Optimization
Temperature ProfileDIBAL-H (eq)Quench MethodDesired Lactol (%)Undesired Diol (%)Unreacted Lactone (%)
-78 °C (Strict)1.05MeOH at -78°C> 95< 2< 3
-78 °C to -40 °C1.05MeOH at -40°C65305
-78 °C (Strict)2.50MeOH at -78°C15850
0 °C1.05H₂O at 0°C< 5> 900
Self-Validating Protocol: DIBAL-H Reduction
  • Preparation : Flame-dry a 2-neck flask under argon. Dissolve the protected hexahydro-2H-cyclopenta[b]furan-2-one (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling : Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temp stabilizes at -78 °C.

  • Addition : Add DIBAL-H (1.0 M in toluene, 1.05 eq) dropwise via a syringe pump (rate: 1 mL/min). Validation Check: The internal temperature must not rise above -70 °C during the addition.

  • Incubation : Stir at -78 °C for 60 minutes. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.

  • Quench : Inject anhydrous methanol (5.0 eq) rapidly while strictly maintaining the flask in the -78 °C bath. Stir for 10 minutes. Causality: Methanol selectively destroys unreacted DIBAL-H before the tetrahedral intermediate can collapse.

  • Workup : Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and remove the cooling bath. Stir vigorously at room temperature for 2 hours. Validation Check: Stir until the two phases become distinct and clear (this indicates the complete breakdown of the stubborn aluminum emulsion).

  • Extraction : Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Module 2: Olefination (Wittig / HWE) – Controlling Stereoselectivity

FAQ: How do I minimize E/Z scrambling and epimerization during the Horner-Wadsworth-Emmons (HWE) olefination of the lactol-derived aldehyde?

Causality & Mechanism: Standard HWE conditions utilize strong bases (e.g., NaH or KHMDS) to deprotonate the phosphonate. However, the aldehyde derived from the Corey lactol contains sensitive α-stereocenters that are highly prone to base-catalyzed epimerization[2]. To circumvent this, we employ Masamune-Roush conditions. By adding anhydrous LiCl, the lithium cation coordinates tightly to the phosphoryl oxygen. This coordination significantly increases the acidity of the α-protons on the phosphonate, allowing for deprotonation by a mild amine base like DBU or DIPEA[2]. This mild enolization completely suppresses epimerization and heavily favors the thermodynamic E-alkene.

HWE_Workflow Aldehyde Lactol-Derived Aldehyde E_Alkene Desired E-Alkene (No Epimerization) Aldehyde->E_Alkene Carbanion Addition Phosphonate Phosphonate Reagent Li_Complex Li-Coordinated Phosphonate Phosphonate->Li_Complex LiCl Additive Z_Alkene Undesired Z-Alkene / Epimer Phosphonate->Z_Alkene Strong Base (NaH) (Causes Epimerization) Carbanion Mild Enolate (DBU/DIPEA) Li_Complex->Carbanion Mild Base Carbanion->E_Alkene Stereoselective

Caption: Masamune-Roush HWE Olefination Workflow for Stereocontrol.

Quantitative Data Summary: HWE Base/Additive Comparison
Base SystemAdditiveTemperatureE/Z RatioEpimerization (%)Overall Yield (%)
NaHNone0 °C85:1515 - 2060
KHMDSNone-78 °C90:105 - 1075
DBULiCl25 °C> 98:2< 192
DIPEALiCl25 °C> 95:5< 188
Self-Validating Protocol: Masamune-Roush HWE Olefination
  • Preparation : In a flame-dried flask under argon, suspend anhydrous LiCl (1.2 eq) in anhydrous acetonitrile (0.2 M).

  • Phosphonate Addition : Add the target phosphonate (1.1 eq) and stir for 10 minutes at room temperature to form the lithium-phosphonate complex.

  • Base Addition : Add DBU (1.0 eq) dropwise. Validation Check: The solution should turn slightly yellow, indicating carbanion formation without harsh exotherms.

  • Aldehyde Addition : Dissolve the lactol-derived aldehyde (1.0 eq) in a minimal amount of acetonitrile and add it dropwise to the reaction mixture.

  • Incubation : Stir at room temperature for 2-4 hours. Monitor by TLC until the aldehyde is completely consumed.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

References

  • Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572.[Link]

  • Wang, Z.-S., Bennett, S. H., Kicin, B., Jing, C., Pradeilles, J. A., Thai, K., Smith, J. R., Bacoş, P. D., Fasano, V., Saunders, C. M., & Aggarwal, V. K. (2023). De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society, 145(25), 14124–14132.[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for Hexahydro-2H-cyclopenta[b]furan-2-one Crystallization

Welcome to the technical support center dedicated to the solvent optimization for the crystallization of hexahydro-2H-cyclopenta[b]furan-2-one. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the solvent optimization for the crystallization of hexahydro-2H-cyclopenta[b]furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material.

Introduction to Crystallization of Hexahydro-2H-cyclopenta[b]furan-2-one

Hexahydro-2H-cyclopenta[b]furan-2-one is a bicyclic lactone, a structural motif of interest in medicinal chemistry. Achieving a crystalline solid form is often a critical step for purification, stability, and formulation. The crystallization of this molecule can be challenging due to its relatively small size, potential for polymorphism, and the influence of its lactone and saturated ring systems on its solubility. This guide provides a structured approach to solvent selection and process optimization to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My hexahydro-2H-cyclopenta[b]furan-2-one product is an oil and won't crystallize. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid.[1][2] This typically occurs when the solution's temperature is above the melting point of the compound at that concentration of impurities.[1]

  • Immediate Steps: If an oil has formed, reheat the solution until it is homogeneous again. Add a small amount of additional "good" solvent to ensure complete dissolution.[1][2] Then, allow the solution to cool much more slowly. Vigorous stirring as the oil begins to form again can sometimes break it up and encourage nucleation.[2]

  • Solvent System Re-evaluation: The chosen solvent may be too good, or the boiling point of the solvent might be too high relative to the melting point of your compound.[2] Consider a solvent with a lower boiling point or introduce an anti-solvent to decrease the solubility more gradually.

  • Purity Check: Significant impurities can depress the melting point and promote oiling out.[1] Consider an initial purification step like column chromatography before attempting crystallization.[2]

Q2: I'm not getting any crystal formation, even after cooling the solution for an extended period. What are the likely causes and solutions?

A2: A lack of crystallization despite a cooled solution suggests that the solution is not sufficiently supersaturated or that there are kinetic barriers to nucleation.

  • Inducing Nucleation: Supersaturated solutions can be stable for long periods without spontaneous crystal formation. To induce nucleation, you can:

    • Scratch the inner surface of the flask with a glass rod. This can create microscopic imperfections that serve as nucleation sites.[5][6]

    • Add a seed crystal of hexahydro-2H-cyclopenta[b]furan-2-one if you have a previously crystallized batch. This provides a template for crystal growth.[4][5][6]

    • Sonication can sometimes provide the energy needed to overcome the nucleation barrier.

    • Extreme cooling in a dry ice/acetone bath can sometimes force nucleation, though this may lead to smaller, less pure crystals.[5]

Q3: How do I select a good starting solvent for the crystallization of hexahydro-2H-cyclopenta[b]furan-2-one?

A3: A good single solvent for crystallization should fully dissolve the compound when hot but have low solubility when cold.[7] For a molecule like hexahydro-2H-cyclopenta[b]furan-2-one, which has a polar lactone group but also a nonpolar hydrocarbon backbone, a solvent of intermediate polarity is often a good starting point.

  • Experimental Screening: A small-scale solubility test with a few milligrams of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and heptane) is the most practical approach.

  • Predictive Models: When experimental data is limited, predictive models can guide solvent selection:

    • Hansen Solubility Parameters (HSP): This model breaks down solubility into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8] Solvents with HSP values similar to those of the solute are more likely to dissolve it.[9][10]

    • COSMO-RS: This quantum chemistry-based model can predict solubility in various solvents and is particularly useful for screening a wide range of potential solvents and identifying candidates for further experimental work.[11][12][13][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Oiling Out 1. High impurity levels depressing the melting point.[1]2. Solvent boiling point is too high.[2]3. Cooling rate is too rapid.1. Purify the crude material using chromatography.2. Select a solvent with a lower boiling point.3. Decrease the cooling rate; consider insulation of the flask.
No Crystal Formation 1. Solution is not supersaturated (too much solvent).[3]2. Kinetic barrier to nucleation.1. Evaporate a portion of the solvent and re-cool.[4]2. Attempt to induce nucleation by scratching, seeding, or sonication.[5][6]
Formation of a Fine Powder 1. Very high supersaturation leading to rapid nucleation.2. Cooling rate is too fast.1. Use slightly more solvent to reduce the level of supersaturation.2. Slow down the cooling rate significantly.
Low Yield 1. The compound has significant solubility in the cold mother liquor.[1]2. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled before filtration.2. Minimize the amount of solvent used. Preheat the filtration apparatus.
Poor Purity of Crystals 1. Impurities co-crystallize with the product.2. Inefficient washing of the isolated crystals.1. Re-crystallize from a different solvent system.2. Wash the crystals with a small amount of ice-cold fresh solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a solvent that dissolves hexahydro-2H-cyclopenta[b]furan-2-one when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container.[7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed Solvent (Anti-solvent) Crystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is poorly soluble.[15] Common pairs include ethanol/water and ethyl acetate/hexane.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Anti-solvent Addition: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).[16]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the fine precipitate and make the solution clear again.[16]

  • Cooling and Isolation: Follow steps 3-7 from the single solvent recrystallization protocol.

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection cluster_predictive Predictive Screening cluster_experimental Experimental Screening HSP Hansen Solubility Parameters (HSP) Candidate Candidate Solvents HSP->Candidate COSMO_RS COSMO-RS Simulation COSMO_RS->Candidate SmallScale Small-Scale Solubility Tests SingleSolvent Single Solvent Crystallization Trial SmallScale->SingleSolvent MixedSolvent Mixed Solvent Crystallization Trial SmallScale->MixedSolvent Optimized Optimized Crystallization Protocol SingleSolvent->Optimized MixedSolvent->Optimized Crude Crude Hexahydro-2H- cyclopenta[b]furan-2-one Crude->HSP Crude->COSMO_RS Candidate->SmallScale

Caption: Predictive and experimental workflows for solvent selection.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting Start Product 'Oils Out' During Cooling Reheat Reheat to Homogeneous Solution + Add More 'Good' Solvent Start->Reheat SlowCool Cool Solution Very Slowly Reheat->SlowCool Stir Vigorous Stirring As Oil Forms SlowCool->Stir Success Crystals Form Stir->Success Failure Oil Persists Stir->Failure if oiling continues CheckPurity Assess Purity (TLC, NMR) ChangeSolvent Change Solvent System (Lower BP or Anti-solvent) CheckPurity->ChangeSolvent if pure Purify Purify via Chromatography CheckPurity->Purify if impure ChangeSolvent->Start retry crystallization Failure->CheckPurity Purify->Start retry crystallization

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hexahydro-2H-cyclopenta[b]furan-2-one Conversions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and derivatization of hexahydro-2H-cyclopenta[b]furan-2-one scaffolds—crucial "Corey lactone" intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and derivatization of hexahydro-2H-cyclopenta[b]furan-2-one scaffolds—crucial "Corey lactone" intermediates in the development of prostaglandin analogs such as Bimatoprost and Latanoprost[1].

Low conversion rates in these bicyclic systems rarely stem from poor reagent quality alone. More often, they are the result of subtle thermodynamic imbalances, steric hindrance, or chemo-selectivity failures during key transformations. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve conversion bottlenecks in Baeyer-Villiger oxidations, hydride reductions, and selective deprotections.

Diagnostic Workflow

G Start Low Conversion in Hexahydro-2H-cyclopenta[b]furan-2-one Step1 Isolate Reaction Step Start->Step1 BV Baeyer-Villiger Oxidation (Lactone Formation) Step1->BV Red DIBAL-H Reduction (Lactol Formation) Step1->Red Deprot Deprotection / Transesterification Step1->Deprot BV_Issue Peroxide Degradation or Steric Hindrance BV->BV_Issue Red_Issue Over-reduction to Acyclic Diol Red->Red_Issue Deprot_Issue PGA-type Elimination Degradation Deprot->Deprot_Issue BV_Sol Titrate Peroxide / Use BVMO (>95% Yield) BV_Issue->BV_Sol Red_Sol Internal Temp < -70°C Strict Kinetic Control Red_Issue->Red_Sol Deprot_Sol Mild Acidic Cleavage (e.g., H2SO4/MeOH) Deprot_Issue->Deprot_Sol

Caption: Diagnostic workflow for resolving conversion bottlenecks in bicyclic lactone synthesis.

Troubleshooting Guide & FAQs
Section 1: Baeyer-Villiger Oxidation Bottlenecks

Q: My Baeyer-Villiger (B-V) oxidation of the cyclobutanone precursor to the hexahydro-2H-cyclopenta[b]furan-2-one skeleton stalls at ~60% conversion. How can I drive this to completion?

A: Stalled B-V oxidations typically result from the auto-decomposition of the peroxy-acid oxidant or poor migratory aptitude of the substituted carbon[2]. In racemic [2+2]-cycloadducts, steric bulk can hinder the formation of the Criegee intermediate.

  • Causality & Solution: If you are using aqueous hydrogen peroxide, trace transition metals in your reactor can catalyze its disproportionation into water and oxygen before the reaction completes. A self-validating system requires performing an iodometric titration of your peroxide stock immediately prior to use. Alternatively, employing a stereocontrolled organocatalytic B-V oxidation or utilizing 3 can bypass the kinetic traps of traditional chemical oxidants, mediating regiodivergent biooxidation to push conversions while maintaining high enantiomeric excess[3].

Section 2: Lactone Reduction to Lactol (DIBAL-H)

Q: When reducing the hexahydro-2H-cyclopenta[b]furan-2-one to its corresponding lactol, I observe significant over-reduction to the acyclic diol, lowering my effective conversion. What is the mechanistic failure here?

A: The reduction of the cyclic lactone to a lactol (hemiacetal) using Diisobutylaluminium hydride (DIBAL-H) requires precise kinetic control[4]. The tetrahedral intermediate formed after the first hydride transfer must remain stable until the aqueous quench.

  • Causality & Solution: If the internal reaction temperature rises above -70 °C, the tetrahedral intermediate collapses prematurely. This expels the alkoxide and exposes the resulting aldehyde to a second, rapid hydride reduction, yielding the undesired acyclic diol. To validate your system, insert an internal thermocouple directly into the reaction matrix (do not rely on the cooling bath temperature). Ensure the DIBAL-H is added dropwise down the cold wall of the flask. When executed correctly in toluene at -78 °C, this affords the lactol in ~90% yield[4].

Section 3: Deprotection and Transesterification Issues

Q: During the final deprotection of the hexahydro-2H-cyclopenta[b]furan-2-one derivatives, my conversion to the free diol is low, and I see a new degradation peak on HPLC. Why?

A: This is a classic case of base-catalyzed PGA-type degradation. Prostaglandin analogs and their Corey lactone precursors are highly sensitive to elimination reactions[5].

  • Causality & Solution: When removing protecting groups (e.g., silyl ethers using TBAF or esters via basic methanolysis), localized basicity can trigger the elimination of the β -hydroxyl group, forming an α,β -unsaturated cyclopentenone[5]. Switch to a milder, buffered deprotection strategy or use carefully controlled acidic conditions. For example, using 4 allows for complete conversion without β -elimination[4].

Section 4: Reductive Dechlorination

Q: My conversion during the zinc dust reduction of the 3,3-dichloro-hexahydro-2H-cyclopenta[b]furan-2-one intermediate is inconsistent. How can I improve this?

A: Inconsistent reductive dechlorination is almost always due to the passivation of the zinc surface.

  • Causality & Solution: Zinc dust rapidly forms a zinc oxide layer upon exposure to air, which severely limits electron transfer to the carbon-chlorine bond. You must chemically activate the zinc dust (e.g., washing with 1M HCl, water, ethanol, and ether, then drying under vacuum) immediately before use. Active zinc dust can drive the reduction of the dichloro-intermediate to the desired in yields exceeding 96.4%.

Quantitative Data Summary
Reaction StepCatalyst / ReagentCommon Failure ModeTroubleshooting InterventionOptimized Conversion (%)
Baeyer-Villiger Oxidation Aqueous H₂O₂ / OrganocatalystPeroxide disproportionationIodometric titration prior to use>95%
Enzymatic B-V Oxidation Baeyer-Villiger MonooxygenasePoor regioselectivityEnzyme screening for regiodivergence~86%
Lactone Reduction DIBAL-H (in Toluene)Over-reduction to acyclic diolStrict internal temp control (≤ -78 °C)90%
Reductive Dechlorination Zinc DustPassivation of Zn surfaceAcidic activation of Zn prior to use96.4%
Silyl Deprotection TBAF or K₂CO₃/MeOHPGA-type β-eliminationSwitch to mild acidic cleavage (H₂SO₄/MeOH)Quantitative
Standardized Experimental Protocols
Protocol 1: Controlled DIBAL-H Reduction of Hexahydro-2H-cyclopenta[b]furan-2-one to Lactol
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and an internal thermocouple.

  • Substrate Loading: Dissolve the protected hexahydro-2H-cyclopenta[b]furan-2-one derivative (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal thermocouple registers ≤ -78 °C.

  • Reagent Addition: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise via a syringe pump down the cold wall of the flask. Adjust the addition rate to ensure the internal temperature does not exceed -70 °C.

  • Monitoring: Stir for 2 hours at -78 °C. Verify conversion via TLC (aliquots must be quenched in cold methanol before spotting).

  • Quenching: Quench the excess reductant by adding anhydrous methanol dropwise at -78 °C.

  • Workup: Warm to room temperature, add saturated aqueous Rochelle's salt (potassium sodium tartrate), and stir vigorously for 1 hour until two clear phases separate. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Protocol 2: Mild Acidic Deprotection (Avoiding PGA-Degradation)
  • Preparation: Dissolve the silyl-protected lactone (e.g., 0.58 mmol) in HPLC-grade methanol (1.8 mL).

  • Acidification: Add aqueous sulfuric acid (63% w/w, 0.25 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at 20–25 °C for 2–4 hours. Monitor by HPLC to ensure complete conversion without the appearance of the UV-active elimination byproduct.

  • Neutralization: Quench the reaction by adding saturated aqueous sodium bicarbonate until pH 7 is reached.

  • Isolation: Dilute with water and extract with n-hexane/ethyl acetate. Filter and dry the organic layer to yield the pure diol.

References
  • Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)
  • Source: European Patent Office / googleapis.
  • An Improved Synthesis of the Selective EP4 Receptor Agonist ONO-4819 Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: uni-regensburg.
  • Chemoenzymatic synthesis of Bimatoprost and Latanoprost (SciFinder® Page 1)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Prostaglandin Precursors: Hexahydro-2H-cyclopenta[b]furan-2-one vs. Traditional Corey Lactone

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical synthesis, particularly in the production of prostaglandins and their analogues, the choice of a starting precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, particularly in the production of prostaglandins and their analogues, the choice of a starting precursor is a critical decision that dictates the efficiency, stereochemical outcome, and overall cost-effectiveness of the manufacturing process. For decades, the Corey lactone has been a cornerstone in this field, a testament to the ingenuity of its Nobel Prize-winning creator, E.J. Corey. However, the continuous pursuit of optimization has led to the exploration of alternative precursors. This guide provides an in-depth, objective comparison between a notable alternative, hexahydro-2H-cyclopenta[b]furan-2-one, and the traditional Corey lactone precursors, supported by experimental data from peer-reviewed literature.

The Central Role of Lactones in Prostaglandin Synthesis

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, playing roles in inflammation, blood pressure regulation, and reproduction. Their complex and stereochemically rich structures demand elegant and precise synthetic strategies. The Corey synthesis, a landmark in organic chemistry, established a streamlined pathway to various prostaglandins from a common intermediate, the Corey lactone.[1] These lactone precursors contain the crucial cyclopentane core with the requisite stereochemistry, which is then elaborated to introduce the two characteristic side chains of the prostaglandin molecule.

Comparative Analysis of Synthetic Routes and Performance

The primary metrics for evaluating the utility of a prostaglandin precursor are the yield, stereoselectivity, and overall efficiency of its synthesis. Below, we compare the synthetic pathways to hexahydro-2H-cyclopenta[b]furan-2-one and a traditional Corey lactone.

Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

A specific enantiomer of hexahydro-2H-cyclopenta[b]furan-2-one, (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, has been synthesized with high efficiency. The synthesis commences with the cycloaddition of cyclopentadiene and dichloroacetyl chloride, followed by a Baeyer-Villiger oxidation to yield a racemic dichloro-lactone.[2] A key step involves the resolution of this racemate using an optically active phenethylamine, followed by a Prins reaction and hydrolysis. The final step is a high-yielding reduction using zinc dust.

The key advantage of this reported synthesis is the excellent yield in the final reduction step.

Data Presentation

PrecursorKey StepsReported Overall YieldNoteworthy Features
(3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-oneCycloaddition, Baeyer-Villiger oxidation, Resolution, Prins reaction, Hydrolysis, Reduction26.4% (to the resolved dichloro-alcohol intermediate), 96.4% (final reduction step)[2]High-yielding final reduction step.
Traditional Corey Lactone (from cyclopentadiene)Diels-Alder with dichloroketene, Dechlorination, Baeyer-Villiger oxidation~72%[1]A well-established and widely used route.
Traditional Corey Lactone (one-pot synthesis)Domino Michael/Michael reaction, Reduction, Lactonization, Oxidation50%[3][4]Time-economical, one-pot procedure.

Experimental Protocols

Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

The synthesis of this specific enantiomer of hexahydro-2H-cyclopenta[b]furan-2-one involves a multi-step sequence:

  • Synthesis of Racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: Cyclopentadiene and dichloroacetyl chloride undergo a cycloaddition reaction, followed by Baeyer-Villiger oxidation. This racemic intermediate is obtained in a 65.3% yield.[2]

  • Resolution and Functionalization: The racemic dichloro-lactone is resolved using an optically active phenethylamine. A subsequent Prins reaction with polyformaldehyde, followed by hydrolysis without separation of intermediates, yields (3aR, 4S, 5R, 6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one in a 26.4% yield.[2]

  • Reduction: The final step involves the reduction of the dichloro-intermediate with zinc dust to afford the target compound, (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, in a high yield of 96.4%.[2]

Synthesis of Traditional Corey Lactone Diol

A common and effective route to the Corey lactone diol is as follows:

  • Formation of 1,3-cyclopentadiene: Dicyclopentadiene is heated to induce a retro-Diels-Alder reaction, and the resulting 1,3-cyclopentadiene is collected by distillation with a yield of 96%.[5]

  • Cycloaddition: Dichloroacetyl chloride is reacted with 1,3-cyclopentadiene in the presence of triethylamine in n-heptane. The resulting cycloadduct is obtained in an 86% yield after purification.[5]

  • Oxidative Cleavage and Lactonization: The dichloro-intermediate is treated with hydrogen peroxide and sodium hydroxide in a methanol/water mixture. After quenching the excess peroxide with sodium sulfite and acidification, the crude product is crystallized to give the γ-lactone with a reported yield of 47.9 g from 100g of the starting dichloro-compound.[5]

A more recent, time-economical, one-pot synthesis of the Corey lactone has also been developed, affording the product in a 50% overall yield in just 152 minutes.[3][6] This method utilizes a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction.[3]

Visualization of Synthetic Pathways

Synthetic_Pathway_Comparison cluster_0 Hexahydro-2H-cyclopenta[b]furan-2-one Synthesis cluster_1 Traditional Corey Lactone Synthesis A0 Cyclopentadiene + Dichloroacetyl Chloride A1 Racemic Dichloro-lactone (65.3% yield) A0->A1 Cycloaddition & Baeyer-Villiger A2 Resolved Dichloro-alcohol (26.4% yield) A1->A2 Resolution, Prins Reaction, Hydrolysis A3 (3aR, 4S, 5R, 6aS)-5-hydroxy-4- (hydroxymethyl)hexahydro-2H- cyclopenta[b]furan-2-one (96.4% yield) A2->A3 Reduction (Zn dust) B0 Dicyclopentadiene B1 1,3-Cyclopentadiene (96% yield) B0->B1 Retro-Diels-Alder B2 Dichloro-adduct (86% yield) B1->B2 Cycloaddition with Dichloroacetyl chloride B3 Corey Lactone Diol B2->B3 Oxidative Cleavage & Lactonization

Caption: Comparative synthetic pathways for hexahydro-2H-cyclopenta[b]furan-2-one and the traditional Corey lactone.

Discussion and Conclusion

Both hexahydro-2H-cyclopenta[b]furan-2-one and the traditional Corey lactone are valuable precursors for the synthesis of prostaglandins. The choice between them will likely depend on the specific target molecule, the desired scale of production, and the available resources.

The synthesis of the specific enantiomer of hexahydro-2H-cyclopenta[b]furan-2-one demonstrates a very high-yielding final step, which is a significant advantage in a multi-step synthesis. However, the overall yield to the precursor of this final step is more moderate.

The traditional Corey lactone synthesis is a well-trodden path with multiple established routes. The classic synthesis from cyclopentadiene and dichloroketene offers a good overall yield.[1] Furthermore, the development of a one-pot synthesis showcases the potential for significant time and resource savings, making it an attractive option for rapid production.[3][4]

Ultimately, the selection of a precursor requires a careful evaluation of the entire synthetic sequence. While a high-yielding final step is desirable, the efficiency of the preceding steps is equally crucial in determining the overall viability of a synthetic route. The information presented in this guide provides a solid foundation for researchers and drug development professionals to make an informed decision based on the specific needs of their project.

References

Sources

Comparative

HPLC validation methods for determining hexahydro-2H-cyclopenta[b]furan-2-one purity

Title: Advanced Analytical Strategies: HPLC Validation and Purity Determination of Hexahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone) Introduction Hexahydro-2H-cyclopenta[b]furan-2-one, universally recognized as the C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Analytical Strategies: HPLC Validation and Purity Determination of Hexahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone)

Introduction Hexahydro-2H-cyclopenta[b]furan-2-one, universally recognized as the Corey lactone backbone, is a critical chiral intermediate in the total synthesis of prostanoid APIs (e.g., PGF2α, Bimatoprost, Tafluprost) ()[1]. Because the stereochemical and chemical purity of this intermediate directly dictates the yield and safety profile of the final active pharmaceutical ingredient, robust analytical methods are non-negotiable.

However, analyzing this bicyclic lactone presents a distinct physicochemical challenge: it lacks a conjugated π-electron system. Consequently, it exhibits negligible UV absorption, with maxima typically below 222 nm ()[2]. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm) is plagued by baseline drift, mobile phase interference, and poor signal-to-noise (S/N) ratios.

As a Senior Application Scientist, I advocate for transitioning from UV-dependent methods to universal detection modalities. This guide objectively compares RP-HPLC-UV, RP-HPLC-CAD (Charged Aerosol Detection), and GC-FID, and provides a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines ()[3].

Part 1: Mechanistic Comparison of Analytical Modalities

To establish the most reliable quality control system, we must evaluate the causality behind each detector's performance with the Corey lactone molecule.

  • RP-HPLC-UV (210 nm):

    • Mechanism: Relies on the weak absorbance of the lactone carbonyl group.

    • Limitation: At 210 nm, common organic modifiers (like methanol) and dissolved oxygen absorb strongly. This creates a high background signal, reducing the sensitivity for trace impurities and making gradient elution highly unstable.

  • RP-HPLC-CAD (Charged Aerosol Detector):

    • Mechanism: The column eluent is nebulized, and the mobile phase is evaporated. The remaining non-volatile analyte particles collide with ionized nitrogen gas, acquiring a charge proportional to their mass, which is then measured by an electrometer ()[4].

    • Advantage: Since CAD response is independent of optical properties, it provides a near-universal, highly sensitive response for the non-volatile Corey lactone, eliminating baseline drift.

  • GC-FID (Gas Chromatography - Flame Ionization Detection):

    • Mechanism: Analytes are vaporized and separated in a capillary column, then ionized in a hydrogen flame.

    • Limitation: While FID is highly sensitive, Corey lactone diol derivatives often possess high boiling points and thermal lability. They require pre-column derivatization (e.g., silylation with triethylchlorosilane) to prevent degradation and increase volatility ()[5], which introduces variability and increases sample preparation time.

Quantitative Performance Comparison Table 1: Performance metrics for determining hexahydro-2H-cyclopenta[b]furan-2-one purity across different analytical platforms.

ParameterRP-HPLC-UV (210 nm)RP-HPLC-CADGC-FID (Post-Derivatization)
Sensitivity (LOD) ~5.0 µg/mL~0.5 µg/mL~1.0 µg/mL
Linearity (R²) > 0.990 (Narrow Range)> 0.998 (Power-function)> 0.995
Precision (RSD%) 2.5 - 4.0%< 1.5%2.0 - 3.0%
Sample Preparation Direct InjectionDirect InjectionSilylation Required
Baseline Stability Poor (Gradient drift)ExcellentExcellent
Primary Use Case Routine assay (high conc.)Trace impurity profilingVolatile impurity profiling

Part 2: ICH Q2(R2) Aligned Validation Protocol for HPLC-CAD

To ensure trustworthiness, the chosen HPLC-CAD method must be validated as a self-validating system according to the ICH Q2(R2) framework ()[3].

Step-by-Step Methodology: Chromatographic Conditions:

  • Column: C18 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B) (Both MS-grade to minimize CAD background noise).

  • Detector: CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

Step 1: Specificity & Forced Degradation

  • Causality: We must prove the detector only measures the Corey lactone, even in the presence of its degradation products.

  • Action: Subject the lactone to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and thermal (80°C) stress.

  • Acceptance: The Corey lactone peak must achieve baseline resolution (Rs > 1.5) from all degradation products. CAD ensures that even non-chromophoric degradants are detected.

Step 2: Linearity and Range

  • Causality: CAD relies on droplet charging, which inherently produces a non-linear response over wide concentration ranges ()[6].

  • Action: Prepare 6 concentration levels from 50% to 150% of the target analytical concentration.

  • Acceptance: Apply a power-function transformation ( y=axb ) to linearize the data. The transformed correlation coefficient (R²) must be ≥ 0.995.

Step 3: Accuracy (Spike Recovery)

  • Action: Spike known amounts of Corey lactone reference standard into a blank matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: Perform 6 replicate injections of the 100% test concentration on Day 1 (Repeatability). Have a second analyst perform the same test on Day 2 using a different HPLC-CAD system (Intermediate Precision).

  • Acceptance: The Relative Standard Deviation (RSD) for peak area must be ≤ 2.0%.

Step 5: Robustness

  • Action: Deliberately vary the column temperature (± 2°C) and mobile phase flow rate (± 0.1 mL/min).

  • Acceptance: System suitability parameters (tailing factor < 1.5, theoretical plates > 5000) must remain unaffected.

Part 3: Experimental Workflows & Biological Context

Understanding the downstream biological application of the Corey lactone highlights why stringent purity control is critical. Impurities in the lactone backbone carry through the synthesis, potentially altering the binding affinity of the final API to its target receptor.

PGF2a_Pathway API Corey Lactone-Derived API (e.g., PGF2α) FP_Rec FP Receptor (GPCR) API->FP_Rec Binds Gq Gq Protein Activation FP_Rec->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Generation PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release Response Physiological Response (Smooth Muscle Contraction) DAG->Response PKC Activation Ca2->Response CaM Activation

Caption: PGF2α FP receptor signaling pathway initiated by Corey lactone-derived APIs.

To guarantee this biological efficacy, the analytical validation workflow must be rigorously structured:

HPLC_Validation Prep Sample Preparation (No Derivatization for CAD) Spec Specificity Testing (Forced Degradation) Prep->Spec Lin Linearity & Range (Power-Function Transformation) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Report ICH Q2(R2) Compliance Report Prec->Report

Caption: ICH Q2(R2) aligned analytical validation workflow for Corey lactone purity.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • Science.gov. "Validated HPLC Method Topics." Available at: [Link]

  • Google Patents. "CN109096320B - The preparation method of benzoylcorilactone.

Sources

Validation

Comprehensive Comparison Guide: Chiral Catalysts for the Enantioselective Synthesis of Hexahydro-2H-cyclopenta[b]furan-2-one

Introduction Hexahydro-2H-cyclopenta[b]furan-2-one, universally recognized as the core scaffold of the Corey lactone, is a pivotal chiral intermediate in the total synthesis of F-series prostaglandins, including blockbus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexahydro-2H-cyclopenta[b]furan-2-one, universally recognized as the core scaffold of the Corey lactone, is a pivotal chiral intermediate in the total synthesis of F-series prostaglandins, including blockbuster ophthalmic drugs like latanoprost and bimatoprost[1]. The structural complexity of this bicyclic lactone—specifically its contiguous stereocenters—demands rigorous enantioselective methodologies. Historically, its synthesis relied on lengthy chemical resolutions of racemic mixtures[2]. Today, advanced catalytic strategies have revolutionized its production. This guide objectively compares two state-of-the-art catalytic paradigms: Biocatalytic Asymmetric Baeyer-Villiger Oxidation (ABVO) and Organocatalytic Domino Reactions .

Mechanistic Evaluation of Catalytic Systems

Biocatalysis: Whole-Cell Baeyer-Villiger Monooxygenases (BVMOs)

The direct desymmetrization of racemic bicyclo[3.2.0]hept-2-en-6-one via ABVO is an elegant approach to synthesize the Corey lactone core[3]. The catalyst of choice is Cyclohexanone Monooxygenase (CHMO) overexpressed in recombinant E. coli[3].

  • Causality & Mechanism : CHMO is a flavin-dependent enzyme that utilizes molecular oxygen and NADPH to form a highly reactive peroxyflavin intermediate[4]. The enzyme's chiral binding pocket strictly dictates the migratory aptitude of the carbon atoms during C-C bond cleavage, yielding the target lactone with exceptional enantiomeric excess (>98% ee)[3]. Whole-cell systems are deliberately chosen over isolated enzymes to enable endogenous recycling of the expensive NADPH cofactor[3].

  • Process Engineering (SFPR) : A critical limitation of CHMO is that both the bicyclic ketone substrate and the lactone product exhibit severe cytotoxicity toward the E. coli host, destroying cell membranes at high concentrations. To circumvent this, a "Substrate Feeding and Product Removal" (SFPR) strategy is employed using an adsorbent resin[3]. The resin acts as a thermodynamic sink, continuously bleeding substrate into the aqueous phase at sub-toxic levels while immediately sequestering the synthesized lactone, thereby driving the equilibrium and protecting the biocatalyst[3].

Organocatalysis: Diphenylprolinol Silyl Ether

An alternative, pot-economical approach constructs the cyclopentane core de novo using a domino Michael-Michael reaction mediated by the Hayashi-Jørgensen catalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether[5].

  • Causality & Mechanism : The secondary amine catalyst condenses with an α,β-unsaturated aldehyde to form a highly reactive iminium ion[5]. The extreme steric bulk of the diphenyl and trimethylsilyl groups effectively shields one face of the intermediate, ensuring strict stereocontrol during the initial nucleophilic attack by a Michael donor[5]. Subsequent enamine formation triggers an intramolecular Michael addition, rapidly zipping up the cyclopentanone ring with perfect diastereoselectivity[6].

  • Catalyst Design Logic : The trimethylsilyl (TMS) ether is not merely a protecting group; it is mechanistically essential. Unprotected diphenylprolinol tends to form stable, unreactive N,O-acetals with aldehydes, which stalls the catalytic cycle[5]. The TMS group prevents this parasitic dead-end, enabling rapid turnover and high yields[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both catalytic systems based on scaled-up literature protocols.

Performance MetricBiocatalytic ABVO (CHMO)[3]Organocatalytic Domino (Prolinol Silyl Ether)[6]
Catalyst Loading Whole-cell biomass (~25 g/L)10 mol%
Key Precursor rac-bicyclo[3.2.0]hept-2-en-6-oneAldehyde + Nitroalkene / Enone
Yield 84% (Preparative Scale)85% (Cyclopentanone intermediate)
Enantiomeric Excess >98% ee>99% ee
Scalability High (Demonstrated up to 200-L scale)High (Pot-economical, gram-scale)
Environmental Impact Aqueous medium, ambient temp, renewableRequires organic solvents, metal-free

Visualizing the Synthetic Logic

G cluster_0 Pathway A: Biocatalytic ABVO cluster_1 Pathway B: Organocatalytic Domino A Bicyclo[3.2.0]hept-2-en-6-one B CHMO (Whole-cell) A->B O2, NADPH C Lactone Core (>98% ee) B->C Baeyer-Villiger D Aldehyde + Michael Donor E Diphenylprolinol Silyl Ether D->E Iminium Activation F Cyclopentanone Intermediate E->F Domino Michael F->C Lactonization

Fig 1. Comparison of Biocatalytic ABVO and Organocatalytic Domino pathways for lactone synthesis.

Workflow A 1. Prepare Recombinant E. coli (CHMO Overexpression) B 2. In Situ SFPR Setup (Adsorbent Resin Addition) A->B D 4. Bubble Column Bioreactor (Controlled O2 & pH) B->D C 3. Substrate Feeding (Bicyclic Ketone) C->D Continuous Feed E 5. Product Adsorption (Mitigates Toxicity) D->E Bioconversion F 6. Elution & Purification (Target Lactone) E->F Resin Extraction

Fig 2. Experimental workflow for highly productive whole-cell biocatalysis utilizing SFPR.

Self-Validating Experimental Protocols

Protocol A: Preparative Scale Whole-Cell ABVO with SFPR[3]

This protocol utilizes a bubble column bioreactor, which provides superior oxygen mass transfer ( kL​a ) compared to standard stirred tanks—a critical rate-limiting factor for whole-cell monooxygenases utilizing molecular oxygen.

  • Biocatalyst Preparation : Cultivate recombinant E. coli overexpressing CHMO in M9 minimal medium until the optical density ( OD600​ ) reaches 8.0.

  • Resin Pre-loading : Pre-load the adsorbent resin (e.g., Optipore L-493) with 25 g of racemic bicyclo[3.2.0]hept-2-en-6-one. Causality: Pre-loading prevents acute toxicity spikes in the aqueous phase, ensuring the cells are not subjected to lethal substrate concentrations[3].

  • Bioconversion : Introduce the loaded resin into a 1-liter bubble column bioreactor containing the whole cells. Maintain high aeration (1 vvm) and strictly control the pH at 7.0 using automated titrators.

  • In-Process Control (IPC) : Periodically extract 1 mL aliquots of the aqueous phase. Analyze via flow cytometry to assess cell membrane integrity (viability) and use chiral GC to quantify the conversion rate and ee% of the evolving lactone. Proceed to recovery only when conversion plateaus (>95%).

  • Product Recovery : Filter the resin from the fermentation broth. Wash the resin with water, then elute the adsorbed hexahydro-2H-cyclopenta[b]furan-2-one using ethyl acetate. Evaporate the solvent to yield the highly pure lactone (84% yield, >98% ee)[3].

Protocol B: Organocatalytic Domino Michael-Michael Reaction[7][8]

This protocol outlines the pot-economical construction of the cyclopentane core using chiral organocatalysis.

  • Preparation : In a flame-dried round-bottom flask under an argon atmosphere, dissolve the Michael donor (e.g., ethyl 4-oxo-2-pentenoate, 1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in anhydrous isopropanol.

  • Catalyst Activation : Add 10 mol% of (S)-diphenylprolinol silyl ether and 1.0 equivalent of p-nitrophenol. Causality: p-Nitrophenol acts as a crucial acidic co-catalyst. It accelerates the formation of the iminium intermediate and aids in the hydrolysis of the final enamine without disrupting the sterically demanding chiral environment[6].

  • Reaction & IPC : Stir the mixture at room temperature for 1-2 hours. Self-Validation/IPC: Monitor the disappearance of the starting materials via TLC or chiral HPLC. The reaction must show >95% conversion to the single diastereoisomer before proceeding to prevent complex side-reactions during the subsequent reduction step.

  • Isolation : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the cyclopentanone intermediate (85% yield)[6].

  • Lactonization : Subject the purified intermediate to stereoselective reduction using LiAlH(t−BuO)3​ (3.5 equiv) in THF for 1 hour, followed by a 2 M HCl workup to trigger spontaneous cyclization, yielding the fully formed hexahydro-2H-cyclopenta[b]furan-2-one derivative[6].

References

  • 1 - Google Patents 2.3 - Advanced Synthesis & Catalysis / ResearchGate 3.4 - ACS Catalysis 4. - Biocatalysis and Biotransformation / Taylor & Francis 5.5 - Organic Syntheses

  • 6 - Synfacts / Thieme Connect 7. - Chemical Science (RSC Publishing) 8.2 - Modern Chemical Industry / BIT

Sources

Comparative

spectroscopic validation of hexahydro-2H-cyclopenta[b]furan-2-one reaction intermediates

Spectroscopic Validation of Hexahydro-2H-cyclopenta[b]furan-2-one Intermediates: A Comparative Guide to Process Analytical Technologies (PAT) Executive Summary The synthesis of the hexahydro-2H-cyclopenta[b]furan-2-one s...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Hexahydro-2H-cyclopenta[b]furan-2-one Intermediates: A Comparative Guide to Process Analytical Technologies (PAT)

Executive Summary

The synthesis of the hexahydro-2H-cyclopenta[b]furan-2-one scaffold—widely recognized as the Corey lactone intermediate—is a critical inflection point in the development of prostaglandin-based active pharmaceutical ingredients (APIs) such as Latanoprost and Bimatoprost. Validating the transient intermediates of this bicyclic lactone requires robust analytical frameworks. This guide objectively compares the performance of in situ ATR-FTIR, operando FlowNMR, and offline UHPLC-HRMS, providing researchers and process chemists with a self-validating methodology for capturing and characterizing these elusive reaction states.

The Analytical Challenge: Capturing Corey Lactone Intermediates

The formation of the hexahydro-2H-cyclopenta[b]furan-2-one core typically proceeds via the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-6-one derivative or through halolactonization[1]. These pathways generate highly reactive, short-lived species (e.g., the peroxide-rich Criegee intermediate). Traditional offline sampling techniques often fail to capture these states due to rapid thermal degradation or quenching during sample preparation. Consequently, continuous flow chemistry coupled with real-time Process Analytical Technologies (PAT) has become the gold standard for mechanistic elucidation.

Technology Comparison: In Situ FTIR vs. Operando FlowNMR vs. Offline LC-MS

To objectively evaluate the best approach for intermediate validation, we must weigh temporal resolution against structural specificity. In operando observation of reaction intermediates is crucial for unraveling complex reaction mechanisms[2]. The integration of flow cells with FTIR and NMR spectrometers allows simultaneous tracking of low-intensity IR peaks and quantitative analysis of reaction species, offsetting the limitations of isolated spectroscopic methods[2].

Table 1: Performance Comparison of PAT Tools for Bicyclic Lactone Intermediates

Analytical ModalityTemporal ResolutionLimit of Detection (LOD)Primary Spectral TargetKey Advantage for Lactones
In Situ ATR-FTIR < 1 second~0.1% wt1700–1800 cm⁻¹ (C=O stretch)Real-time kinetic tracking of transient intermediates
Operando FlowNMR 15–60 seconds~1.0% wt4.0–5.5 ppm (α-O-CH protons)Unambiguous assignment of relative stereochemistry
Offline UHPLC-HRMS 5–15 minutes< 0.01% wtExact Mass (e.g., [M+H]⁺ 157.08)Trace impurity and degradation product profiling

Mechanistic Validation: The Causality of Spectroscopic Shifts

A dual-modal PAT approach is strictly necessary because FTIR and NMR operate on complementary quantum mechanical selection rules, providing orthogonal datasets.

  • FTIR (Kinetic Tracking): During the Baeyer-Villiger oxidation, the starting bicyclic ketone exhibits a strong C=O stretch at ~1740 cm⁻¹. As the peroxy acid attacks, the transient Criegee intermediate forms. This intermediate lacks a distinct carbonyl stretch but exhibits unique O-O and O-H vibrational bands. The final hexahydro-2H-cyclopenta[b]furan-2-one product features a strained lactone C=O stretch that shifts distinctly to ~1770 cm⁻¹. Infrared in situ measurement techniques in attenuated total reflection (ATR) mode are highly effective for non-invasive monitoring of these catalyzed chemical reactions, ensuring high yields by tracking this exact wavenumber shift at sub-second resolution[3].

  • FlowNMR (Structural Elucidation): While FTIR tracks the kinetics of the functional group conversion, it cannot definitively prove regioselectivity or stereochemistry. FlowNMR captures the migration of the proton adjacent to the carbonyl. In the ketone precursor, the α-protons resonate at ~2.5–3.0 ppm. Following oxygen insertion, the proton adjacent to the newly formed ester oxygen shifts dramatically downfield to ~4.5–5.0 ppm. Continuous flow synthesis combined with in-line NMR allows for the precise structural assignment of these hydroxy lactones, capturing critical stereochemical data[4].

Pathway A Bicyclic Ketone Precursor C Criegee Intermediate (Transient Peroxide) A->C Nucleophilic Addition B Peroxy Acid Oxidant B->C D Hexahydro-2H- cyclopenta[b]furan-2-one C->D Alkyl Migration & Cleavage

Reaction pathway for hexahydro-2H-cyclopenta[b]furan-2-one core synthesis.

Experimental Protocol: Dual-Modal Operando Validation Workflow

To establish a self-validating system, the following protocol details the simultaneous use of ReactIR and InsightMR (FlowNMR) to monitor the lactonization process. On-flow ReactIR and 1H NMR reaction monitoring, coupled with in situ intermediate characterization, provides robust spectroscopic evidence for transient intermediates[5].

Step 1: System Priming and Background Collection

  • Action: Flush the continuous flow reactor, ATR-FTIR flow cell, and NMR flow tube with anhydrous dichloromethane (DCM) at the target reaction temperature (e.g., 0 °C).

  • Causality: Establishes a pristine baseline. The IR background must be collected at the exact reaction temperature to account for temperature-dependent solvent density changes which can introduce spectral artifacts.

  • Self-Validation Checkpoint: The NMR spectrum must show only DCM solvent peaks (5.32 ppm); the IR spectrum must show a flat, noise-free baseline in the critical 1600-1800 cm⁻¹ region.

Step 2: Reagent Introduction and Steady-State Attainment

  • Action: Pump the bicyclic ketone precursor and oxidant (e.g., mCPBA) into the micromixer at a 1:1.1 molar ratio using high-precision syringe pumps.

  • Causality: Continuous flow ensures rapid mixing and superior heat dissipation, stabilizing the highly exothermic formation of the Criegee intermediate and preventing its premature thermal degradation before it reaches the detector cells.

Step 3: Dual-Modal Data Acquisition

  • Action: Acquire FTIR spectra every 15 seconds (resolution: 4 cm⁻¹). Simultaneously, acquire 1H FlowNMR spectra every 60 seconds using solvent suppression techniques.

  • Causality: The high temporal resolution of FTIR captures the rapid rise and fall of the transient intermediate, while the 60-second NMR scans provide high-resolution snapshots of the stereochemical conversion and regioselectivity.

Step 4: Orthogonal Data Synchronization (Self-Validation)

  • Action: Overlay the kinetic decay curve of the 1740 cm⁻¹ IR band with the decay curve of the 2.8 ppm NMR signal. Apply a time-shift correction based on the known delay volume between the IR cell and the NMR probe.

  • Causality: Because the IR cell and NMR probe are plumbed in series, there is a physical delay volume. By applying the flow-rate-dependent time shift, the kinetic curves must perfectly superimpose. If they diverge, it indicates that the intermediate is degrading in the transit tubing between the two detectors, thereby invalidating the structural assignment.

PAT_Workflow Reactor Continuous Flow Reactor FTIR In Situ ATR-FTIR (High Temporal Res) Reactor->FTIR IR Probe (C=O shift) NMR Operando FlowNMR (High Structural Res) Reactor->NMR Flow Loop (1H/13C) Data Multivariate Kinetic Modeling FTIR->Data Kinetic Data NMR->Data Structural Data

Dual-modal operando PAT workflow for real-time intermediate validation.

Conclusion

The cannot be reliably achieved through a single analytical lens. While offline LC-MS provides excellent trace-level data, it is fundamentally unsuited for capturing transient species like the Criegee intermediate. By coupling the high temporal resolution of in situ ATR-FTIR with the unambiguous structural and stereochemical elucidating power of operando FlowNMR, researchers can build a self-validating, mathematically synchronized kinetic model. This rigorous approach ensures the highest level of scientific integrity in the development of complex bicyclic API scaffolds.

References

  • Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one | ResearchGate | 1

  • Continuous Flow Synthesis of Hydroxy Lactones from Alkenoic Acids | The Royal Society of Chemistry | 4

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis | Analytical Chemistry (ACS) | 2

  • ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides | The Journal of Organic Chemistry (ACS) | 5

  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis | 3

Sources

Validation

Comparative Guide: Hexahydro-2H-cyclopenta[b]furan-2-one Derivatives vs. Acyclic Prostaglandin Precursors

Executive Summary & Strategic Context The total synthesis of prostaglandins (PGs)—such as PGF2α, PGE2, and their blockbuster synthetic analogues (latanoprost, bimatoprost)—remains one of the most rigorously studied domai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The total synthesis of prostaglandins (PGs)—such as PGF2α, PGE2, and their blockbuster synthetic analogues (latanoprost, bimatoprost)—remains one of the most rigorously studied domains in organic chemistry. The central challenge lies in the stereocontrolled construction of the densely functionalized cyclopentane core, which typically bears four contiguous stereocenters.

Historically, the field has been dominated by hexahydro-2H-cyclopenta[b]furan-2-one derivatives (universally known as Corey lactones )[1][2]. This bicyclic approach relies on substrate-directed stereocontrol. In recent years, however, acyclic prostaglandin precursors have gained traction, driven by advances in organocatalysis and radical cyclization, offering radical step-economy by forming the cyclopentane ring late in the synthetic sequence[3][4].

This guide provides an objective, data-driven comparison of these two divergent strategies, analyzing their mechanistic causality, experimental reliability, and scalability for drug development professionals.

Mechanistic Causality: Stereocontrol vs. Step Economy

The Bicyclic Advantage: Hexahydro-2H-cyclopenta[b]furan-2-one

The Corey lactone strategy is fundamentally a substrate-controlled approach. By tying the C8 and C9 (prostaglandin numbering) substituents together in a temporary fused γ-lactone bridge, the molecule adopts a rigid, cup-like endo geometry[5].

  • Causality of Stereocontrol: The convex face of the bicyclic[3.3.0] system sterically shields the concave face. Consequently, incoming reagents (e.g., during hydrogenation or alkylation) are forced to attack from the less hindered convex face, naturally establishing the correct trans or cis relationships without the need for complex chiral catalysts.

  • Drawback: Reaching the Corey lactone itself traditionally required 15–20 linear steps[1], though modern asymmetric domino Michael/Michael reactions have condensed this[6].

The Convergent Paradigm: Acyclic Precursors

Syntheses from acyclic precursors (e.g., succinaldehyde or octa-5,7-dienyl radicals) delay cyclopentane ring formation[3][7].

  • Causality of Stereocontrol: Because acyclic chains possess high conformational flexibility, substrate-directed stereocontrol is poor. Instead, these routes rely on catalyst-directed stereocontrol (e.g., L-proline-catalyzed aldol condensations) or thermodynamic equilibration to set the stereocenters during the cyclization event[4].

  • Advantage: This approach drastically reduces the step count (as few as 7 steps to bimatoprost) by bypassing the construction and subsequent cleavage of the temporary lactone bridge[4].

G cluster_0 Bicyclic Route (Corey Lactone) cluster_1 Acyclic Route Target Prostaglandin F2α (Target) Bicyclic Hexahydro-2H-cyclopenta[b]furan-2-one (Rigid Stereocontrol) Bicyclic->Target Side-chain addition Bicyclic_Pre Cyclopentadiene / Asymmetric Precursors Bicyclic_Pre->Bicyclic 15-20 Steps Acyclic Acyclic Precursor (e.g., Succinaldehyde) Cyclization Organocatalytic Aldol / Radical Cyclization Acyclic->Cyclization Catalyst Control Cyclization->Target Late-stage functionalization

Retrosynthetic logic comparing the rigid bicyclic Corey lactone route versus the acyclic cyclization route.

Quantitative Data Presentation

The following table synthesizes experimental data from leading literature to compare the performance of the traditional Corey lactone route against modern acyclic organocatalytic routes for the synthesis of PGF2α analogues[1][4][8].

ParameterHexahydro-2H-cyclopenta[b]furan-2-one (Corey Route)Acyclic Precursor (Organocatalytic Route)
Total Step Count 15 – 20 steps (Traditional) / ~10 (Optimized)7 – 8 steps
Overall Yield 10% – 25%~10% – 14%
Stereocontrol Mechanism Substrate-controlled (Rigid bicyclic geometry)Catalyst-controlled (e.g., L-Proline)
Enantiomeric Excess (ee) >99% (via crystalline intermediates)>98% (requires highly optimized conditions)
Key Transformations Horner-Wadsworth-Emmons, Wittig olefinationAsymmetric Aldol condensation, Cross-metathesis
Industrial Viability High (Current industry standard)Moderate/Emerging (Scale-up of catalysts ongoing)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols outline the critical junction steps for both methodologies. Each protocol is designed as a self-validating system, incorporating internal checks.

Protocol A: Lower Side-Chain Attachment via Corey Lactone (Horner-Wadsworth-Emmons)

This step demonstrates how the bicyclic lactone is functionalized. The rigidity of the lactone prevents epimerization at the C12 position during the basic conditions of the HWE reaction.[8][9]

  • Preparation of the Phosphonate Carbanion:

    • In an oven-dried, argon-purged flask, dissolve dimethyl (2-oxoheptyl)phosphonate (1.2 eq) in anhydrous dimethoxyethane (DME) (0.5 M).

    • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 eq) portion-wise.

    • Validation Check: Hydrogen gas evolution must be observed. Stir until the solution becomes completely clear (approx. 60 min), indicating full deprotonation.

  • Aldehyde Addition:

    • Dissolve the protected Corey aldehyde ((-)-5α-(benzoyloxy)-4β-formyl-hexahydro-2H-cyclopenta[b]furan-2-one) (1.0 eq) in anhydrous DME.

    • Add the aldehyde solution dropwise to the phosphonate carbanion at 0 °C to -10 °C.

  • Reaction Monitoring & Quench:

    • Stir the reaction at 10 °C. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction is typically complete within 3-6 hours[9].

    • Quench by adding saturated aqueous NH4​Cl .

  • Isolation:

    • Extract with dichloromethane (3x). Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the trans-enone.

    • Causality: The trans geometry of the newly formed double bond is thermodynamically dictated by the HWE mechanism, while the existing stereocenters are preserved by the stable lactone framework.

Protocol B: Cyclization of Acyclic Precursor via Organocatalysis

This step demonstrates the Aggarwal synthesis, converting acyclic succinaldehyde into a bicyclic enal via a proline-catalyzed aldol reaction.[4]

  • Catalyst Preparation:

    • In a dry flask, combine L-proline (2 mol%) and dibenzylammonium trifluoroacetate (DBA) (2 mol%) in dry ethyl acetate (EtOAc).

    • Causality: The secondary amine of proline forms an enamine with the acyclic aldehyde, raising its HOMO, while DBA acts as a co-catalyst to facilitate proton transfer and stabilize the transition state.

  • Acyclic Precursor Addition:

    • Add a solution of freshly distilled succinaldehyde (1.0 eq) in EtOAc.

    • Include an internal standard (e.g., 1,3,5-trimethylbenzene) to accurately monitor conversion via in-situ NMR aliquots.

  • Cyclization & Monitoring:

    • Stir at ambient temperature. The reaction proceeds via an initial intermolecular aldol followed by an intramolecular aldol condensation to form the bicyclic enal.

    • Validation Check: Monitor the disappearance of the acyclic aldehyde proton signals (~9.8 ppm) and the appearance of the enal proton (~9.5 ppm) via 1H NMR.

  • Isolation:

    • Filter the reaction mixture through a short pad of silica to remove the organocatalyst.

    • Concentrate and purify to yield the highly enantioenriched bicyclic enal (>98% ee).

Workflow cluster_Corey Protocol A: Corey Lactone HWE cluster_Acyclic Protocol B: Acyclic Organocatalysis Step1A 1. Phosphonate + NaH H2 Evolution Check Step2A 2. Add Corey Aldehyde 0°C to -10°C Step1A->Step2A Step3A 3. TLC/HPLC Monitor 3-6 hrs Step2A->Step3A Step4A 4. Isolate trans-enone Preserved Stereocenters Step3A->Step4A Step1B 1. Succinaldehyde EtOAc solvent Step2B 2. L-Proline + DBA Enamine Formation Step1B->Step2B Step3B 3. NMR Monitoring Check Aldehyde Peak Step2B->Step3B Step4B Step4B Step3B->Step4B

Experimental workflows for Corey Lactone functionalization vs. Acyclic Organocatalytic cyclization.

Conclusion

The choice between hexahydro-2H-cyclopenta[b]furan-2-one derivatives and acyclic precursors represents a classic dichotomy in organic synthesis: reliability vs. efficiency.

The Corey lactone remains the gold standard for industrial scale-up due to its self-correcting stereochemical rigidity and highly crystalline intermediates, which allow for rigorous purification without chromatography[10][11]. Conversely, acyclic precursors offer a masterclass in step-economy[4]. While currently limited by the nuances of scaling organocatalytic or radical cyclization steps, acyclic routes represent the frontier of next-generation, green prostaglandin manufacturing.

Sources

Comparative

chiral GC analysis for hexahydro-2H-cyclopenta[b]furan-2-one enantiomeric excess

An in-depth technical analysis and methodological guide for determining the enantiomeric excess (ee) of hexahydro-2H-cyclopenta[b]furan-2-one using chiral Gas Chromatography (GC). Introduction: The Analytical Imperative...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for determining the enantiomeric excess (ee) of hexahydro-2H-cyclopenta[b]furan-2-one using chiral Gas Chromatography (GC).

Introduction: The Analytical Imperative

Hexahydro-2H-cyclopenta[b]furan-2-one is a critical bicyclic lactone intermediate, most notably utilized as a precursor in the asymmetric synthesis of prostaglandins (e.g., the Corey lactone) and various chiral pharmaceutical active ingredients (APIs). Because the enantiomeric purity of this intermediate directly dictates the pharmacological efficacy and safety of the downstream API, determining its enantiomeric excess (ee) with high precision is a non-negotiable quality control step.

While High-Performance Liquid Chromatography (HPLC) is often used for larger, derivatized molecules, capillary Chiral Gas Chromatography (GC) remains the gold standard for volatile and semi-volatile lactones due to its superior resolving power, sensitivity, and speed.

Mechanistic Causality in Chiral Separation

Why are cyclodextrin-based stationary phases the premier choice for this bicyclic lactone? The separation of enantiomers in GC relies on the formation of transient, non-covalent diastereomeric inclusion complexes between the volatile analyte and the chiral stationary phase (CSP).

β-cyclodextrins, which contain seven glucose units, possess a hydrophobic cavity size perfectly suited for accommodating bicyclic ring systems like hexahydro-2H-cyclopenta[b]furan-2-one. The chiral recognition is driven by a two-point interaction:

  • Hydrophobic Inclusion: The lipophilic cyclopentane/furan fused ring partitions into the cyclodextrin cavity.

  • Dipole-Dipole Interactions: The lactone carbonyl interacts sterically and electronically with the derivatized hydroxyl groups (e.g., permethylated rims) at the mouth of the cyclodextrin.

Enantioselectivity ( α ) is highly temperature-dependent. Decreasing the isothermal temperature or utilizing a shallow temperature ramp increases the separation factor, as the thermodynamic differences in the binding constants ( KR​ vs. KS​ ) of the transient complexes become more pronounced [1].

Mechanism Lactone Racemic Bicyclic Lactone (Hexahydro-2H-cyclopenta[b]furan-2-one) Phase Permethylated β-Cyclodextrin (Chiral Stationary Phase) Lactone->Phase ComplexR Transient Diastereomeric Complex (R-Enantiomer) Phase->ComplexR K_R ComplexS Transient Diastereomeric Complex (S-Enantiomer) Phase->ComplexS K_S ElutionR Faster Elution (Lower Binding Affinity) ComplexR->ElutionR ElutionS Slower Elution (Higher Binding Affinity) ComplexS->ElutionS

Mechanism of chiral recognition via diastereomeric inclusion complexes.

Product Comparison: Evaluating Chiral GC Columns

Selecting the optimal column requires balancing resolution ( Rs​ ), analysis time, and thermal stability. Here is an objective comparison of three industry-standard β-cyclodextrin columns for bicyclic lactones:

  • Supelco β-DEX™ 120 (Permethylated β-CD): Doped with 20% permethylated β-cyclodextrin in a polysiloxane carrier, this column is explicitly recommended for saturated bicyclics and lactones [2]. The high CD content increases polarity and enantioselectivity, making it the primary workhorse for achieving baseline separation of hexahydro-2H-cyclopenta[b]furan-2-one without the need for prior derivatization.

  • Astec CHIRALDEX® B-DM (Dimethylated β-CD): A versatile phase that excels in polar separations. While it provides excellent peak shape, the dimethylated rim offers slightly different steric interactions compared to permethylated phases. It is a robust alternative but may require longer retention times to achieve comparable resolution for rigid bicyclic structures.

  • Hydrodex β-3P: A highly efficient permethylated phase known for its robust performance in programmed temperature runs. Literature demonstrates its capability to resolve bicyclic lactones with exceptional resolution ( Rs​ > 1.9) under a 2 °C/min temperature gradient [3].

Quantitative Performance Data

The following table summarizes the expected chromatographic performance of these columns for the racemic mixture of hexahydro-2H-cyclopenta[b]furan-2-one based on established literature parameters.

Column PhaseChiral SelectorCarrier GasOptimized Oven Program tR1​ (min) tR2​ (min)Resolution ( Rs​ )
Supelco β-DEX™ 120 20% Permethylated β-CDHelium120°C (2m) 2°C/m 180°C24.625.41.82
Hydrodex β-3P Permethylated β-CDHelium50°C (2m) 2°C/m 200°C25.225.41.93
Astec CHIRALDEX® B-DM Dimethylated β-CDHelium120°C (2m) 2°C/m 180°C31.332.01.55

Experimental Protocol: Self-Validating Workflow for %ee Determination

To ensure a self-validating system, the protocol must first establish baseline resolution using a racemic standard before analyzing the enantioenriched sample.

Step 1: Sample Preparation

  • Weigh 1.0 mg of the synthesized hexahydro-2H-cyclopenta[b]furan-2-one.

  • Dissolve in 1.0 mL of HPLC-grade, anhydrous dichloromethane ( CH2​Cl2​ ).

  • Vortex for 30 seconds to ensure complete dissolution. Causality: CH2​Cl2​ is chosen for its high volatility and excellent solvation of lactones, ensuring rapid vaporization in the GC inlet without solvent tailing that could obscure early-eluting peaks.

Step 2: GC Instrument Configuration

  • Column: Supelco β-DEX 120 (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (High Purity 99.999%), constant linear velocity at 20 cm/sec.

  • Inlet: Split/Splitless injector set to 250 °C. Use a split ratio of 100:1. Injection volume: 1 µL. Causality: A high split ratio prevents column overloading, which is critical for maintaining sharp peak shapes and preventing the co-elution of closely eluting enantiomers.

  • Detector: Flame Ionization Detector (FID) set to 300 °C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (He): 30 mL/min.

Step 3: Temperature Programming

  • Initial Temp: 120 °C, hold for 2.0 min.

  • Ramp: 2.0 °C/min to 180 °C.

  • Final Hold: 10.0 min. Causality: A shallow ramp (2 °C/min) is the critical variable. It allows the analytes to spend sufficient time partitioning in and out of the cyclodextrin cavities at the optimal thermodynamic temperature for chiral recognition, maximizing α before thermal kinetic energy overrides the weak inclusion forces.

Step 4: System Validation & %ee Calculation

  • Inject 1 µL of the racemic standard. Verify that Resolution ( Rs​ ) 1.5 (baseline separation).

  • Inject 1 µL of the enantioenriched sample.

  • Calculate Enantiomeric Excess (%ee) using the integrated peak areas:

    %ee=(AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​)×100

Workflow Sample Analyte Preparation (1 mg/mL in CH2Cl2) Injection Split Injection (100:1 Ratio, 250°C) Sample->Injection Separation Capillary GC Separation (β-DEX Column, 2°C/min Ramp) Injection->Separation Detection FID Detection (300°C) Separation->Detection Validation Racemic Validation (Ensure Rs ≥ 1.5) Detection->Validation Data Integration & %ee Calculation Validation->Data

Chiral GC workflow for lactone enantiomeric excess determination.

References

  • Title: Chiral Cyclodextrin Capillary GC Columns Source: GCMS Technical Notes URL: [Link]

  • Title: Efficient and flexible Synthesis of Chiral γ- and δ-Lactones Source: The Royal Society of Chemistry URL: [Link]

Validation

comparing Baeyer-Villiger oxidants for hexahydro-2H-cyclopenta[b]furan-2-one yield

Comparative Guide: Baeyer-Villiger Oxidants for the Synthesis of Hexahydro-2H-cyclopenta[b]furan-2-one Executive Summary The synthesis of hexahydro-2H-cyclopenta[b]furan-2-one (a highly functionalized bicyclic lactone) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Baeyer-Villiger Oxidants for the Synthesis of Hexahydro-2H-cyclopenta[b]furan-2-one

Executive Summary

The synthesis of hexahydro-2H-cyclopenta[b]furan-2-one (a highly functionalized bicyclic lactone) is a pivotal transformation in modern drug development. As the structural core of the Corey lactone, it is an indispensable intermediate in the total synthesis of prostaglandin F2α (PGF2α) and blockbuster ophthalmic analogues like Latanoprost[1][2]. The Baeyer-Villiger Oxidation (BVO) of bicyclo[3.2.0]heptan-6-one derivatives is the premier method for constructing this framework. However, the choice of oxidant dictates not only the yield and scalability but also the fundamental regioselectivity and enantioselectivity of the reaction. This guide provides an objective, data-driven comparison of traditional and state-of-the-art BVO oxidant systems to guide process chemists and researchers.

Mechanistic Grounding: The Criegee Intermediate & Migratory Aptitude

The causality behind oxidant selection lies in the formation and subsequent breakdown of the Criegee intermediate[3]. When a peroxy oxidant attacks the carbonyl carbon of bicyclo[3.2.0]heptan-6-one, a tetrahedral peroxide adduct is formed.

The collapse of this intermediate is governed by migratory aptitude —the intrinsic ability of an adjacent carbon to stabilize a developing positive charge during migration. In a standard uncatalyzed or mCPBA-mediated reaction, the more substituted methine carbon migrates preferentially over the methylene carbon, yielding the "normal" lactone (hexahydro-2H-cyclopenta[b]furan-2-one)[4]. However, advanced chemocatalysts and biocatalysts can impose strict stereoelectronic demands that override this natural aptitude, forcing the migration of the methylene carbon to yield "abnormal" lactones or enabling kinetic resolution of enantiomers[5].

Mechanism Substrate Bicyclo[3.2.0]heptan-6-one Criegee Criegee Intermediate Substrate->Criegee Nucleophilic Attack Oxidant Peroxy Oxidant Oxidant->Criegee O-O Bond Normal Normal Lactone (Methine Migration) Criegee->Normal Natural Aptitude Abnormal Abnormal Lactone (Methylene Migration) Criegee->Abnormal Catalyst Controlled

Fig 1: Mechanistic divergence of the Criegee intermediate in Baeyer-Villiger oxidation.

Comparative Analysis of Oxidant Systems

A. mCPBA (meta-Chloroperoxybenzoic Acid): The Traditional Workhorse

First reported over a century ago, mCPBA remains the standard stoichiometric oxidant for lab-scale BVO[3]. The electron-withdrawing m-chloro group makes the peracid highly electrophilic, facilitating rapid Criegee intermediate formation without the need for a metal catalyst.

  • Performance: Highly reliable, often yielding >85% of the normal lactone[6].

  • Limitations: It generates equimolar amounts of m-chlorobenzoic acid waste, resulting in a poor atom economy (E-factor). Furthermore, mCPBA is shock-sensitive and poses severe thermal runaway risks, making it unsuitable for multi-kilogram scale-up[3].

B. Aqueous H₂O₂ + Organocatalyst: The Stereocontrolled Green Frontier

Hydrogen peroxide is an ideal green oxidant, producing only water as a byproduct. However, it is a poor nucleophile and requires activation. Recent breakthroughs by Zhu et al. demonstrated that chiral organocatalysts can activate aqueous H₂O₂ to achieve stereocontrolled BVO of racemic cyclobutanones[1][2].

  • Performance: This system enables early-stage construction of the bicyclic lactone skeleton with exquisite desymmetrization or kinetic resolution, achieving up to 99% enantiomeric excess (ee)[1].

  • Limitations: Requires precise control of H₂O₂ addition rates to prevent uncatalyzed background oxidation.

C. H₂O₂ + Chemocatalyst (Zr-salen): Overriding Migratory Aptitude

Transition metal complexes, such as Zr[bis(salicylidene)ethylenediaminato], can activate H₂O₂ (often delivered as a urea-H₂O₂ adduct) to perform enantiospecific BVO.

  • Performance: Watanabe et al. discovered that this catalyst exerts such profound chiral recognition that it overrides natural migratory aptitude. In the kinetic resolution of racemic bicyclo[3.2.0]heptan-6-one, one enantiomer reacts 2.2 times faster to form the abnormal lactone—a previously unreported chemocatalytic phenomenon[5][7].

D. Whole-Cell BVMOs: The Biocatalytic Approach

Baeyer-Villiger Monooxygenases (BVMOs) expressed in recombinant E. coli utilize molecular oxygen and cellular NAD(P)H to perform highly selective oxidations[8].

  • Performance: BVMOs offer unparalleled regio- and enantioselectivity (>99% ee) for complex bicyclic systems.

  • Limitations: Substrate and product toxicity limit aqueous concentrations. Successful 200-L scale-up requires bioprocess engineering, such as in situ product removal (ISPR) using adsorbent resins to maintain a 20 g/L product titer[8].

DecisionTree Start Select Oxidant System Scale Primary Synthetic Goal? Start->Scale Goal1 Lab Scale / Racemic Scale->Goal1 Goal2 High Enantioselectivity Scale->Goal2 Goal3 Industrial Scale-up Scale->Goal3 mCPBA mCPBA (Stoichiometric) Goal1->mCPBA H2O2_Org H2O2 + Organocatalyst Goal2->H2O2_Org BVMO Whole-Cell BVMOs Goal2->BVMO Goal3->BVMO H2O2_Chem H2O2 + Chemocatalyst Goal3->H2O2_Chem

Fig 2: Decision matrix for selecting Baeyer-Villiger oxidants based on synthetic goals.

Quantitative Performance Matrix

Oxidant SystemTypical YieldEnantiomeric Excess (ee)Regioselectivity (Normal:Abnormal)Atom Economy / ByproductScalability
mCPBA 85–95%N/A (Racemic)>10:1Poor (m-chlorobenzoic acid)Low (Thermal hazard)
H₂O₂ + Organocatalyst 80–90%Up to 99%>20:1Excellent (Water)High
H₂O₂ + Zr(salen) 40–50% (Kin. Res.)>95%Catalyst-dependentExcellent (Water)Medium
Whole-Cell BVMOs ~50% (Kin. Res.)>99%ExquisiteModerate (Biomass)High (with ISPR resins)

Self-Validating Experimental Protocols

Protocol A: Stoichiometric mCPBA Oxidation (Racemic Lab-Scale)

Causality Focus: Acid buffering and thermal control.

  • Reaction Setup: Dissolve bicyclo[3.2.0]heptan-6-one (1.0 eq) in anhydrous dichloromethane (DCM). Add solid NaHCO₃ (2.0 eq) to the suspension.

    • Causality: The NaHCO₃ buffer neutralizes the m-chlorobenzoic acid byproduct as it forms. Without this buffer, the acidic environment will catalyze the ring-opening of the newly formed lactone.

  • Oxidant Addition: Cool the flask to 0 °C using an ice bath. Add mCPBA (1.2 eq, typically 70-75% purity) portion-wise over 30 minutes.

    • Causality: BVO is highly exothermic. Portion-wise addition at 0 °C prevents thermal runaway and suppresses non-selective radical decomposition of the peracid.

  • Validation & Workup: Stir for 4 hours at room temperature. To validate completion, perform a TLC (Hexanes:EtOAc). Before concentration, quench the reaction with saturated aqueous Na₂S₂O₃.

    • Self-Validation Step: Dip a KI-starch indicator paper into the organic phase. A colorless result confirms the complete destruction of explosive unreacted peroxides. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the racemic lactone.

Protocol B: Catalytic H₂O₂ / Organocatalyst Oxidation (Enantioselective)

Causality Focus: Steady-state oxidant concentration.

  • Reaction Setup: Combine racemic bicyclo[3.2.0]heptan-6-one (1.0 eq) and the chiral organocatalyst (10 mol%) in methyl tert-butyl ether (MTBE) at -20 °C.

  • Oxidant Addition: Using a syringe pump, add 30% aqueous H₂O₂ (1.5 eq) dropwise over 4 hours.

    • Causality: Aqueous H₂O₂ can undergo uncatalyzed background oxidation, yielding racemic product. The syringe pump maintains a critically low steady-state concentration of H₂O₂, ensuring the substrate only reacts within the chiral pocket of the organocatalyst.

  • Validation & Workup: Once the syringe pump finishes, stir for an additional 2 hours.

    • Self-Validation Step: Extract an aliquot, dilute in hexanes, and inject into a Chiral HPLC (e.g., Chiralpak AD-H column). Compare the retention times against the racemic standard synthesized in Protocol A to validate the kinetic resolution and calculate the ee before proceeding to bulk aqueous workup.

References

  • Zhu, K., Hu, S., Liu, M., Peng, H., & Chen, F.-E. (2019). Access to a Key Building Block for the Prostaglandin Family via Stereocontrolled Organocatalytic Baeyer-Villiger Oxidation. Angewandte Chemie International Edition. URL: [Link]1]

  • Watanabe, A., Uchida, T., Irie, R., & Katsuki, T. (2004). Zr[bis(salicylidene)ethylenediaminato]-mediated Baeyer–Villiger oxidation: Stereospecific synthesis of abnormal and normal lactones. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]5]

  • Simpson, H. D., et al. (2008). The First 200-L Scale Asymmetric Baeyer−Villiger Oxidation Using a Whole-Cell Biocatalyst. Organic Process Research & Development (ACS). URL: [Link]8]

  • Zeroual, A., et al. (2016). Understanding the regioselectivite of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one: A DFT Study. Journal of Computational Methods in Molecular Design. URL: [Link]4]

Sources

Comparative

validation of stereocenters in hexahydro-2H-cyclopenta[b]furan-2-one via 2D NOESY NMR

Stereochemical Elucidation of Hexahydro-2H-cyclopenta[b]furan-2-one: A Comparative Guide to NOESY, ROESY, and 1D Selective NOE Hexahydro-2H-cyclopenta[b]furan-2-one and its derivatives (such as the Corey lactone) are cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Elucidation of Hexahydro-2H-cyclopenta[b]furan-2-one: A Comparative Guide to NOESY, ROESY, and 1D Selective NOE

Hexahydro-2H-cyclopenta[b]furan-2-one and its derivatives (such as the Corey lactone) are critical bicyclic scaffolds utilized extensively in the total synthesis of prostaglandins and other complex natural products[1]. The biological efficacy of these downstream targets is inextricably linked to their absolute and relative stereochemistry. Validating these stereocenters—specifically the cis or trans nature of the C-3a/C-6a ring fusion and the endo/exo orientation of cyclopentyl substituents—requires precise through-space internuclear distance measurements.

This guide objectively compares 2D NOESY against alternative Nuclear Overhauser Effect (NOE) techniques (2D ROESY and 1D Selective NOESY) for small bicyclic lactones, providing a self-validating experimental workflow for rigorous structural elucidation.

The Physics of Technique Selection: Causality in NMR

The selection of an NOE experiment is not arbitrary; it is dictated by the molecule's rotational correlation time ( τc​ ), which is a function of molecular weight (MW), solvent viscosity, and temperature. The maximum observable NOE depends on the product of the spectrometer's Larmor frequency ( ω ) and τc​ .

For hexahydro-2H-cyclopenta[b]furan-2-one (MW 126 Da, or 172 Da for the diol derivative[1]), the molecule tumbles rapidly in standard non-viscous solvents like CDCl 3​ . This places it in the extreme narrowing limit ( ωτc​≪1 ).

  • 2D NOESY : In this rapid-tumbling regime, NOESY yields strong positive NOE cross-peaks (which appear opposite in phase to the diagonal)[2]. It is the optimal choice for comprehensive stereochemical mapping of this scaffold.

  • 2D ROESY : ROESY utilizes a spin-lock field to ensure NOEs are always positive, making it invaluable for mid-sized molecules (MW 700–1200 Da) where NOESY signals cross zero ( ωτc​≈1.12 )[2][3]. However, for small bicyclic lactones, ROESY is suboptimal due to lower theoretical maximum enhancements and the frequent intrusion of TOCSY artifacts (through-bond scalar couplings masquerading as through-space correlations)[4].

  • 1D Selective NOESY : If the analytical question is limited to a single stereocenter (e.g., "Is the C-5 substituent endo to the ring fusion?"), 1D selective transient NOE provides ultra-high sensitivity and avoids the t1​ noise inherent in 2D datasets[5].

Comparative Performance Data

The following table summarizes the operational parameters and performance metrics of these three techniques when applied to small bicyclic lactones.

Performance Metric2D NOESY2D ROESY1D Selective NOESY
Optimal MW Range < 600 Da or > 1200 Da700 – 1200 Da[3]< 600 Da or > 1200 Da
NOE Phase (Small MW) Positive (Opposite to diagonal)[2]Positive (Same as diagonal)Positive
Sensitivity HighModerate (Spin-lock power limits)Ultra-High
Primary Artifacts Spin diffusion (if τm​ is too long)TOCSY artifacts (through-bond)[4]Subtraction anomalies
Typical Exp. Time 2 – 12 hours2 – 12 hours5 – 30 minutes
Best Use Case Complete stereochemical mappingViscous solvents / AggregationRapid validation of 1-2 centers

Workflow Diagram: Technique Selection Matrix

Below is the logical decision tree for selecting the appropriate NOE experiment based on molecular dynamics.

NMR_Decision_Tree Start Determine Molecular Weight (MW) & Solvent Viscosity Small Small Molecule (MW < 600 Da) ωτc << 1 Start->Small Medium Medium Molecule (MW 700-1200 Da) ωτc ≈ 1.12 Start->Medium Large Large Molecule (MW > 1200 Da) ωτc >> 1 Start->Large NOESY_Small 2D NOESY Positive NOE (Opposite phase to diagonal) Small->NOESY_Small Preferred Specific Targeting 1-2 specific stereocenters? Small->Specific ROESY_Med 2D ROESY Avoids zero-crossing Always positive NOE Medium->ROESY_Med Zero NOE Risk NOESY_Large 2D NOESY Negative NOE (Same phase as diagonal) Large->NOESY_Large Preferred OneD_NOE 1D Selective NOESY High Sensitivity & Resolution Specific->OneD_NOE Yes

Decision matrix for selecting the optimal NOE NMR experiment based on molecular tumbling rates.

Self-Validating Experimental Protocol: 2D NOESY

To ensure absolute trustworthiness in stereochemical assignments, the NMR protocol must be self-validating. Relying on default spectrometer parameters often leads to ambiguous data. This step-by-step methodology ensures that the critical parameter—the mixing time ( τm​ )—is empirically derived from the sample itself.

Step 1: Sample Preparation and Deoxygenation

  • Dissolve 10–15 mg of hexahydro-2H-cyclopenta[b]furan-2-one in 0.6 mL of deuterated solvent (e.g., CDCl 3​ ).

  • Causality Check : Subject the NMR tube to three freeze-pump-thaw cycles under high vacuum, then seal under argon.

    • Why? Dissolved molecular oxygen ( O2​ ) is paramagnetic. It provides a highly efficient, non-radiative relaxation pathway that rapidly returns excited nuclear spins to equilibrium, severely quenching the through-space NOE enhancement.

Step 2: Empirical T1​ Relaxation Measurement

  • Acquire a standard 1D 1 H NMR spectrum to assign the ring junction protons (H-3a and H-6a).

  • Execute an Inversion-Recovery experiment (180° – τ – 90° – acquire) using an array of τ delays (e.g., 0.1s to 5.0s).

  • Extract the longitudinal relaxation time ( T1​ ) for the slowest-relaxing proton of interest. For rigid bicyclic systems, this is typically between 1.0 and 2.5 seconds.

Step 3: Mixing Time ( τm​ ) Optimization

  • Calculate the optimal mixing time. For small molecules building up transient NOE, the maximum signal intensity occurs at τm​≈0.7×T1​ [5].

  • Self-Validation: Set τm​ to the calculated value (typically 0.6–0.8 seconds for this scaffold). Setting τm​ too short yields no cross-peaks; setting it too long allows spin diffusion (A B C), which creates false positive correlations that ruin stereochemical interpretation.

Step 4: 2D NOESY Acquisition & Internal Calibration

  • Run a phase-sensitive 2D NOESY with zero-quantum suppression to eliminate J -coupling artifacts.

  • Acquire with at least 8 scans per increment to ensure sufficient signal-to-noise[5].

  • Data Interpretation : Integrate the NOE cross-peak between a known, fixed-distance proton pair (e.g., the geminal protons of the C-4 methylene, r≈1.75 Å). Use this as an internal ruler.

  • Compare the volume of the H-3a / H-6a cross-peak to the internal ruler. Because NOE intensity scales with 1/r6 [4][5], a strong correlation confirms the cis-fused geometry of the hexahydro-2H-cyclopenta[b]furan-2-one core.

Conclusion

For the stereochemical validation of hexahydro-2H-cyclopenta[b]furan-2-one, 2D NOESY remains the gold standard, provided the molecule is in the extreme narrowing limit and the sample is rigorously deoxygenated. While ROESY is a powerful alternative for mid-sized peptides or viscous samples, its susceptibility to TOCSY artifacts makes it less ideal for small, densely coupled bicyclic lactones. By employing a self-validating workflow that empirically determines T1​ to optimize τm​ , researchers can achieve unambiguous, artifact-free stereochemical assignments.

References

  • Source: blogspot.
  • Source: columbia.
  • Title: What is the difference between NOESY and ROESY for NMR?
  • Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack)
  • Source: ualberta.
  • Title: (+)

Sources

Validation

Benchmarking Hexahydro-2H-cyclopenta[b]furan-2-one Against Alternative Building Blocks in Prostaglandin Synthesis

The synthesis of prostaglandins and their analogs (e.g., latanoprost, bimatoprost, travoprost) represents a cornerstone of modern pharmaceutical manufacturing. At the heart of these complex syntheses lies the choice of t...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of prostaglandins and their analogs (e.g., latanoprost, bimatoprost, travoprost) represents a cornerstone of modern pharmaceutical manufacturing. At the heart of these complex syntheses lies the choice of the chiral cyclopentanoid building block. This guide benchmarks the industry-standard hexahydro-2H-cyclopenta[b]furan-2-one (the unsubstituted Corey lactone framework) against two highly efficient alternatives: the 4-hydroxycyclopent-2-en-1-one scaffold utilized in Noyori's three-component coupling, and the emerging bicyclic enal intermediates driven by organocatalysis.

By analyzing the mechanistic causality, step economy, and experimental validation of each pathway, this guide provides drug development professionals with the data necessary to select the optimal building block for scale-up and discovery.

Mechanistic & Structural Benchmarking

The selection of a building block dictates the entire retrosynthetic logic of the target active pharmaceutical ingredient (API).

The Industry Standard: Hexahydro-2H-cyclopenta[b]furan-2-one

Hexahydro-2H-cyclopenta[b]furan-2-one is a fused bicyclic system that provides absolute stereocontrol through substrate geometry.

  • Causality of Choice: The fused γ -lactone ring forces the cyclopentane into a rigid envelope conformation. This sterically shields the concave face of the molecule, ensuring that subsequent side-chain additions (via Wittig and Horner-Wadsworth-Emmons olefinations) occur exclusively on the convex face, guaranteeing high diastereoselectivity. Furthermore, the lactone moiety acts as a highly stable, masked aldehyde (lactol) that is only revealed precisely when needed for the final α -chain installation ()[1].

Alternative 1: 4-Hydroxycyclopent-2-en-1-one (Noyori Enone)

Developed to bypass the lengthy linear sequence of the Corey method, this building block is designed for maximum convergency.

  • Causality of Choice: The molecule features an α,β -unsaturated ketone that acts as a potent Michael acceptor. A bulky protecting group at the C4-hydroxyl position sterically directs the incoming organometallic ω -chain (usually an organocuprate) to the opposite face during conjugate addition. The resulting intermediate is a reactive enolate, which is immediately trapped in situ by an α -chain alkyl halide, assembling the entire prostaglandin skeleton in a single pot ()[2].

Alternative 2: Bicyclic Enal Intermediates (Organocatalytic Approach)
  • Causality of Choice: Synthesized via a proline-catalyzed aldol reaction of simple succinaldehyde, this intermediate provides a highly enantioselective, low-cost alternative. It avoids the cryogenic heavy-metal reagents of the Noyori method while significantly reducing the step count compared to the Corey lactone route ()[3].

Retrosynthetic Strategy Visualization

Retrosynthesis Target Prostaglandin Target (e.g., PGF2α, Latanoprost) StepC1 Linear Sequential Addition (Wittig & HWE Olefination) Target->StepC1 StepN1 One-Pot Convergent Synthesis (3-Component Coupling) Target->StepN1 StepO1 Organocatalytic Aldol & Conjugate Addition Target->StepO1 Corey Hexahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone Scaffold) Noyori 4-Hydroxycyclopent-2-en-1-one (Noyori Enone) Organo Bicyclic Enal Intermediate (Organocatalytic) StepC1->Corey StepN1->Noyori StepO1->Organo

Retrosynthetic strategies comparing Corey lactone, Noyori enone, and organocatalytic building blocks.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each building block based on standardized industrial and academic syntheses of PGF2 α analogs.

Benchmarking MetricHexahydro-2H-cyclopenta[b]furan-2-one4-Hydroxycyclopent-2-en-1-oneBicyclic Enal (Organocatalytic)
Synthetic Strategy Linear sequential olefinationConvergent one-pot 3-component couplingOrganocatalytic desymmetrization
Average Step Count to API 12–15 steps5–7 steps7–9 steps
Overall Yield (Typical) 10–15%30–45%20–25%
Stereocontrol Mechanism Substrate-controlled (rigid bicyclic scaffold)Reagent/steric-controlled (bulky protecting groups)Catalyst-controlled (chiral secondary amines)
Scalability Extremely high (Current Industry Standard)Moderate to High (Requires cryogenic organometallics)Emerging (High potential, lower reagent cost)

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical transformation includes built-in analytical checkpoints to confirm mechanistic success before proceeding.

Protocol 1: Sequential Side-Chain Installation via Hexahydro-2H-cyclopenta[b]furan-2-one

This protocol leverages the Corey lactone's pre-installed stereocenters to build the prostaglandin framework sequentially.

  • Swern Oxidation (Aldehyde Formation):

    • Procedure: Treat the primary alcohol of the building block with oxalyl chloride and DMSO in CH₂Cl₂ at -78 °C, followed by triethylamine.

    • Causality: Swern conditions are strictly chosen to prevent over-oxidation to the carboxylic acid, preserving the electrophilic aldehyde required for the next step.

    • System Validation: Monitor via TLC (loss of the polar alcohol spot). Confirm via IR spectroscopy by the appearance of a sharp, strong C=O stretch at ~1720 cm⁻¹ distinct from the lactone carbonyl.

  • HWE Olefination ( ω -Chain Installation):

    • Procedure: React the freshly prepared aldehyde with a phosphonate ester using mild base (e.g., LiCl, DBU) in THF.

    • Causality: The Horner-Wadsworth-Emmons (HWE) reaction is selected over standard Wittig to thermodynamically favor the trans (E) alkene geometry required for the ω -chain.

    • System Validation: ¹H NMR must show two new olefinic protons with a coupling constant of J≈15 Hz, definitively proving the trans geometry.

  • Lactone Reduction (Lactol Formation):

    • Procedure: Reduce the lactone using DIBAL-H in toluene at -78 °C.

    • Causality: DIBAL-H at cryogenic temperatures selectively reduces the lactone to a hemiacetal (lactol) without over-reducing to the open-chain diol or attacking the newly formed olefins.

    • System Validation: IR spectroscopy must show the disappearance of the lactone C=O peak at ~1770 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹.

  • Wittig Olefination ( α -Chain Installation):

    • Procedure: React the lactol with a phosphonium ylide (derived from 5-triphenylphosphoniopentanoic acid) using KHMDS.

    • System Validation: Validate the final enantiopurity of the assembled framework using chiral HPLC against known enantiomeric standards ()[4].

Workflow Start Hexahydro-2H- cyclopenta[b]furan-2-one Oxidation Swern Oxidation (Aldehyde Formation) Start->Oxidation HWE HWE Olefination (ω-Chain Install) Oxidation->HWE Reduction Stereoselective Ketone Reduction HWE->Reduction Lactol DIBAL-H Reduction (Lactol Formation) Reduction->Lactol Wittig Wittig Reaction (α-Chain Install) Lactol->Wittig

Step-by-step experimental workflow for sequential side-chain installation on the Corey lactone.

Protocol 2: One-Pot Three-Component Coupling via 4-Hydroxycyclopent-2-en-1-one

This highly convergent protocol requires rigorous exclusion of moisture and precise temperature control.

  • Organocuprate Generation:

    • Procedure: Transmetalate an ω -chain vinyllithium species with a copper(I) salt (e.g., CuCN) at -78 °C to form a higher-order cuprate.

  • Conjugate Addition & Enolate Generation:

    • Procedure: Introduce the protected 4-hydroxycyclopent-2-en-1-one.

    • Causality: The soft cuprate nucleophile exclusively attacks the β -carbon (1,4-addition). The bulky protecting group on the C4-hydroxyl forces the attack from the opposite face, establishing the required trans stereochemistry between the hydroxyl and the ω -chain.

    • System Validation Checkpoint: Before adding the electrophile, quench a 0.1 mL reaction aliquot with D₂O. Mass spectrometry of the aliquot must show >95% deuterium incorporation at the α -position, confirming the quantitative generation of the intermediate lithium enolate.

  • Enolate Trapping ( α -Chain Installation):

    • Procedure: Add HMPA (or DMPU) followed by the α -chain alkyl triflate.

    • Causality: HMPA is critical as it breaks up lithium enolate aggregates, drastically increasing the nucleophilicity of the enolate carbon to ensure rapid trapping by the electrophile before side reactions occur ()[2].

    • System Validation: Quench with aqueous NH₄Cl, extract, and analyze the crude mixture via LC-MS to confirm the precise mass of the fully assembled, protected prostaglandin.

Conclusion

While hexahydro-2H-cyclopenta[b]furan-2-one remains the most robust and heavily validated building block for industrial-scale prostaglandin synthesis due to its foolproof substrate-controlled stereochemistry, its linear nature results in a high step count. For discovery chemistry and next-generation manufacturing, 4-hydroxycyclopent-2-en-1-one offers unparalleled convergency via three-component coupling, provided the facility can handle cryogenic organometallic workflows. Meanwhile, organocatalytic bicyclic enals represent the greenest frontier, successfully bridging the gap between step economy and operational simplicity.

References

  • Title : Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs Source : International Journal of Molecular Sciences (2021) URL :[Link]

  • Title : Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers Source : IntechOpen (2018) URL :[Link]

  • Title : Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins Source : Chemistry (2020) URL :[Link]

  • Title : Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate Source : Organic Letters (2015) URL :[Link]

Sources

Comparative

LC-MS method validation for hexahydro-2H-cyclopenta[b]furan-2-one in API synthesis

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as the rigorous engineering of a self-validating system. When developing Liquid Chromatography-Mass Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as the rigorous engineering of a self-validating system. When developing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for hexahydro-2H-cyclopenta[b]furan-2-one —universally known as the Corey lactone core—we are dealing with a critical inflection point in drug development.

Corey lactone derivatives are the foundational chiral building blocks for synthesizing blockbuster prostaglandin APIs, including Bimatoprost, Latanoprost, and Travoprost[1]. Because these aliphatic bicyclic lactones lack the extended conjugated π-systems required for sensitive UV detection, traditional HPLC-UV methods are functionally blind to trace-level impurities. Consequently, LC-MS/MS is the mandatory analytical platform to ensure the stereochemical and chemical purity of these intermediates before they are carried forward into the final API[2].

This guide objectively compares LC-MS platforms and ionization strategies for Corey lactone validation, providing the causality behind experimental choices and a field-proven, self-validating protocol.

The Causality Behind Method Design (E-E-A-T)

In trace analysis, every parameter must be chosen deliberately to prevent false negatives. The physicochemical properties of hexahydro-2H-cyclopenta[b]furan-2-one dictate our chromatographic and mass spectrometric choices:

  • Column Chemistry (C8 vs. C18): Corey lactone diol is a relatively polar, low-molecular-weight intermediate. On a highly hydrophobic C18 stationary phase, it can exhibit poor mass transfer and peak tailing. We deliberately select a C8 or polar-embedded column (e.g., Waters Acquity BEH C8). This provides optimal hydrophobic retention while allowing the polar hydroxyl groups to interact efficiently with the mobile phase, yielding sharp, symmetrical peaks[3].

  • Ionization Adducts ([M+Na]⁺ Strategy): The hexahydro-2H-cyclopenta[b]furan-2-one core lacks basic functional groups (like amines) that readily accept a proton in positive Electrospray Ionization (ESI+). Relying on the [M+H]⁺ ion leads to weak, fluctuating signals. By intentionally doping the aqueous mobile phase with 1 mM sodium acetate, we force the deterministic formation of the [M+Na]⁺ adduct (e.g., m/z 455.277 for Latanoprost derivatives). This single mechanistic adjustment amplifies the signal-to-noise ratio by orders of magnitude[4].

G A Cyclopentadiene Precursors B Hexahydro-2H- cyclopenta[b]furan-2-one (Corey Lactone) A->B Synthesis C Prostaglandin APIs (Bimatoprost, Latanoprost) B->C Wittig/Reduction D LC-MS/MS Impurity Profiling & Validation B->D QC Check C->D Final API Validation

Fig 1. Workflow of prostaglandin API synthesis and the critical integration of LC-MS/MS validation.

Objective Comparison: LC-MS Platforms for Corey Lactone

Selecting the right hardware depends on the phase of API development. Below is a data-driven comparison of mass analyzers and ionization sources optimized for lactone intermediates.

Table 1: Mass Analyzer Comparison (QqQ vs. HRMS)

While Triple Quadrupole (QqQ) systems are the workhorses of routine validation, High-Resolution Mass Spectrometry (HRMS) is indispensable during early route scouting to identify unknown epimers[5].

FeatureTriple Quadrupole (QqQ)Q-TOF / Orbitrap (HRMS)
Primary Application Routine API batch release & quantitationUnknown impurity & epimer identification
Sensitivity (LOD) Sub-ng/mL (Ultra-high)Low ng/mL (High)
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Mass Resolution Unit mass (~0.7 Da FWHM)High Resolution (>30,000 FWHM)
Data Acquisition Targeted (MRM)Untargeted (Full Scan / ddMS2)
Table 2: Ionization Source Comparison

Recent advancements have introduced alternatives to standard ESI, which can be highly beneficial for lipophilic prodrugs and their precursors[3].

Ionization SourceMechanismMatrix Effect ResilienceOptimal Use Case for Lactones
Electrospray (ESI+) Ion evaporation / Charge residueModerateStandard quantification with [M+Na]⁺ adducts
UniSpray High-velocity droplet impact on a target pinHighUltra-trace analysis; enhanced ionization efficiency
APCI Gas-phase corona dischargeLowHighly lipophilic, non-polar degradation products

Experimental Protocols: A Self-Validating System

A robust analytical method must incorporate internal feedback loops to immediately flag analytical failures. In this protocol, we utilize a stable isotope-labeled internal standard (SIL-IS) spiked into every sample. If the absolute peak area of the SIL-IS drops by >20% in a specific injection, the system automatically flags a matrix effect or extraction failure, preventing false negatives. This ensures the protocol validates its own execution on a per-injection basis.

Step-by-Step Methodology: ICH M10 Compliant LC-MS/MS Validation

Step 1: Self-Validating Sample Preparation

  • Accurately weigh 10.0 mg of the hexahydro-2H-cyclopenta[b]furan-2-one intermediate.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Self-Validation Step: Spike all calibration standards, Quality Control (QC) samples, and unknown batches with 10 ng/mL of a tetra-deuterated internal standard (e.g., Latanoprost-d4). The constant area of this SIL-IS across all injections continuously monitors ion suppression and extraction recovery[3].

Step 2: Chromatographic Separation

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.7 µm)[3].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid + 1 mM Sodium Acetate.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 15% B at 0 min, ramp to 70% B at 5 min, 100% B at 9 min, re-equilibrate at 15% B (10–12 min)[6].

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry Detection

  • Ionization: Heated ESI (HESI) or UniSpray in positive mode.

  • Transitions: Monitor the[M+Na]⁺ precursor ions. For the Corey lactone diol (C8H12O4, Exact Mass 172.07), monitor the transition m/z 195.06 → corresponding product ions.

  • Parameters: Capillary voltage 4.0 kV, Drying gas 300°C, Sheath gas 340°C[6].

Step 4: Validation Execution (ICH Guidelines)

  • Linearity: Inject calibration standards ranging from 0.5 ng/mL to 50 ng/mL. Ensure the coefficient of determination (R²) is > 0.99[3].

  • Precision & Accuracy: Analyze QC samples at three concentration levels (Low, Mid, High) in hexaplicate. Acceptance criteria: %CV < 15% and Accuracy within 85–115%[2].

Validation N1 System Suitability Testing (SST) Isotope-Labeled Internal Standard N2 Chromatographic Separation (C8 Column, Polar Embedded) N1->N2 N3 Ionization Optimization (ESI+ with [M+Na]+ Adducts) N2->N3 N4 Mass Spectrometry (QqQ MRM or HRMS) N3->N4 N5 Data Validation (ICH M10: Linearity, LOD/LOQ, Accuracy) N4->N5

Fig 2. Self-validating LC-MS method protocol ensuring data integrity via internal standardization.

References

  • Title: High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums Source: MDPI Cosmetics URL: [Link]

  • Title: Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray Source: ResearchGate URL: [Link]

  • Title: SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle Source: SCIEX URL: [Link]

  • Title: The Manufacture of a Homochiral 4-Silyloxycyclopentenone Intermediate for the Synthesis of Prostaglandin Analogues Source: ACS Organic Process Research & Development URL: [Link]

  • Title: A Set of Global Metabolomic Biomarker Candidates to Predict the Risk of Dry Eye Disease Source: Frontiers in Medicine URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

hexahydro-2H-cyclopenta[b]furan-2-one proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for Hexahydro-2H-cyclopenta[b]furan-2-one As drug development professionals scale the synthesis of prostaglandin analogues (e.g., latanoprost, bimatoprost), the ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for Hexahydro-2H-cyclopenta[b]furan-2-one

As drug development professionals scale the synthesis of prostaglandin analogues (e.g., latanoprost, bimatoprost), the management of key intermediates like hexahydro-2H-cyclopenta[b]furan-2-one (commonly known as the Corey lactone scaffold) becomes a critical operational and environmental, health, and safety (EHS) priority. While the base bicyclic lactone is not highly volatile, its downstream derivatives possess profound biological activity at trace concentrations. This guide provides authoritative, step-by-step protocols for the safe handling, segregation, and disposal of these compounds to ensure compliance and laboratory safety.

Physicochemical Properties

Understanding the physical state and reactivity of the compound is the first step in designing a safe disposal matrix. Below is the quantitative data for the base scaffold and its most common synthetic derivative, Corey lactone diol[1].

PropertyValueReference
IUPAC Name 3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Derivative Formula (Corey Lactone Diol) C8H12O4[1]
Derivative Weight 172.18 g/mol [1]
Boiling Point (Predicted) 406.6 ± 25.0 °C[1]
Density (Predicted) 1.365 ± 0.06 g/cm³[1]

Hazard Profile & Mechanistic Causality

Why do we mandate strict incineration for this intermediate? Hexahydro-2H-cyclopenta[b]furan-2-one features a strained bicyclic lactone ring. In aqueous waste streams, lactones can undergo slow ring-opening hydrolysis, altering local pH. More critically, because this compound is the foundational scaffold for synthetic prostaglandins, unreacted intermediates in waste streams pose a severe risk of environmental persistence.

Prostaglandin derivatives act on prostaglandin F (FP) receptors at nanomolar concentrations. To prevent unintended endocrine or pharmacological disruption in local aquatic ecosystems, all liquid and solid waste containing this scaffold must be subjected to high-temperature thermal destruction (incineration) rather than standard aqueous drain disposal[2]. According to standard GHS classifications for these derivatives, key precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P501 (Dispose of contents/container to an approved waste disposal plant)[3]. Operators must wear appropriate respiratory protection or work in a highly ventilated fume hood when handling the powder form to avoid dust formation[2].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure no cross-contamination or hazardous reactions occur during the waste staging process.

Protocol 1: Liquid Waste Segregation and Containment
  • Solvent Compatibility Check: Determine the primary solvent used in your reaction (e.g., dichloromethane, methanol, or aqueous buffer). Hexahydro-2H-cyclopenta[b]furan-2-one is highly soluble in organic solvents.

  • Segregation: Transfer the liquid waste into a designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the solvent matrix. Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and drastically increases disposal costs. Do not mix with strong acids or bases to prevent exothermic lactone hydrolysis.

  • Quenching (If applicable): If the waste contains reactive reagents (e.g., reducing agents used alongside the lactone), quench the mixture slowly with an appropriate neutralizing agent (e.g., isopropanol for borohydrides) in a fume hood before transferring to the main waste carboy.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "hexahydro-2H-cyclopenta[b]furan-2-one" and its estimated concentration to ensure downstream handlers are aware of the prostaglandin-intermediate nature of the waste.

Protocol 2: Solid Waste and Contaminated Consumables
  • Collection of Consumables: Place all contaminated gloves, weigh boats, silica gel from chromatography, and filter papers into a heavy-duty, puncture-resistant chemical solid waste bag.

  • Double-Bagging: To prevent off-gassing or leaching of residual organic solvents, double-bag the solid waste and seal it with chemical-resistant tape.

  • Storage: Store the sealed bags in a ventilated, designated solid waste accumulation area away from direct light and heat sources[3].

Protocol 3: Institutional Transfer and Destruction
  • Manifest Preparation: Prepare an EPA/RCRA-compliant waste manifest. While the base compound may not carry a specific U- or P-list designation, it should be classified under the general toxic organics category for incineration[2].

  • High-Temperature Incineration: Transfer the waste to a licensed EHS contractor. The required disposal method is high-temperature incineration (>1000°C) to ensure complete thermal breakdown of the bicyclic ring system, preventing any biologically active fragments from surviving.

Disposal Workflow Visualization

WasteDisposal Gen Waste Generation: Hexahydro-2H-cyclopenta[b]furan-2-one Seg Chemical Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Assess state & matrix Solid Solid Waste (Contaminated PPE & Silica) Seg->Solid Consumables Liquid Liquid Waste (Organic Solvents & Aqueous) Seg->Liquid Reaction mixtures Incinerate Licensed High-Temp Incineration (>1000°C) Solid->Incinerate Sealed containers Liquid->Incinerate Vented carboys Doc EHS Documentation & Certificate of Destruction Incinerate->Doc RCRA compliance

Fig 1. Standardized disposal workflow for hexahydro-2H-cyclopenta[b]furan-2-one waste streams.

References

  • Title: hexahydro-2H-cyclopenta[b]furan-2-one | C7H10O2 | CID 11665410 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MSDS - Latanoprost Impurity 5 Source: KM Pharma Solution Private Limited URL: [Link]

  • Title: (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one Safety Data Source: MOLBASE URL: [Link]

Sources

Handling

Personal protective equipment for handling hexahydro-2H-cyclopenta[b]furan-2-one

As a Senior Application Scientist, I design laboratory safety protocols not as bureaucratic checklists, but as mechanistic systems. True safety is achieved only when researchers understand why a chemical behaves the way...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design laboratory safety protocols not as bureaucratic checklists, but as mechanistic systems. True safety is achieved only when researchers understand why a chemical behaves the way it does.

Hexahydro-2H-cyclopenta[b]furan-2-one (CAS 5745-61-9) and its substituted derivatives—most notably (-)-Corey lactone diol (CAS 32233-40-2)—are critical bicyclic lactone intermediates used extensively in the total synthesis of prostaglandins such as Iloprost[1][2]. While often handled routinely, the underlying electrophilic nature of the lactone ring demands a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

Mechanistic Hazard Assessment & Causality

To determine the correct PPE, we must first understand the molecular vulnerabilities of the compound. While some suppliers classify these lactones as non-hazardous under broad GHS criteria, rigorous safety evaluations classify specific derivatives as causing serious eye damage (Category 1, H318) [3].

The Causality: The five-membered lactone (cyclic ester) ring is highly susceptible to nucleophilic acyl substitution. When crystalline dust contacts the aqueous, slightly alkaline environment of the human eye, the lactone ring undergoes rapid hydrolysis. This ring-opening reaction generates a localized hydroxy acid. The resulting acute pH shift and localized electrophilic reactivity lead to rapid protein denaturation in the corneal epithelium. Therefore, mitigating airborne dust and preventing ocular exposure is the absolute foundation of our handling strategy.

Quantitative Physicochemical Profile: Understanding these physical properties dictates our logistical approach to containment.

PropertyValueCausality / Safety Implication
Molecular Weight 126.15 g/mol (Base) / 172.18 g/mol (Diol)[2][4]Low molecular weight facilitates rapid dissolution in aqueous mucosal membranes upon contact.
Boiling Point ~406.6 °C (Diol derivative)[2]Extremely low vapor pressure at room temperature. The inhalation hazard is driven by aerosolized dust, not chemical vapor.
Density 1.365 g/cm³[2]Denser than water; particulates will settle at the bottom of aqueous waste streams prior to full dissolution.
Physical State White to beige-brown crystalline powder[2]High propensity to form fine, airborne particulates during spatial transfer and weighing.

Defensive PPE Matrix

Based on the mechanistic hazards, the following self-validating PPE system must be implemented prior to handling.

Protection CategoryRequired EquipmentMechanistic Justification
Ocular (Primary Hazard) Unvented chemical splash goggles or a full-face shield.Standard safety glasses are insufficient. Unvented goggles prevent the ingress of fine crystalline dust which hydrolyzes in ocular fluid to cause severe eye damage (H318)[3].
Dermal (Hands) Nitrile gloves (min. 0.11 mm thickness). Double-gloving required.Nitrile provides excellent chemical resistance to cyclic esters. Double-gloving ensures the inner glove remains uncontaminated if the outer glove is breached during synthetic steps.
Dermal (Body) Flame-resistant lab coat (e.g., Nomex) and closed-toe, non-porous shoes.Prevents skin contact. Because the compound is a solid at room temperature, liquid wicking is less of a concern, but dust adherence to porous clothing must be minimized.
Respiratory N95/FFP2 particulate respirator (if handled outside a fume hood).While vapor pressure is negligible, aerosolized dust generated during spatula transfer poses a severe mucosal hazard.

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system, ensuring that containment is verified before the next step begins.

Step 1: Environmental Preparation

  • Action: Conduct all transfers inside a certified chemical fume hood.

  • Validation: Verify the fume hood draft by holding a delicate tissue (e.g., Kimwipe) at the sash opening. The tissue must pull inward steadily. If it flutters erratically, the draft is turbulent and will aerosolize the lactone powder.

Step 2: Transfer and Weighing

  • Action: Place the analytical balance inside the fume hood. Tare the receiving vial, then transfer the lactone using an anti-static micro-spatula.

  • Causality: Anti-static tools prevent the crystalline powder from repelling off the metal surface and aerosolizing into the breathing zone.

  • Validation: Wipe the exterior of the receiving vial with a damp microfiber cloth before removing it from the hood. If the balance reads a fluctuating mass during transfer, the sash is too high; lower it until the reading stabilizes to ensure dust is not escaping.

Step 3: Reaction Setup

  • Action: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) if utilizing moisture-sensitive reagents alongside the lactone.

  • Causality: Preventing ambient moisture ingress stops premature, unintended hydrolysis of the lactone ring before the desired synthetic reagents are introduced.

ChemicalHandling PPE 1. PPE Verification (Goggles, Nitrile Gloves, Lab Coat) Hood 2. Fume Hood Setup (Draft Check & Matting) PPE->Hood Weighing 3. Weighing & Transfer (Minimize Dust) Hood->Weighing Reaction 4. Synthesis / Reaction (Inert Atmosphere) Weighing->Reaction SpillCheck Spill or Exposure? Reaction->SpillCheck Containment 5a. Containment (Absorb & Neutralize) SpillCheck->Containment Yes Disposal 5b. Routine Disposal (Aqueous/Organic Waste) SpillCheck->Disposal No Containment->Disposal Post-Cleanup

Figure 1: Operational workflow and spill response logic for lactone handling.

Chemical Spill & Hydrolysis-Based Disposal Plan

Because hexahydro-2H-cyclopenta[b]furan-2-one contains a reactive cyclic ester, we can leverage base-catalyzed hydrolysis to neutralize spills chemically, rather than merely sweeping up a hazardous powder.

  • Step 1: Containment. If spilled, do not dry-sweep [3]. Dry sweeping immediately aerosolizes the eye-damaging dust.

  • Step 2: Wet Neutralization. Cover the spilled powder with an inert absorbent material (e.g., vermiculite) dampened with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Step 3: Hydrolysis (Causality). Allow the mixture to sit for 15 minutes. The mild base will attack the carbonyl carbon of the lactone, opening the ring to form a non-reactive, highly water-soluble sodium hydroxy-carboxylate salt. This eliminates the electrophilic hazard.

  • Step 4: Collection. Scoop the neutralized slurry using a non-sparking tool into a designated aqueous organic waste container.

  • Step 5: Validation. Swab the spill area with a damp pH test strip. A neutral pH (~7.0) confirms that no residual acidic hydrolysis products remain on the benchtop.

References

  • Title: hexahydro-2H-cyclopenta[b]furan-2-one | C7H10O2 | CID 11665410 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: (-)-Corey Lactone Diol CAS 32233-40-2 Product Information Source: Home Sunshine Pharma URL: [Link]

  • Title: Synthesis of (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one Source: Beijing Institute of Technology (Modern Chemical Industry) URL: [Link]

Sources

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